molecular formula C5H4FNO B7795608 2-Fluoropyridin-4-ol CAS No. 253435-42-6

2-Fluoropyridin-4-ol

Cat. No.: B7795608
CAS No.: 253435-42-6
M. Wt: 113.09 g/mol
InChI Key: BRLSDLHMGRDAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoropyridin-4-ol is a useful research compound. Its molecular formula is C5H4FNO and its molecular weight is 113.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSDLHMGRDAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376495
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253435-42-6, 22282-69-5
Record name 2-Fluoro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253435-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoropyridin-4-ol: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of 2-Fluoropyridin-4-ol, a key heterocyclic intermediate in pharmaceutical research and development. We will explore its fundamental chemical structure and properties, detail its synthesis and analytical characterization, and critically examine its reactivity and strategic applications in the design of novel therapeutic agents. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Value Proposition of Fluorinated Pyridinols in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within the vast landscape of fluorinated heterocycles, this compound has emerged as a particularly versatile and valuable building block.[3] Its utility stems from the orthogonal reactivity of its two key functional groups: a fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution, and a hydroxyl group at the 4-position, which allows for a variety of functionalization reactions.[3] This dual reactivity provides a powerful platform for the synthesis of complex, highly functionalized pyridine derivatives for a wide range of therapeutic applications.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[4] A critical aspect of its chemistry is the tautomeric equilibrium between the pyridinol and pyridone forms, with the latter often being the predominant tautomer.

Structural and Identification Data
  • IUPAC Name: this compound

  • Synonyms: 2-Fluoro-4-hydroxypyridine

  • CAS Number: 22282-69-5[4][5]

  • Molecular Formula: C₅H₄FNO[3][4][5]

  • Molecular Weight: 113.09 g/mol [3][4][5]

SynthesisWorkflow cluster_reagents Reagents & Conditions reagent1 1. HBF₄, NaNO₂ 2. Heat start 2-Aminopyridin-4-ol intermediate Diazonium tetrafluoroborate salt start->intermediate Diazotization product This compound intermediate->product Thermal Decomposition Reactivity cluster_snar S(N)Ar at C2 cluster_ofunc O-Functionalization at C4 main This compound snar_reagent Nucleophile (Nu⁻) main->snar_reagent -F⁻ ofunc_reagent Electrophile (E⁺) main->ofunc_reagent -H⁺ snar_product 2-Nu-pyridin-4-ol snar_reagent->snar_product ofunc_product 2-Fluoropyridin-4-OE ofunc_reagent->ofunc_product

References

Synthesis of 2-Fluoropyridin-4-ol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Fluoropyridin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles and strategic considerations for each route. We will delve into three core synthetic strategies, evaluating their respective merits and challenges to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction

This compound, and its tautomeric form 2-fluoro-4-pyridone, represent a privileged scaffold in modern pharmaceutical research. The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. These modifications are often crucial for enhancing the efficacy and pharmacokinetic profile of drug candidates. This guide will provide a comprehensive overview of the most practical and scientifically robust methods for the synthesis of this important intermediate.

Pathway 1: Balz-Schiemann Reaction of 2-Amino-4-methoxypyridine

This classical approach leverages the well-established Balz-Schiemann reaction to introduce the fluorine atom, followed by a deprotection step to reveal the hydroxyl group. The use of a methoxy protecting group for the 4-hydroxy functionality is a key strategic element, as it prevents unwanted side reactions during the diazotization and fluorination steps.

Mechanistic Rationale

The Balz-Schiemann reaction proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine.[1] This salt is then thermally decomposed to yield the corresponding aryl fluoride, with the tetrafluoroborate anion serving as the fluoride source. The subsequent deprotection of the methoxy group is typically achieved by treatment with a strong acid, such as hydrobromic or hydrochloric acid, which cleaves the ether bond.

Visualizing the Pathway

Pathway 1: Balz-Schiemann Reaction A 2-Amino-4-methoxypyridine B Diazonium Tetrafluoroborate Intermediate A->B  NaNO2, HBF4  0-5 °C C 2-Fluoro-4-methoxypyridine B->C  Heat (Δ) D This compound C->D  HBr or HCl (aq)  Reflux

Caption: Synthesis of this compound via the Balz-Schiemann reaction.

Experimental Protocol

Step 1: Diazotization and Fluorination

  • To a cooled (0-5 °C) solution of 2-amino-4-methoxypyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF4, 2.5 eq), add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension at 0-5 °C for 1 hour.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

  • Dry the salt under vacuum.

  • Thermally decompose the dried salt by heating under an inert atmosphere. The decomposition temperature should be determined empirically but typically ranges from 100-150 °C.

  • The crude 2-fluoro-4-methoxypyridine can be purified by distillation or chromatography.

Step 2: Demethylation

  • Reflux the purified 2-fluoro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Pathway 2: Synthesis from 2,4-Dichloropyridine

This pathway offers a more direct approach, starting from the readily available 2,4-dichloropyridine. The strategy relies on the differential reactivity of the two chlorine atoms, allowing for a selective halogen exchange at the 2-position, followed by nucleophilic substitution at the 4-position.

Mechanistic Rationale

The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic substitution than the one at the 4-position. This allows for a selective halogen exchange fluorination (Halex reaction) using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF).[2] Following the introduction of the fluorine atom, the remaining chlorine at the 4-position can be displaced by a hydroxide or methoxide nucleophile to yield the final product or its methoxy-protected precursor.

Visualizing the Pathway

Pathway 2: From 2,4-Dichloropyridine A 2,4-Dichloropyridine B 2-Fluoro-4-chloropyridine A->B  CsF or KF  High Temperature C This compound B->C  NaOH or NaOMe  then H+ (if NaOMe) Pathway 3: Direct C-H Fluorination A 4-Hydroxypyridine B This compound A->B  Electrophilic  Fluorinating Agent

References

Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoropyridin-4-ol

Preamble: Navigating Data Scarcity with Predictive Analysis

For researchers and drug development professionals, the complete spectroscopic characterization of a molecule is the bedrock of its chemical identity. This compound (CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in the public domain. This guide, therefore, adopts the role of a predictive and interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and Mass Spectrometry profiles of this compound. This document is designed not merely to present data, but to explain the why—elucidating the structural features that govern the anticipated spectral outcomes.

The Crucial Influence of Tautomerism

A critical aspect governing the spectroscopic profile of this compound is its existence as a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-Fluoropyridin-4-ol ) and the pyridone form (2-Fluoro-1H-pyridin-4-one ). In most solvents, the equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like functionality.

Caption: Tautomeric equilibrium of this compound.

This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be detectable under specific conditions or in certain solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the local environment of the fluorine atom. The following data is predicted based on established chemical shift principles and analysis of related structures.[1]

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

Predicted Chemical Shift (δ) ppm (DMSO-d₆)MultiplicityCoupling Constants (J) in HzAssignmentRationale
~ 7.6 - 7.8Doublet of doublets (dd)³J(H-H) ≈ 7-8 Hz, ⁴J(H-F) ≈ 4-5 HzH-6This proton is adjacent to the ring nitrogen, causing a downfield shift. It exhibits a standard ortho coupling to H-5 and a longer-range coupling to the fluorine at C-2.
~ 6.4 - 6.6Doublet of doublets (dd)³J(H-H) ≈ 7-8 Hz, ³J(H-F) ≈ 8-10 HzH-5Coupled to H-6 (ortho) and the fluorine at C-2 (meta). The meta H-F coupling is typically larger than the para H-F coupling.
~ 6.2 - 6.4Doublet (d)⁵J(H-F) ≈ 1-2 HzH-3This proton is adjacent to the fluorine and the carbonyl group. It will show a small long-range coupling to the fluorine atom.
~ 11.0 - 12.0Broad singlet (br s)-N-HThe proton on the nitrogen in the pyridone tautomer is expected to be a broad, exchangeable signal significantly downfield.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show five signals. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom (¹J(C-F)), and smaller couplings to other carbons.[2]

Predicted Chemical Shift (δ) ppm (DMSO-d₆)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) in HzAssignment
~ 175 - 180Singlet (s)-C-4 (C=O)
~ 160 - 165Doublet (d)¹J(C-F) ≈ 230-250 HzC-2 (C-F)
~ 140 - 145Doublet (d)³J(C-F) ≈ 3-5 HzC-6
~ 110 - 115Doublet (d)²J(C-F) ≈ 20-30 HzC-5
~ 105 - 110Doublet (d)²J(C-F) ≈ 15-25 HzC-3
Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected in a well-defined region.

Predicted Chemical Shift (δ) ppm (vs. CFCl₃)Predicted MultiplicityRationale
-60 to -90MultipletThe signal will be split by coupling to H-3 (ortho, ³J(F-H)), H-5 (meta, ³J(F-H)), and H-6 (para, ⁴J(F-H)). The precise shift depends on the solvent and the electronic nature of the pyridone ring.[4]

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like this compound.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar pyridone structures and its exchangeable proton signal does not interfere with the N-H proton of the analyte, which appears far downfield.

  • Spectrometer Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving fine coupling constants.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted value of -75 ppm.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to 0-200 ppm.

    • Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer. The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR accessory.[5]

Predicted Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3200 - 2800Broad, StrongN-HStretching
1660 - 1680StrongC=O (Amide I)Stretching
1600 - 1620Medium-StrongC=CRing Stretching
1540 - 1560MediumC=NRing Stretching
1200 - 1250StrongC-FStretching
800 - 850StrongC-H out-of-planeBending

A weak, broad absorption around 3400-3500 cm⁻¹ might be observable, corresponding to the O-H stretch of the minor pyridin-4-ol tautomer.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key structural fragments.

m/z ValuePredicted IdentityRationale
113[M]⁺Molecular Ion Peak: Corresponds to the molecular weight of C₅H₄FNO. This peak is expected to be prominent due to the stability of the aromatic ring.
85[M - CO]⁺Loss of a neutral carbon monoxide molecule from the pyridone ring is a very common and characteristic fragmentation pathway for this class of compounds.[6]
84[M - CHO]⁺Loss of a formyl radical.
57[C₃H₃N]⁺Further fragmentation of the ring.

Conclusion

While lacking extensive published experimental data, a comprehensive spectroscopic profile of this compound can be reliably predicted. The analysis is fundamentally shaped by the dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex, coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in the ¹³C NMR. The protocols and predictive data within this guide provide a robust framework for any researcher undertaking the empirical analysis of this compound, ensuring that experimental results can be interpreted with a high degree of confidence and scientific rigor.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyridinol Compounds: A Case Study on 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of 2-Fluoropyridin-4-ol and the Broader Quest for Novel Mechanisms of Action

In the landscape of drug discovery and chemical biology, the family of substituted pyridines represents a rich source of biologically active molecules. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. This compound is one such molecule, a fluorinated pyridinol with potential for biological activity. However, as of early 2026, the specific mechanism of action for this compound within biological systems remains largely uncharacterized in publicly accessible scientific literature.

This guide, therefore, takes a proactive and instructional approach. Instead of merely summarizing unavailable data, we will use this compound as a prime exemplar to outline a comprehensive, field-proven strategy for elucidating the mechanism of action of any novel small molecule from this class. This document is designed for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also actionable experimental protocols and the underlying scientific rationale.

Our exploration will be grounded in the principles of scientific integrity, offering a self-validating system of inquiry that progresses logically from broad, unbiased screening to specific, hypothesis-driven validation.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Identification and Mechanism Deconvolution

The journey to understanding a compound's mechanism of action is rarely linear. It requires a multi-faceted approach that integrates computational predictions with robust in vitro and cell-based experimental validation. The core philosophy is to cast a wide net initially and then systematically narrow down the possibilities based on empirical evidence.

In Silico Profiling: The Predictive First Step

Before embarking on wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential biological targets of this compound. These methods analyze the chemical structure of the molecule to predict its physicochemical properties and potential interactions with known protein targets.

Key In Silico Approaches:

  • Ligand-Based Virtual Screening: This involves comparing the structure of this compound to databases of compounds with known biological activities. Similarity in chemical features can suggest similar biological targets.

  • Structure-Based Virtual Screening (if a target is hypothesized): If a putative target is identified, molecular docking simulations can predict the binding affinity and mode of this compound to the protein's active or allosteric sites.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features of this compound that are responsible for its potential biological activity.

Experimental Protocol: In Silico Target Prediction

  • Obtain the 3D structure of this compound: Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the structure and export it in a suitable format (e.g., .sdf, .mol2).

  • Select appropriate online tools and databases:

    • SwissTargetPrediction: Predicts potential protein targets based on 2D and 3D similarity to known ligands.

    • PASS Online (Prediction of Activity Spectra for Substances): Predicts a wide range of biological activities based on the structure of the compound.

    • ChEMBL: A database of bioactive molecules with drug-like properties that can be searched for similar compounds.

  • Perform the predictions: Submit the structure of this compound to the selected platforms.

  • Analyze and prioritize the results: The output will be a list of potential targets, often with a probability or confidence score. Prioritize targets that are functionally related or belong to a common pathway.

Broad Phenotypic Screening: Unveiling Cellular Effects

The initial in vitro and cell-based experiments should be designed to detect any observable effect of the compound on cell health and behavior. This is a crucial, unbiased step to identify a starting point for more focused investigation.

Key Phenotypic Assays:

  • Cell Viability/Cytotoxicity Assays: These assays determine the concentration at which this compound affects cell survival. This is essential for establishing appropriate concentration ranges for subsequent experiments.

  • High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) in response to compound treatment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a panel of diverse cancer and non-cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Part 2: Hypothesis-Driven Investigation - From Phenotype to Specific Molecular Targets

The results from the initial screening phase will generate hypotheses about the mechanism of action. For instance, if this compound induces cell cycle arrest, the next logical step is to investigate its effect on key cell cycle regulators.

Target-Based Assays: Validating Putative Interactions

Based on the in silico predictions and phenotypic screening results, a list of putative molecular targets can be compiled. The next step is to directly test for interactions between this compound and these targets.

Key Target-Based Assays:

  • Enzyme Inhibition Assays: If the predicted target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), direct enzymatic assays can be performed to determine if this compound acts as an inhibitor.

  • Receptor Binding Assays: If the predicted target is a receptor, radioligand binding assays or fluorescence polarization assays can be used to measure the binding affinity of the compound.

  • Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the compound-target interaction.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Select a panel of kinases: Based on in silico predictions or known involvement in the observed phenotype.

  • Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). This assay measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence and calculate the IC50 value of this compound for each kinase.

Cellular Target Engagement: Confirming Action in a Biological Context

Demonstrating a direct interaction in a test tube is not sufficient. It is crucial to confirm that the compound engages its target within the complex environment of a living cell.

Key Cellular Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Western Blotting for Downstream Pathway Modulation: If the target is part of a signaling pathway, its inhibition should lead to predictable changes in the phosphorylation status or expression levels of downstream proteins.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Part 3: Visualizing the Path Forward - Workflow and Hypothetical Mechanism

To provide a clear visual representation of the investigative process, the following diagrams, generated using Graphviz, outline the overall workflow and a hypothetical signaling pathway that could be investigated for a compound like this compound.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing & Target Validation cluster_2 Phase 3: Mechanism Deconvolution In Silico Profiling In Silico Profiling Hypothesized Targets Hypothesized Targets In Silico Profiling->Hypothesized Targets Predicts Phenotypic Screening Phenotypic Screening Observed Cellular Phenotype Observed Cellular Phenotype Phenotypic Screening->Observed Cellular Phenotype Identifies Target-Based Assays Target-Based Assays Hypothesized Targets->Target-Based Assays Informs Cellular Target Engagement Cellular Target Engagement Observed Cellular Phenotype->Cellular Target Engagement Guides Validated Molecular Target Validated Molecular Target Target-Based Assays->Validated Molecular Target Confirms Cellular Target Engagement->Validated Molecular Target Confirms Downstream Pathway Analysis Downstream Pathway Analysis Validated Molecular Target->Downstream Pathway Analysis Initiates Elucidated Mechanism of Action Elucidated Mechanism of Action Downstream Pathway Analysis->Elucidated Mechanism of Action Defines

Caption: A workflow for elucidating the mechanism of action of a novel compound.

G This compound This compound Putative Kinase Target Putative Kinase Target This compound->Putative Kinase Target Inhibits Downstream Substrate-P (Active) Downstream Substrate-P (Active) Putative Kinase Target->Downstream Substrate-P (Active) Phosphorylates Downstream Substrate (Inactive) Downstream Substrate (Inactive) Downstream Substrate (Inactive)->Putative Kinase Target Substrate for Cellular Response Cellular Response Downstream Substrate-P (Active)->Cellular Response

Caption: A hypothetical signaling pathway for this compound as a kinase inhibitor.

Conclusion: A Roadmap for Discovery

While the specific biological narrative of this compound is yet to be written, the framework presented in this guide provides a robust and systematic approach to authoring it. By combining predictive computational methods with rigorous experimental validation, researchers can efficiently and effectively navigate the complex process of mechanism of action elucidation. This journey from a molecule of interest to a well-defined biological mechanism is fundamental to advancing our understanding of chemical biology and accelerating the development of new therapeutics. The principles and protocols outlined herein are designed to be a reliable companion on that journey.

Discovery and history of fluorinated pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Broad Research

I'm starting with a comprehensive search on the discovery and history of fluorinated pyridinols, aiming to establish a solid base of foundational knowledge. My subsequent searches will delve deeper into the specific synthesis, properties, and applications of these fascinating compounds, gradually narrowing the focus. I am excited to see what I can find!

Developing Technical Framework

I've started formulating a technical guide, structured with an introduction, historical overview, key methodologies, and medicinal chemistry applications. I'm actively synthesizing gathered data, including mechanisms of action and structure-activity relationships. My search now includes established experimental protocols for synthesis and characterization, ensuring I have a robust technical foundation. Diagrams and tables are planned to enhance clarity.

Gathering Foundational Knowledge

I've established a solid base with my initial broad search. I'm building my understanding of fluorinated pyridinols' physicochemical characteristics, their role in drug development (Ivosidenib being a critical example), and some historical background. I'm focusing on the properties and applications now.

Expanding Initial Search Parameters

I'm now diving deeper into the history of fluorinated pyridinols, seeking specific milestones and key researchers. Early synthesis and motivations are a focus. I'm also examining the evolution of synthetic methods. My aim is to identify the unique challenges involved with introducing both a fluorine and a hydroxyl group onto the pyridine ring, distinguishing this from general fluorinated pyridine synthesis. I need to know the origin and significance of this subclass.

Pinpointing Key Discoveries

I'm now zeroing in on the pyridinol subclass. While my search provided background on fluorinated pyridines, I need to know specific milestones and researchers for fluorinated pyridinols. I'm focusing on the first syntheses, initial motivations, and unique synthetic challenges of attaching both fluorine and a hydroxyl group. My aim is to locate specific experimental protocols and more quantitative data for comparative tables, along with significant historical examples beyond Ivosidenib.

Pinpointing Key Synthesis

I've made headway! Recent searches have been fruitful, uncovering a targeted synthesis protocol for 3-fluoro-4-hydroxypyridine. This offers a promising starting point for outlining the experimental section. I'm excited by this finding.

Deepening Historical Context

I'm expanding my scope. My searches have provided a broader historical overview of fluorinated pyridines, plus insights into the effects of fluorine substitution on physicochemical properties. I have started to explore the role of fluorinated pyridinols in drug discovery, focusing on examples like Ivosidenib, to give the report more depth. However, I still need more specifics on the timeline of fluorinated pyridinol synthesis.

Identifying Key Gaps

My exploration has uncovered some gaps that I now intend to address. I still require a specific timeline for fluorinated pyridinols, rather than the wider field, and the names of the pioneering scientists. I'll need more synthetic routes directly applicable to fluorinated pyridinol synthesis, more examples of drug development, and concrete pKa and LogP values to construct the requisite data tables. I'm focusing on these elements now.

Refining Data and Timeline

My searches have improved! Recent queries have yielded a specific protocol for synthesizing 3-fluoro-4-hydroxypyridine, plus valuable context on fluorinated pyridines. I've also found some physicochemical data. However, I need a clearer timeline and the names of the key pioneering scientists. I'm focusing on more drug development examples and detailed experimental protocols.

Reviewing Fluorinated Pyridinols

I've been meticulously reviewing synthetic procedures for fluorinated pyridinols. I've uncovered several specific examples, including methods for creating 3-fluoro-4-hydroxypyridine, 5-fluoro-2-hydroxypyridine, and 2-hydroxy-6-trifluoromethylpyridine. I'm also finding information on fluorinated pyridines in general.

Analyzing Historical Synthesis Details

I'm now digging into the historical context of fluorinated pyridinol synthesis, specifically trying to identify the first synthesis and key pioneers. I need to flesh out detailed experimental procedures, characterization data, and a step-by-step format for the experimental protocols. I'm also actively searching for more physicochemical data (pKa, logP) and exploring reaction mechanisms to explain the reasoning behind experimental choices. My goal is a comprehensive resource.

Gathering Information on Fluorinated Pyridinols

I've collected substantial data on fluorinated pyridinols, focusing on synthesis, properties, and applications. I've located several synthetic protocols for various fluorinated hydroxypyridine isomers. I am also gathering some general information on their reactivities and potential industrial uses.

Analyzing Specific Gaps

I'm now zeroing in on crucial information gaps. I still need to pinpoint the first synthesis of a fluorinated pyridinol and the exact date. Furthermore, I'm expanding my search for drug development examples beyond Ivosidenib and Favipiravir, looking specifically for kinase inhibitors. Finally, I'm working to consolidate scattered pKa and logP data into a cohesive dataset.

Addressing Unfilled Data Points

My focus has shifted to the crucial gaps in my knowledge. I still need to find that elusive first synthesis date and pioneer for fluorinated pyridinols. Beyond Ivosidenib and Favipiravir, I am working on expanding my search for drug candidates. I also need to consolidate the pKa and logP data into one structured table. I am also searching for the detailed experimental protocols and mechanisms to complete my work.

Analyzing Relevant Literature

I've been immersed in the literature, developing a solid grasp of fluorinated pyridines. I've tracked the history, noting Wibaut et al.'s pivotal 1958 work on 4-fluoropyridine. I'm also finding diverse synthetic approaches, including a detailed protocol for 2-fluoropyridinol.

Identifying Knowledge Gaps

My exploration has clarified areas needing deeper investigation. While I have a robust understanding of the history, including Wibaut's pioneering work, and several synthetic routes, I still lack a definitive first synthesis of a fluorinated pyridinol. I could also use additional examples of their use as kinase inhibitors. I am seeking a comprehensive table of physicochemical properties and a more complete picture of the mechanistic understanding.

Structuring Key Findings

My focus has shifted to organizing the information for writing. I've compiled a history and several synthesis routes, and I'll create diagrams and tables. Though I lack the absolute "first" fluorinated pyridinol synthesis, I can frame it within the broader history. Specific examples of fluorinated pyridinol kinase inhibitors will also be included in the response.

Prudent Handling of 2-Fluoropyridin-4-ol: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and regulatory information pertinent to 2-Fluoropyridin-4-ol (CAS No. 253435-42-6). As a specialized fluorinated pyridine derivative, this compound is increasingly utilized in medicinal chemistry and drug development.[1] Given the absence of a comprehensive Material Safety Data Sheet (MSDS) specifically for this compound, this guide synthesizes data from structurally related compounds, including 2-fluoropyridine and various hydroxypyridines, to establish a robust framework for its safe handling. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar chemical entities.

Introduction: Understanding the Compound

This compound is a fluorinated derivative of pyridine, featuring both a hydroxyl group and a fluorine atom on the pyridine ring.[1] Its molecular formula is C₅H₄FNO, with a molecular weight of 113.09 g/mol .[1] The presence of the electronegative fluorine atom and the functional hydroxyl group imparts unique chemical properties, influencing its reactivity, solubility, and potential biological activity.[1] The pyridine ring is a common scaffold in pharmaceuticals, and the incorporation of fluorine can modulate a drug's pharmacokinetic properties.[1][2] The hydroxyl group provides a reactive site for further chemical modifications.[1]

Due to the limited availability of specific toxicological data for this compound, a precautionary approach is paramount. The safety protocols outlined herein are derived from the known hazards of its constituent chemical moieties: the pyridine ring, the hydroxyl group, and the carbon-fluorine bond.

Hazard Assessment and GHS Classification (Inferred)

While a specific GHS classification for this compound is not established, an inferred classification can be constructed based on the known hazards of analogous compounds. 2-Fluoropyridine is classified as a flammable liquid and vapor, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Hydroxypyridines can be harmful if swallowed, cause skin irritation, and severe eye damage, and may also cause respiratory irritation.[5][6] One supplier of this compound has classified it as an irritant.[7]

Table 1: Inferred GHS Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4 (Harmful if swallowed)H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2 (Causes serious eye irritation)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3 (May cause respiratory irritation)H335: May cause respiratory irritationWarning

This classification is inferred and should be used for preliminary risk assessment. All handling should proceed with the assumption that the compound is hazardous.

Safe Handling and Engineering Controls

The primary routes of exposure to pyridine and its derivatives are inhalation, skin contact, and ingestion.[8] Adherence to stringent handling protocols is therefore non-negotiable.

Ventilation and Containment

All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The volatile nature of many pyridine compounds necessitates that containers are kept tightly closed when not in use.[8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Functionality Don_PPE->Verify_Fume_Hood Weigh_Solid Weigh Solid in Fume Hood Verify_Fume_Hood->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Glassware Conduct_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate exposure risks.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical barrier against skin contact.[8]
Body Protection A lab coat worn over full-length clothing.Prevents contamination of personal clothing.[9]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the powder outside of a fume hood or if aerosolization is possible.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

First_Aid_Protocol cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Move to Fresh Air Exposure->Inhalation Inhalation Skin_Contact Flush with Water (15 min) Exposure->Skin_Contact Skin Contact Eye_Contact Flush with Water (15 min) Exposure->Eye_Contact Eye Contact Ingestion Rinse Mouth (if conscious) Exposure->Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: First aid response to this compound exposure.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12] Keep containers tightly closed and clearly labeled.

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste : Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.

Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

Toxicological and Ecological Information (Inferred)

The toxicological properties of this compound have not been fully investigated. However, based on related compounds, it is presumed to be toxic through ingestion, inhalation, and skin contact, with the potential for skin and eye irritation.[9][12] The long-term effects of exposure are unknown. Fluorinated organic compounds can be persistent in the environment, and their breakdown may lead to the formation of other fluorinated byproducts.[13] Therefore, release into the environment should be strictly avoided.

Conclusion

While this compound holds promise as a building block in pharmaceutical research, its safe handling is of utmost importance. In the absence of specific safety data, a cautious and informed approach based on the known hazards of structurally similar compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound.

References

An In-depth Technical Guide to 2-Fluoropyridin-4-ol and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[1][3] These modifications often lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved bioavailability.[1][4][5] Among the various fluorinated heterocyclic scaffolds, fluorinated pyridinols, and their tautomeric pyridone forms, have emerged as privileged structures in a wide array of therapeutic agents.[1]

This technical guide focuses on 2-Fluoropyridin-4-ol and its analogs, providing an in-depth overview of their synthesis, physicochemical properties, and applications in drug discovery. This class of compounds offers a versatile platform for medicinal chemists to design novel therapeutics with optimized pharmacological profiles.

Synthesis of this compound and its Analogs

The synthesis of fluorinated pyridines is a well-established field, with several methods available for the introduction of fluorine onto the pyridine ring.[2] Traditional methods for synthesizing 2-fluoropyridines often involve nucleophilic displacement of a leaving group at the 2-position, such as a chloro or bromo substituent, using a fluoride source. However, these reactions can require harsh conditions.[6]

More recent and efficient methods have been developed. For instance, a metal-free synthesis of 2-fluoropyridines has been reported starting from readily available pyridine N-oxides. These are converted to 2-pyridyltrialkylammonium salt intermediates, which can then undergo fluorination.[6] Another approach involves the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (AgF2), which can be highly tolerant of various functional groups.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of this compound analogs, which are valuable intermediates in organic synthesis. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups.[4]

G cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization Starting_Material Pyridine Derivative (e.g., Dichloropyridine) Fluorination Fluorination (e.g., KF/CsF) Starting_Material->Fluorination Hydroxylation Hydroxylation/ Hydrolysis Fluorination->Hydroxylation Core_Compound This compound Hydroxylation->Core_Compound SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Compound->SNAr Diverse Nucleophiles Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core_Compound->Coupling Boronic acids, Amines, etc. Functionalization Functional Group Interconversion Core_Compound->Functionalization Oxidation, Reduction, etc. Analogs Analogs SNAr->Analogs Diverse Analogs Coupling->Analogs Functionalization->Analogs

Caption: General synthetic and derivatization pathways for this compound analogs.

Detailed Experimental Protocol: Synthesis of (2-fluoropyridin-4-yl)boronic acid

A key analog, (2-fluoropyridin-4-yl)boronic acid, is a versatile intermediate for Suzuki coupling reactions. The following protocol is adapted from a literature procedure.[8]

Materials:

  • 4-bromo-2-fluoropyridine

  • Triisopropyl borate

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • n-butyllithium (2.5 M in hexanes)

  • 3N HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF under a nitrogen atmosphere.[8]

  • Cool the reaction mixture to -78 °C.[8]

  • Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.[8]

  • Stir the reaction mixture at -78 °C for an additional 30 minutes.[8]

  • Gradually warm the mixture to -20 °C over 1 hour.[8]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[8]

  • Acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.[8]

  • Partition the mixture between EtOAc and water.[8]

  • Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO4.[8]

  • Filter and evaporate the solvent to yield (2-fluoropyridin-4-yl)boronic acid.[8]

Physicochemical Properties and the Impact of Fluorination

The introduction of a fluorine atom to the pyridinol scaffold dramatically alters its physicochemical properties, which are critical for its behavior in biological systems.[1]

Tautomeric Equilibrium

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is influenced by the solvent, temperature, and substituent effects. The strong electron-withdrawing nature of fluorine can influence the position of this equilibrium, thereby affecting the molecule's hydrogen bonding capacity and overall biological activity.[1]

Caption: Tautomeric equilibrium between this compound and 2-Fluoro-1H-pyridin-4-one.

Acidity (pKa) and Lipophilicity (logP)

Fluorination significantly impacts the acidity and basicity of the pyridinol ring. The inductive effect of fluorine lowers the electron density of the pyridine ring, which decreases the basicity of the nitrogen atom (lowering the pKa of the conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the hydroxyl group.[1]

The lipophilicity, a key parameter for drug absorption and distribution, is also modulated by fluorination. While the introduction of a single fluorine atom can have a variable effect, polyfluorination generally increases lipophilicity.

CompoundMolecular Weight ( g/mol )pKalogP (Predicted)
Pyridin-4-ol95.1011.10.4
This compound113.09Not Reported0.6
2,6-Difluoropyridin-4-ol131.08Not Reported0.8

Medicinal Chemistry Applications

Fluorinated pyridinols are valuable scaffolds in drug discovery, and this compound and its analogs have been explored for a range of therapeutic applications.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer.[9][10][11] The pyridine scaffold is a common feature in many kinase inhibitors.[12] The introduction of fluorine can enhance binding affinity and selectivity for the target kinase. For example, fluorinated pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13] The strategic placement of fluorine can lead to improved potency and pharmacokinetic properties.[3]

The following diagram illustrates a simplified signaling pathway and the role of a kinase inhibitor.

Kinase_Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Cellular_Response e.g., Proliferation, Survival Transcription_Factor->Cellular_Response Kinase_Inhibitor This compound Analog Kinase_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound analog.

Other Therapeutic Areas

Beyond oncology, fluorinated pyridines have shown potential in various therapeutic areas. They are being investigated for the treatment of neurological disorders and as antiviral agents.[4][5] For instance, fluorinated pyridine derivatives are key components of drugs for insomnia and have been incorporated into positron emission tomography (PET) imaging agents for diagnosing diseases like Alzheimer's.[14][15][16]

Conclusion and Future Perspectives

This compound and its analogs represent a highly valuable class of compounds for drug discovery. The strategic incorporation of fluorine provides a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area will likely focus on the development of more efficient and selective fluorination methods, the exploration of novel analogs with unique substitution patterns, and the application of these compounds to a broader range of diseases. The continued investigation of the structure-activity relationships of fluorinated pyridinols will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide on the Thermodynamic and Kinetic Properties of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoropyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a versatile building block stems from the unique interplay of its substituent groups: a fluorine atom, which can modulate physicochemical properties and metabolic stability, and a hydroxyl group that engages in crucial tautomeric equilibria. This guide provides a comprehensive technical overview of the thermodynamic and kinetic properties of this compound. We will delve into the pivotal keto-enol tautomerism, explore its thermodynamic landscape through computational and experimental lenses, and dissect its kinetic stability and reactivity, particularly in the context of nucleophilic aromatic substitution. This document is intended to serve as a foundational resource for researchers leveraging this molecule in the design and synthesis of novel chemical entities.

The Structural and Electronic Landscape of this compound: The Primacy of Tautomerism

The chemical behavior of this compound is fundamentally governed by prototropic tautomerism, an equilibrium between two or more structural isomers that differ in the location of a proton.[1] For this compound, this manifests as a keto-enol tautomerism, where the molecule exists as an equilibrium between the 'enol' form (this compound) and the 'keto' form (2-fluoro-1H-pyridin-4-one).

The position of this equilibrium is paramount as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity. The relative stability of these tautomers is influenced by both intramolecular factors, such as electronic effects of the fluorine substituent, and external factors like the solvent environment.[2][3]

Diagram: Tautomeric Equilibrium of this compound

tautomerism enol This compound (Enol Form) keto 2-Fluoro-1H-pyridin-4-one (Keto Form) enol->keto Proton Transfer keto->enol Proton Transfer

Caption: Prototropic tautomerism in this compound.

Thermodynamic Properties: A Tale of Two Tautomers

Computational Assessment of Tautomeric Stability

Density Functional Theory (DFT) and higher-level ab initio methods, such as Coupled Cluster with Singles and Doubles (CCSD), are powerful tools for elucidating the thermodynamic properties of tautomeric systems.[7][8] These computational approaches allow for the calculation of key thermodynamic parameters that govern the equilibrium.

Table 1: Predicted Thermodynamic Parameters for the Tautomerization of this compound (Illustrative Values)

ParameterEnol Form (this compound)Keto Form (2-Fluoro-1H-pyridin-4-one)ΔG° (Keto - Enol)KT
Relative Gibbs Free Energy (kcal/mol) 0.00-2.50-2.50~65
Relative Enthalpy (kcal/mol) 0.00-3.00-3.00-
Relative Entropy (cal/mol·K) 35.033.5-1.5-

Note: These are illustrative values based on trends observed for substituted hydroxypyridines. Actual values would require specific calculations.

The negative Gibbs free energy change (ΔG°) for the conversion of the enol to the keto form suggests that the keto tautomer is thermodynamically more stable in the gas phase. This is a common observation for 4-hydroxypyridines, where the pyridone form benefits from greater resonance stabilization.[2][9] The fluorine substituent at the 2-position is expected to influence the electron distribution in the ring, but the overall preference for the keto form is likely to be maintained.

Experimental Determination of Tautomeric Equilibrium

Spectroscopic techniques are invaluable for experimentally determining the position of the tautomeric equilibrium.

NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is a powerful technique for studying tautomerism in solution.[10][11][12] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms. By comparing the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated for the enol and N-methylated for the keto form), the equilibrium constant (KT) can be quantified.[2]

Workflow: NMR-based Determination of Tautomeric Equilibrium

nmr_workflow cluster_synthesis Synthesis of Model Compounds cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis enol_fixed Synthesize O-methylated (Fixed Enol) acquire_enol Acquire NMR of Fixed Enol enol_fixed->acquire_enol keto_fixed Synthesize N-methylated (Fixed Keto) acquire_keto Acquire NMR of Fixed Keto keto_fixed->acquire_keto compare_shifts Compare Chemical Shifts acquire_enol->compare_shifts acquire_keto->compare_shifts acquire_target Acquire NMR of This compound acquire_target->compare_shifts calculate_kt Calculate K_T compare_shifts->calculate_kt

Caption: Workflow for determining tautomeric equilibrium using NMR.

The electronic transitions, and thus the UV/Vis absorption spectra, of the enol and keto tautomers are distinct.[2][13] By analyzing the spectrum of this compound in various solvents and comparing it to the spectra of the fixed derivatives, the relative concentrations of the two tautomers can be determined using the Beer-Lambert law.

Kinetic Properties: Reactivity and Stability

The kinetic properties of this compound encompass its stability and its propensity to undergo chemical reactions. The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic attack.

Kinetic Stability

The tautomerization process itself has a kinetic barrier. While the interconversion is generally rapid at room temperature, the activation energy for the proton transfer can be significant, especially in the absence of a catalyst (e.g., acid or base). Computational studies on the parent 2-hydroxypyridine/2-pyridone system have shown that the intramolecular proton transfer has a high activation barrier, while intermolecular proton transfer, often mediated by solvent molecules, has a much lower barrier.[7][8]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is enhanced by the electronegative fluorine atom at the 2-position. This makes the 2- and 6-positions particularly susceptible to nucleophilic aromatic substitution (SNAr).[14][15] The reaction of 2-fluoropyridines with nucleophiles is generally much faster than that of their 2-chloro analogues.[15]

Diagram: SNAr Reaction of this compound

snar_reaction reactant This compound intermediate Meisenheimer Complex (Intermediate) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product 2-Substituted-pyridin-4-ol intermediate->product - F⁻ leaving_group F⁻

Caption: General mechanism for SNAr at the 2-position.

The rate of the SNAr reaction is dependent on several factors:

  • The nature of the nucleophile: Stronger nucleophiles will react faster.

  • The solvent: Polar aprotic solvents are generally preferred for SNAr reactions.

  • The presence of other substituents on the ring: Electron-withdrawing groups will generally increase the reaction rate, while electron-donating groups will decrease it.

The hydroxyl group at the 4-position, particularly in its deprotonated form (the pyridone tautomer), can also influence the reactivity of the ring.

Experimental Protocol for Kinetic Studies

The kinetics of reactions involving this compound, such as SNAr, can be studied using various experimental techniques. The method of initial rates is a common approach.[16][17][18]

Protocol: Determining the Rate Law for the Reaction of this compound with a Nucleophile

  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the chosen nucleophile (e.g., a primary amine) in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of solutions with varying initial concentrations of one reactant while keeping the other constant.

  • Reaction Monitoring:

    • Initiate the reaction by mixing the reactant solutions at a constant temperature.

    • Monitor the progress of the reaction over time by periodically taking aliquots and quenching the reaction.

    • Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis:

    • Plot the concentration of the reactant or product as a function of time for each initial concentration.

    • Determine the initial rate of reaction for each experiment from the initial slope of the concentration-time graph.

    • Determine the order of the reaction with respect to each reactant by analyzing how the initial rate changes with the initial concentration.

    • From the individual orders, determine the overall rate law and the rate constant (k).[19]

Table 2: Illustrative Kinetic Data for SNAr of this compound

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.10.11.0 x 10-5
20.20.12.0 x 10-5
30.10.22.0 x 10-5

This illustrative data suggests a first-order dependence on both reactants, leading to a second-order overall reaction.

Conclusion

The thermodynamic and kinetic properties of this compound are intrinsically linked to its tautomeric equilibrium. The preference for the keto tautomer in many environments dictates its hydrogen bonding characteristics and influences its electronic properties. The presence of the fluorine atom at the 2-position renders the molecule susceptible to facile nucleophilic aromatic substitution, a key feature for its application in synthetic chemistry. A thorough understanding of these fundamental properties, gained through a synergistic application of computational and experimental methodologies, is essential for the rational design and development of novel molecules incorporating the this compound scaffold.

References

A Technical Guide to the Potential Biological Activities of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] 2-Fluoropyridin-4-ol, a simple yet intriguing molecule, stands as a testament to this principle. While direct and extensive biological characterization of the parent molecule remains nascent in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, serves as a technical exploration of the potential biological activities of this compound. By dissecting its chemical nature and examining the activities of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and a practical roadmap for investigating its therapeutic promise.

Physicochemical Landscape: The Influence of Fluorine

The introduction of a fluorine atom at the 2-position and a hydroxyl group at the 4-position of a pyridine ring creates a unique electronic and structural environment that likely dictates its biological interactions.

Tautomeric Equilibrium

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. This equilibrium is critical as it influences hydrogen bonding capacity, aromaticity, and overall shape. The strong electron-withdrawing nature of the fluorine atom at the 2-position is expected to influence this equilibrium, potentially favoring one tautomer over the other in a given environment and thereby modulating its interaction with biological targets.[1]

Acidity and Lipophilicity

Fluorination is known to have a significant impact on the acidity (pKa) of both the pyridinium nitrogen and the hydroxyl group. The inductive effect of fluorine lowers the electron density of the pyridine ring, which in turn decreases the basicity of the nitrogen atom (lowers the pKa of the conjugate acid).[1] Conversely, this electron-withdrawing effect enhances the acidity of the 4-hydroxyl group, making it a better hydrogen bond donor. These altered physicochemical properties can dramatically affect a molecule's solubility, membrane permeability, and binding affinity to target proteins.[3][4]

PropertyPredicted Influence of 2-Fluoro SubstitutionRationale
pKa (Conjugate Acid) LoweredInductive electron withdrawal by fluorine reduces the basicity of the ring nitrogen.[1]
pKa (4-Hydroxyl Group) LoweredElectron-withdrawing fluorine enhances the acidity of the hydroxyl proton.[1]
Lipophilicity (LogP) IncreasedFluorine substitution generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[4]
Metabolic Stability IncreasedThe carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the molecule's half-life.[2]

Potential Biological Activities: An Extrapolation from Derivatives

While direct experimental data for this compound is limited, the prevalence of the fluoropyridine scaffold in a multitude of potent and selective therapeutic agents provides a strong basis for predicting its potential biological activities.[2][3]

Enzyme Inhibition

The fluorinated pyridine nucleus is a common feature in a variety of enzyme inhibitors.[5] The unique electronic properties conferred by fluorine can enhance binding affinity to enzyme active sites through favorable interactions like halogen bonding and hydrophobic interactions.[5]

  • Kinase Inhibition: Derivatives of fluoropyridine have been successfully developed as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, 2-substituted-4-(2-fluorophenoxy) pyridine derivatives have been identified as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.[6] Similarly, other fluoropyridine-containing compounds have shown inhibitory activity against ALK/ROS1 kinases and GSK-3β.[7][8] This suggests that this compound could serve as a foundational scaffold for the development of novel kinase inhibitors.

  • Other Enzyme Systems: Fluorinated compounds have a rich history as inhibitors of various other enzyme classes. For example, fluoropyridine-based molecules have been developed as inhibitors of the factor VIIa/TF complex, which is involved in blood coagulation.[9] Additionally, fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[10] The ability of fluorine to act as a bioisostere for hydrogen while altering electronic properties makes this compound an attractive starting point for exploring inhibition of a wide range of enzymatic targets.[11]

Receptor Binding

The modulation of G protein-coupled receptors (GPCRs) and other cell surface receptors is a key strategy in drug discovery. The selective fluorination of ligands can significantly impact their binding affinity and selectivity for specific receptor subtypes.[12]

  • Cannabinoid Receptors: Fluorinated 2-oxoquinoline derivatives, which share a heterocyclic core, have been synthesized as potent and selective ligands for the cannabinoid CB2 receptor, a target for treating neuroinflammatory diseases and neuropathic pain.[13] This suggests that the fluoropyridinol scaffold could be explored for its potential to interact with GPCRs.

Antimicrobial and Antiviral Activities

Pyridine-containing compounds have long been investigated for their antimicrobial and antiviral properties.[14] The introduction of fluorine can enhance these activities. For example, fluoroquinolones are a well-known class of antibiotics that contain a fluorinated ring system and function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][15] While structurally simpler, this compound possesses a core that could be elaborated upon to develop novel anti-infective agents.

Experimental Workflows for Biological Characterization

To empirically determine the biological activities of this compound, a systematic screening approach is necessary. The following section outlines detailed, step-by-step methodologies for key experiments.

General Kinase Inhibition Assay (Illustrative Example: Generic Serine/Threonine Kinase)

This protocol describes a common method to assess the inhibitory potential of a compound against a generic protein kinase.

Rationale: This assay quantifies the ability of the test compound to inhibit the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then measured, typically using a fluorescence- or luminescence-based method.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, a suitable peptide substrate, and ATP in the kinase buffer at 2x the final desired concentration.

  • Assay Plate Preparation:

    • In a 384-well plate, add 2.5 µL of the kinase buffer.

    • Add 2.5 µL of a serial dilution of this compound in kinase buffer to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add 5 µL of the 2x kinase/peptide substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a commercially available detection kit (e.g., ADP-Glo™, HTRF® KinEASE®).

    • Read the plate on a suitable plate reader (luminometer or fluorescence reader).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) plate Prepare Assay Plate (Serial Dilution of Compound) reagents->plate add_kinase Add Kinase/Substrate Mix plate->add_kinase incubate1 Pre-incubation (Compound-Kinase Binding) add_kinase->incubate1 add_atp Initiate with ATP incubate1->add_atp incubate2 Reaction Incubation add_atp->incubate2 detection Stop Reaction & Add Detection Reagent incubate2->detection read_plate Read Plate (Luminescence/Fluorescence) detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a generic kinase inhibition assay.

Radioligand Binding Assay (Illustrative Example: Generic GPCR)

This protocol outlines a method to determine if this compound can displace a known radiolabeled ligand from a receptor.

Rationale: This competitive binding assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with a high-affinity radioligand.[16]

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.

  • Assay Buffer Preparation:

    • Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Assay Setup:

    • In test tubes or a 96-well filter plate, add binding buffer.

    • Add a serial dilution of this compound.

    • Add a fixed concentration of the radioligand (e.g., [³H]-ligand) at a concentration near its Kd.

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Binding Reaction:

    • Add the prepared cell membranes to each tube/well to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding for each concentration of this compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.

G cluster_binding Binding Reaction cluster_separation Separation cluster_quant Quantification & Analysis setup Combine Radioligand, Test Compound, and Receptor Membranes incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Calculate Ki count->analyze

Caption: Workflow for a radioligand binding assay.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

Rationale: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[17]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Data Acquisition:

    • Read the absorbance or luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. The principles of medicinal chemistry and the wealth of data on its more complex derivatives strongly suggest its potential as a modulator of various biological processes, particularly in the realms of enzyme inhibition and receptor binding. The experimental protocols detailed herein provide a clear and actionable framework for elucidating the biological activity profile of this molecule. Future research should focus on a broad initial screening against diverse target classes, followed by more focused investigations based on any identified "hits." The synthesis of a focused library of simple derivatives of this compound could also prove invaluable in establishing preliminary structure-activity relationships and guiding the development of the next generation of fluoropyridine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoropyridin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyridinols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The 2-Fluoropyridin-4-ol motif is a prime exemplar of a building block that offers a confluence of desirable properties. The pyridine core is a prevalent feature in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems. The introduction of a fluorine atom at the 2-position, a modification made possible by advances in synthetic chemistry, imparts profound effects on the molecule's physicochemical and pharmacokinetic profile.[1]

This guide provides an in-depth exploration of this compound as a versatile intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, showcase its synthetic utility with detailed protocols, and discuss the mechanistic rationale behind its application, grounding our insights in authoritative literature.

Physicochemical Properties and Design Rationale

The utility of this compound stems from the unique electronic properties conferred by the fluorine substituent. As the most electronegative element, fluorine's presence on the pyridine ring exerts a powerful inductive effect.[2] This has several critical consequences for drug design:

  • pKa Modulation: The fluorine atom significantly lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH. This can be crucial for enhancing cell membrane permeability and improving oral bioavailability, particularly for CNS-active agents.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and reducing metabolic clearance.[1][2]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.

  • Tautomeric Considerations: Like its non-fluorinated analog, this compound exists in tautomeric equilibrium with its corresponding pyridone form, 2-fluoro-1H-pyridin-4-one. This equilibrium is influenced by the solvent and pH, and understanding it is critical for predicting reactivity, as both the nitrogen and oxygen atoms can act as nucleophiles.

PropertyValueSource & Notes
CAS Number 22282-69-5Ambeed.com
Molecular Formula C₅H₄FNOAmbeed.com
Molecular Weight 113.09 g/mol Ambeed.com
Appearance Off-white to light brown solidGeneric Supplier Data
Estimated pKa ~7.5 (Pyridinium)Computationally Estimated
Estimated LogP ~0.5Computationally Estimated

Core Synthetic Applications: A Gateway to Novel Chemical Matter

This compound is an ambident nucleophile, presenting a primary challenge and opportunity in its synthetic application: regioselective functionalization at either the nitrogen or the oxygen. The choice of reaction conditions—specifically the base, solvent, and electrophile—determines the outcome.

Workflow for Regioselective Functionalization

The diagram below illustrates the critical decision point in the functionalization of this compound, leading to either N-substituted pyridones or O-substituted pyridines, both of which are valuable scaffolds in medicinal chemistry.

G cluster_start Starting Material start This compound (Tautomeric Mixture) cond_N Kinetic Control (e.g., Cs₂CO₃, DMF) Hard Electrophiles start->cond_N N-Alkylation/ N-Arylation cond_O Thermodynamic Control (e.g., NaH, THF) Soft Electrophiles start->cond_O O-Alkylation/ O-Arylation prod_N N-Substituted 2-Fluoro-1H-pyridin-4-one cond_N->prod_N prod_O O-Substituted 4-Alkoxy/Aryloxy-2-fluoropyridine cond_O->prod_O

Caption: General workflow for the regioselective functionalization of this compound.

Application in Kinase Inhibitor Scaffolds: A Case Study Perspective

While a specific FDA-approved drug containing the this compound moiety has not been identified in the public literature, its structural components are highly relevant to established pharmacophores, particularly in the field of protein kinase inhibitors. Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP-binding pocket.

For instance, the 2-fluoropyridine motif is a key component of Selpercatinib , a potent RET kinase inhibitor. Although Selpercatinib itself does not feature the 4-hydroxyl group, its synthesis involves the coupling of a 2-fluoropyridine-5-boronic acid derivative, highlighting the value of the 2-fluoropyridine scaffold in accessing complex, biologically active molecules. The fluorine atom in such scaffolds can enhance binding affinity and modulate physicochemical properties for improved drug-like characteristics.

The 4-hydroxy (or 4-alkoxy) group of this compound can be envisioned as a vector to target the solvent-exposed region of a kinase active site, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions to improve potency and selectivity.

Protocols for Synthetic Implementation

The following section provides detailed, representative protocols for the key transformations of this compound.

Protocol 1: Representative N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol is adapted from established methods for the N-arylation of related pyridone systems and is designed to favor kinetic N-functionalization.

Objective: To synthesize an N-aryl-2-fluoro-1H-pyridin-4-one derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add Pd₂(dba)₃ to the flask.

  • Add anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.

Causality and Rationale:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust catalyst for Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that promotes the challenging reductive elimination step to form the C-N bond.

  • Base: Cesium carbonate is a moderately strong, non-nucleophilic base that is highly effective in this coupling. Its use often favors N-arylation over O-arylation in ambident pyridone nucleophiles.

  • Solvent: Anhydrous, degassed dioxane or toluene is used to prevent catalyst deactivation by oxygen and protic impurities.

Protocol 2: Representative O-Alkylation under Williamson Ether Synthesis Conditions

This protocol is designed to favor the thermodynamically more stable O-alkylated product.

Objective: To synthesize a 4-alkoxy-2-fluoropyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Cool the reaction mixture back down to 0 °C.

  • Add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-alkoxy-2-fluoropyridine.

Causality and Rationale:

  • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, forming the corresponding alkoxide. This strongly favors subsequent reaction at the oxygen atom.

  • Solvent: THF is an ideal solvent for this reaction as it is aprotic and effectively solvates the sodium cation.

  • Temperature Control: The initial deprotonation and subsequent addition of the electrophile are performed at 0 °C to control the reaction rate and minimize potential side reactions.

Troubleshooting and Experimental Considerations

Caption: Troubleshooting common issues in the functionalization of this compound.

Conclusion

This compound represents a high-value building block for medicinal chemists. The strategic placement of the fluorine atom provides a powerful lever to modulate key drug-like properties, including pKa, metabolic stability, and target binding affinity. While its synthetic application requires careful control of regioselectivity, the distinct reactivity of its N- and O-nucleophilic sites offers access to two separate and valuable classes of chemical scaffolds. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively harness the potential of this compound to accelerate the discovery of novel therapeutics.

References

Application Notes and Protocols: 2-Fluoropyridin-4-ol as a Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] Fluorinated heterocycles are pervasive in the pharmacopeia, representing approximately 25% of all available drugs.[3] This is not a matter of chance, but a deliberate strategy to enhance molecular properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow chemists to finely tune the disposition of a drug candidate.[4][5] These modifications can lead to profound improvements in metabolic stability, bioavailability, membrane permeability, and, critically, binding affinity to the target protein.[2][6][7][8]

Protein kinases, as central regulators of cellular signaling, remain one of the most important target classes in oncology and beyond. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site. Pyridine and its derivatives are chief among these.[1][3] This guide focuses on a particularly valuable, yet underutilized, building block: 2-Fluoropyridin-4-ol . Its structure is deceptively simple, yet it offers a powerful combination of features: a fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution (SNAr), and a hydroxyl group at the C4 position, which exists in tautomeric equilibrium with its pyridone form, providing a crucial hydrogen-bonding motif for interacting with the kinase hinge region.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the unique properties of this compound, provide field-proven protocols for its use in synthesis, and illustrate its strategic application in the rational design of potent and selective kinase inhibitors.

Physicochemical Properties and Strategic Rationale

The utility of this compound stems directly from the predictable influence of its substituents on the pyridine core. The fluorine atom exerts a powerful inductive electron-withdrawing effect, which fundamentally alters the molecule's reactivity and properties.

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₅H₄FNO[9]
Molecular Weight 113.09 g/mol [9]
CAS Number 253435-42-6[9]
Appearance Solid-
Boiling Point Not readily available (decomposes)-
pKa (Conjugate Acid) Lower than pyridine (approx. 5.2)[7]
pKa (Hydroxyl Group) More acidic than phenol (approx. 10)[7]

Causality Behind the Properties:

  • Acidity and Basicity (pKa): The potent electron-withdrawing effect of the C2-fluorine atom lowers the electron density across the entire ring.[7] This has two important consequences:

    • The lone pair on the pyridine nitrogen is less available for protonation, making the molecule a weaker base (lower pKa of the conjugate acid) compared to unsubstituted pyridine.[7]

    • The 4-hydroxyl group is rendered more acidic, facilitating its deprotonation. This is crucial for certain coupling reactions and influences its hydrogen bonding potential.[7]

  • Tautomeric Equilibrium: 4-Hydroxypyridine exists in equilibrium with its 4-pyridone tautomer. In aqueous media, the pyridone form often predominates.[7] This equilibrium is vital for kinase binding, as the N-H of the pyridone can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, forming the canonical interactions with the kinase hinge region. Fluorination can subtly influence the position of this equilibrium, affecting binding affinity and solubility.[7]

  • Reactivity: The fluorine at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the ring makes this position highly susceptible to attack by nucleophiles like amines and thiols, providing a direct and efficient route to 2-substituted pyridin-4-one cores.[10] Notably, the SNAr reaction of 2-fluoropyridine is reported to be over 300 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[10][11]

G cluster_0 Physicochemical Impact of C2-Fluorine Fluorine Fluorine Ring Pyridine Ring Fluorine->Ring -I Inductive Effect N_pKa Decreased Basicity (Lower pKa of N-H) Ring->N_pKa OH_pKa Increased Acidity (Lower pKa of O-H) Ring->OH_pKa C2_Reactivity Enhanced SNAr Reactivity at C2 Position Ring->C2_Reactivity

Caption: Impact of the C2-fluorine atom on the properties of the pyridinol scaffold.

Application in Kinase Inhibitor Scaffolds

The this compound moiety is an exemplary "hinge-binder." The 4-pyridone tautomer can form two or three hydrogen bonds with the backbone amides of the kinase hinge region, a critical anchoring interaction for many Type I and Type II inhibitors. The C2 position, projecting out towards the solvent-exposed region, serves as an ideal vector for introducing substituents that can enhance potency and selectivity.

For instance, in the design of novel inhibitors, this compound can be coupled with an appropriate amine-containing fragment (e.g., an indazole, as seen in many kinase inhibitors) via an SNAr reaction.[12] The resulting 2-amino-pyridin-4-one core can then be further functionalized.

G Start This compound (Building Block) SNAr SNAr Reaction with R-NH2 Start->SNAr Intermediate 2-(R-amino)pyridin-4-one (Core Scaffold) SNAr->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Protect Protecting Group Chemistry (if needed) Intermediate->Protect Final Final Kinase Inhibitor (Lead Compound) Coupling->Final Protect->Coupling

Caption: General workflow for synthesizing kinase inhibitors using this compound.

One published example demonstrates the utility of a related scaffold in developing potent inhibitors for solid tumors. In this study, a 5-(2-Fluoropyridin-4-yl) substituted thiadiazinone demonstrated potent activity against bladder (IC₅₀ = 8.4 μM) and prostate (IC₅₀ = 5.7 μM) cancer cell lines with no toxicity observed in a control cell line.[12] This highlights the value of the fluoropyridyl moiety in achieving potent and selective biological activity.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[13][14]

Protocol 1: Synthesis of 2-Amino-4-fluoropyridine (Precursor to this compound)

The synthesis of this compound can be challenging. A more practical approach often involves generating a stable precursor, such as 2-amino-4-fluoropyridine, which can later be converted to the target molecule. This protocol adapts a known procedure for fluorinating a chloropyridine.

  • Reaction: Halogen Exchange (Halex) Reaction

  • Rationale: This method uses a simple, commercially available starting material and a fluoride salt in a high-boiling polar aprotic solvent. The high temperature is necessary to drive the nucleophilic substitution of the less reactive chloride.

  • Materials:

    • 2-Amino-4-chloropyridine (1.0 equiv)

    • Sodium Fluoride (NaF, 3.0-5.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-chloropyridine and N,N-dimethylformamide.

    • Add sodium fluoride to the solution.

    • Heat the reaction mixture to 140 °C and maintain for 5-8 hours.[15] Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to approximately 80 °C.

    • Remove the solvent by distillation under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with saturated brine to remove any remaining DMF and salts.[15]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-fluoropyridine as a white solid.[15]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with this compound

This is the cornerstone reaction for this building block. The C2-fluorine is readily displaced by a wide range of nucleophiles.

  • Reaction: SNAr with an Amine Nucleophile

  • Rationale: This protocol uses a mild base and a polar solvent to facilitate the reaction. The conditions are generally tolerant of a wide variety of functional groups, which is essential for late-stage functionalization in a complex synthesis.[10]

  • Materials:

    • This compound (or its protected form, 1.0 equiv)

    • Amine nucleophile (R-NH₂, 1.1-1.5 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv) or DIPEA

    • Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • In a reaction vial, combine this compound, the amine nucleophile, and potassium carbonate.

    • Add the solvent (Acetonitrile or DMSO).

    • Seal the vial and heat the mixture to 80-120 °C. The reaction is often complete within 2-12 hours. Microwave irradiation can significantly accelerate this transformation.[16]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature. If using DMSO, dilute with water and extract the product with ethyl acetate. If using acetonitrile, filter off the base and concentrate the filtrate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by flash column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

To functionalize other positions, the hydroxyl group can be converted to a triflate, or a halo-substituted version like 2-fluoro-4-iodopyridine can be used.[17] This protocol details a Suzuki coupling using 2-fluoro-4-iodopyridine.

  • Reaction: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki coupling is one of the most robust and versatile C-C bond-forming reactions. It utilizes a palladium catalyst, a base, and an organoboron reagent, and is tolerant of a vast array of functional groups.[18][19]

  • Materials:

    • 2-Fluoro-4-iodopyridine (1.0 equiv)[17]

    • Aryl- or Heteroaryl-boronic acid or ester (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.02-0.05 equiv) or other suitable Pd catalyst/ligand system

    • Aqueous Sodium Carbonate (Na₂CO₃, 2M solution, 3.0 equiv)

    • Dioxane or a Toluene/Ethanol/Water mixture

  • Procedure:

    • To a degassed reaction flask, add 2-fluoro-4-iodopyridine, the boronic acid, and the palladium catalyst.

    • Add the solvent (e.g., dioxane) followed by the aqueous base.

    • Thoroughly degas the reaction mixture again by bubbling nitrogen or argon through it for 10-15 minutes.

    • Heat the reaction to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (typically 4-16 hours), as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Fluorinated pyridines and their derivatives should be handled with care.

  • General Handling: Always work in a well-ventilated chemical fume hood.[14] Avoid inhalation of vapors or dust, and prevent contact with skin and eyes.[13][20]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[13][14]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][20] In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[21]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The strategic placement of the fluorine atom activates the C2 position for efficient functionalization via SNAr reactions, while the 4-pyridone tautomer provides a canonical hinge-binding motif. The electron-withdrawing nature of fluorine also serves to modulate the pKa of the scaffold, potentially improving pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers to leverage the unique advantages of this reagent, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

Synthetic Strategies for the Diversification of 2-Fluoropyridin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Fluoropyridin-4-ol Scaffold in Medicinal Chemistry

The 2-fluoropyridine moiety is a privileged structural motif in modern drug discovery. The strategic incorporation of a fluorine atom at the 2-position of a pyridine ring can profoundly influence the physicochemical and pharmacological properties of a molecule. This substitution can enhance metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the pyridine nitrogen, and lead to improved binding affinity with biological targets through favorable electrostatic interactions. When combined with a 4-hydroxyl group, as in this compound, the resulting scaffold offers multiple avenues for chemical derivatization, making it a versatile building block for the synthesis of diverse compound libraries. This guide provides detailed synthetic protocols and mechanistic insights for the derivatization of this compound, targeting researchers and professionals in drug development.

Strategic Overview for Derivatization

The synthetic utility of this compound stems from the reactivity of its three key functional handles: the pyridine nitrogen, the 4-hydroxyl group, and the C-H bonds on the pyridine ring. The tautomeric nature of the 4-hydroxypyridine core, existing in equilibrium with its pyridone form, presents a key challenge and opportunity in regioselective functionalization. This guide will focus on four principal transformations:

  • O-Alkylation: Targeting the hydroxyl group to introduce a variety of ether linkages.

  • N-Alkylation: Functionalizing the pyridine nitrogen in its pyridone tautomeric form.

  • Suzuki-Miyaura Cross-Coupling: Enabling C-C bond formation at the 4-position after activation of the hydroxyl group.

  • Buchwald-Hartwig Amination: Facilitating C-N bond formation, which often requires prior halogenation of the pyridine ring.

The following diagram illustrates the overall strategic approach to diversifying the this compound core.

G A This compound B O-Alkylation (Williamson Ether Synthesis) A->B R-X, Base C N-Alkylation (Mitsunobu or Direct Alkylation) A->C R-OH, DEAD, PPh3 or R-X, Base D Activation of OH (e.g., Triflation) A->D Tf2O or NfF G 2-Fluoro-4-alkoxypyridines B->G H 1-Alkyl-2-fluoro-4-pyridones C->H E Suzuki-Miyaura Coupling D->E Ar-B(OR)2, Pd catalyst F Buchwald-Hartwig Amination (after halogenation) D->F R2NH, Pd catalyst I 2-Fluoro-4-aryl/vinyl-pyridines E->I J 4-Amino-2-fluoropyridine Derivatives F->J

Caption: Strategic pathways for the derivatization of this compound.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] In the context of this compound, selective O-alkylation is often desired to produce 2-fluoro-4-alkoxypyridines. The key to achieving high O-selectivity lies in the choice of base and solvent, which can influence the nucleophilicity of the oxygen versus the nitrogen atom of the pyridone tautomer.

Causality Behind Experimental Choices:

  • Base: A relatively weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred. Stronger bases, such as sodium hydride (NaH), can lead to a higher proportion of N-alkylation. The counter-ion of the base can also play a role, with larger cations like cesium sometimes favoring O-alkylation.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used to dissolve the pyridinol and the base.

  • Alkylating Agent: Primary alkyl halides (iodides and bromides) are the most effective electrophiles for this Sₙ2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.[3]

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (to make a 0.1-0.5 M solution).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-4-alkoxypyridine.

ParameterRecommended ConditionRationale
Substrate This compoundStarting material
Alkylating Agent Alkyl bromide or iodideGood leaving group for Sₙ2
Equivalents 1.1 - 1.5Ensures complete consumption of starting material
Base K₂CO₃ or Cs₂CO₃Promotes O-alkylation over N-alkylation
Solvent Anhydrous MeCN or DMFPolar aprotic, good solubility
Temperature 60 - 80 °CProvides sufficient energy for reaction
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS
Typical Yield 60 - 90%Dependent on the alkyl halide

N-Alkylation of the Pyridone Tautomer

While O-alkylation is often the thermodynamically favored pathway, N-alkylation can be achieved under specific conditions, particularly when using methods that proceed through different mechanisms, such as the Mitsunobu reaction.[4] N-alkylated 2-fluoro-4-pyridones are valuable compounds in their own right.

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction allows for the alkylation of acidic protons with an alcohol under mild, neutral conditions.[5] The reaction proceeds via an alkoxyphosphonium salt, and the outcome of N- vs. O-alkylation can be highly dependent on the steric and electronic properties of both the pyridone and the alcohol.[6] For some pyridone systems, the Mitsunobu reaction has been shown to favor N-alkylation.[7]

  • Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are common azodicarboxylates, and triphenylphosphine (PPh₃) is the standard phosphine used.

Protocol 2: N-Alkylation of this compound via the Mitsunobu Reaction

This protocol provides a general procedure for the N-alkylation of this compound using a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.

ParameterRecommended ConditionRationale
Substrate This compoundStarting material
Alkylating Agent Primary or secondary alcoholSource of the alkyl group
Reagents PPh₃, DEAD or DIADMitsunobu reagents
Equivalents 1.5 eq of PPh₃ and DEAD/DIADDrives the reaction to completion
Solvent Anhydrous THF or DCMCommon solvents for Mitsunobu
Temperature 0 °C to room temperatureMild reaction conditions
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS
Typical Yield 50 - 80%Substrate dependent

Palladium-Catalyzed Cross-Coupling Reactions: Accessing C-C and C-N Bonds

To engage the 4-position of this compound in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the hydroxyl group must first be converted into a more suitable leaving group. Aryl triflates and nonaflates are excellent electrophiles for these transformations.

Step 1: Activation of the 4-Hydroxyl Group

The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is a common and effective activation strategy.

Causality Behind Experimental Choices:

  • Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) are powerful triflating agents.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to scavenge the triflic acid byproduct.

G A This compound B 2-Fluoropyridin-4-yl triflate A->B Tf2O, Pyridine

Caption: Activation of this compound to its triflate derivative.

Protocol 3: Synthesis of 2-Fluoropyridin-4-yl Trifluoromethanesulfonate

This protocol is adapted from a general procedure for the synthesis of aryl triflates.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equivalents)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine (3.0 eq) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Tf₂O (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous copper sulfate (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-fluoropyridin-4-yl triflate.

Suzuki-Miyaura Cross-Coupling

With the activated triflate in hand, Suzuki-Miyaura coupling can be employed to form C-C bonds with a wide range of aryl and vinyl boronic acids or esters.[8][9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand is commonly used.

  • Ligand: The choice of ligand is crucial for an efficient catalytic cycle. For heteroaryl triflates, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be effective.

  • Base: A base such as potassium carbonate or potassium phosphate is necessary for the transmetalation step.[10]

Protocol 4: Suzuki-Miyaura Coupling of 2-Fluoropyridin-4-yl Triflate

Materials:

  • 2-Fluoropyridin-4-yl triflate

  • Aryl or vinyl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube, add the 2-fluoropyridin-4-yl triflate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] The 2-fluoropyridin-4-yl triflate or the corresponding nonaflate can be coupled with a variety of primary and secondary amines. Aryl nonaflates can be effective alternatives to triflates in palladium-catalyzed C-N bond formation.[12]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand is essential. Ligands like BrettPhos, RuPhos, or Xantphos have proven effective for the amination of aryl sulfonates.[13]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

Protocol 5: Buchwald-Hartwig Amination of 2-Fluoropyridin-4-yl Triflate/Nonaflate

Materials:

  • 2-Fluoropyridin-4-yl triflate or nonaflate

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)

  • Strong base (e.g., NaOtBu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Glovebox or Schlenk line technique

  • Standard work-up and purification equipment

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add the palladium precatalyst, the ligand, and the base to a dry reaction vessel.

  • Add the 2-fluoropyridin-4-yl triflate/nonaflate (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2-1.5 eq) to the mixture.

  • Seal the vessel and heat the reaction to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its derivatization through selective O- and N-alkylation, as well as through palladium-catalyzed cross-coupling reactions at the 4-position, provides access to a wide array of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and catalyst system, is paramount to achieving the desired regioselectivity and yield.

References

Application Notes & Protocols: The Strategic Use of Fluoropyridine Scaffolds in the Synthesis of ¹⁸F-Labeled PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Preamble: The Rise of the Fluoropyridine Moiety in PET Radiochemistry

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biological processes.[1] The choice of radionuclide is critical, and Fluorine-18 (¹⁸F) has become the workhorse of PET due to its near-ideal physical and nuclear characteristics, including a manageable half-life (109.8 min) and low positron energy.[2] The challenge, and indeed the art, of PET radiochemistry lies in efficiently incorporating ¹⁸F into biologically active molecules.

The fluoropyridine scaffold, exemplified by structures like 2-fluoropyridin-4-ol, has emerged as a privileged motif in the design of novel PET tracers. Its prevalence is not accidental; it stems from a combination of favorable chemical reactivity and advantageous biological properties. The pyridine ring's electron-deficient nature, a result of the electronegative nitrogen atom, facilitates the crucial ¹⁸F-labeling step via nucleophilic aromatic substitution (SNAr).[2][3] This guide provides a detailed exploration of the underlying chemistry, step-by-step protocols for radiosynthesis, and expert insights into leveraging fluoropyridine precursors for the development of next-generation PET imaging agents.

The Mechanistic Heartbeat: Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

The successful synthesis of an ¹⁸F-fluoropyridine tracer is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings which typically undergo electrophilic substitution, the pyridine ring is "activated" for nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the ring nitrogen.[3]

The mechanism proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The highly reactive, "naked" [¹⁸F]fluoride anion, typically complexed with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), attacks an electron-deficient carbon atom on the pyridine ring that bears a suitable leaving group (e.g., -NO₂, -OTs, -NMe₃⁺).[2][4]

  • Formation of the Meisenheimer Complex: This attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The genius of using a pyridine ring is that the electronegative nitrogen atom effectively stabilizes this negative charge through resonance, lowering the activation energy of this rate-determining step.[3][6]

  • Elimination & Re-aromatization: The leaving group is subsequently eliminated, and the aromaticity of the pyridine ring is restored, yielding the final ¹⁸F-labeled product.

This inherent reactivity makes nucleophilic heteroaromatic substitution a highly efficient method for producing radiotracers with the high specific activity required for PET imaging.[2]

Figure 1: The SNAr mechanism for ¹⁸F-fluorination of a pyridine ring.

General Protocol for ¹⁸F-Fluoropyridine Synthesis

This section outlines a robust, two-step protocol applicable to a wide range of pyridine-based precursors. The process begins with the activation of cyclotron-produced [¹⁸F]fluoride and culminates in the purification of the final radiotracer.

Materials and Equipment
  • Automated Synthesis Module: A commercially available or custom-built module (e.g., GE TRACERLab™, Scansys TracerMaker) is essential for radiation shielding and procedural consistency.[7][8]

  • Anion Exchange Cartridge: QMA Sep-Pak Light or similar, pre-activated with K₂CO₃ and rinsed with water.[7][9]

  • Reagents:

    • Precursor molecule with a suitable leaving group (e.g., 2-nitro- or 2-trimethylammonium-substituted pyridine derivative).

    • Kryptofix 2.2.2 (K₂₂₂).

    • Potassium Carbonate (K₂CO₃) or Tetraethylammonium Bicarbonate (TEAB).[9]

    • Anhydrous solvents (Acetonitrile, DMSO).

    • HPLC-grade solvents for purification.

  • Analytical & Preparative HPLC System: Equipped with a radioactivity detector.

  • Solid-Phase Extraction (SPE) Cartridges: For final product reformulation (e.g., C18 Sep-Pak).

Step-by-Step Methodology

Figure 2: General automated workflow for ¹⁸F-fluoropyridine synthesis.

Protocol Details:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned QMA anion exchange cartridge to trap the [¹⁸F]F⁻.[9]

    • The trapped activity is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture.

    • Causality: K₂₂₂ is a cryptand that effectively chelates the potassium counter-ion (K⁺), leaving a highly reactive, "naked" fluoride anion that is essential for efficient nucleophilic attack.[10]

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen or argon. Anhydrous acetonitrile is typically added and evaporated one or two more times to ensure the complete removal of water.

    • Causality: Water is a poor solvent for SNAr and can solvate the fluoride ion, drastically reducing its nucleophilicity. Rigorous drying is arguably the most critical step for achieving high radiochemical yields.[5][11]

  • Radiolabeling Reaction:

    • The dried [¹⁸F]F⁻/K₂₂₂ complex is reconstituted in a high-boiling point, anhydrous polar aprotic solvent like DMSO or DMF.

    • The precursor molecule (typically 1-5 mg), dissolved in the same solvent, is added to the reaction vessel.

    • The mixture is heated to a high temperature (typically 120-160°C) for 10-20 minutes.

    • Causality: High temperatures are required to overcome the activation energy of the reaction. Polar aprotic solvents (DMSO, DMF) are ideal as they solvate the cation (K⁺) but not the fluoride anion, preserving its high nucleophilicity.[7]

  • Purification and Reformulation:

    • After cooling, the reaction is quenched with water or HPLC mobile phase.

    • The crude mixture is injected onto a semi-preparative HPLC system to separate the ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other chemical impurities.

    • The collected product fraction (in mobile phase) is then trapped on a C18 SPE cartridge, washed with water to remove HPLC solvents, and finally eluted with a small volume of ethanol.

    • This ethanolic solution is diluted with sterile saline for injection to yield the final, formulated PET radiotracer.[12]

Application Showcase: Synthesis of an LRRK2 PET Radioligand

Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research.[7] The synthesis of an ¹⁸F-labeled pyrrolo-pyridine LRRK2 inhibitor provides a practical example of the principles described.

Figure 3: Radiosynthesis of an ¹⁸F-labeled LRRK2 PET tracer.

In this synthesis, a tosylate precursor is subjected to nucleophilic substitution with [¹⁸F]fluoride.[7] The tosylate group serves as an excellent leaving group, and the reaction is performed in DMSO at 120°C for 15 minutes, yielding the desired radiolabeled product.[7]

Quantitative Data & Troubleshooting

Successful radiolabeling is a balance of multiple parameters. The table below summarizes typical conditions and outcomes for fluoropyridine-based tracers, providing a baseline for development and troubleshooting.

ParameterTypical Value/ConditionExpert Insight & Causality
Precursor Amount 2-10 mgUsing too little precursor can lead to low yields and very high (but difficult to measure) molar activity. Too much can complicate purification.
Reaction Solvent Anhydrous DMSO, DMFThese solvents have high boiling points and effectively solvate the K⁺/K₂₂₂ complex without deactivating the [¹⁸F]F⁻ nucleophile.
Reaction Temp. 110 - 160 °CTemperature is critical. Below the optimal range, reaction rates are slow. Too high can lead to precursor degradation.
Reaction Time 10 - 30 minSufficient time is needed for the reaction to proceed, but prolonged heating can degrade both the product and precursor.
Radiochemical Yield (RCY) 5 - 50% (decay-corrected)Low RCY is often traced back to residual water in the reaction vessel. Ensure rigorous azeotropic drying.
Molar Activity (Aₘ) >50 GBq/µmolHigh molar activity is crucial to avoid mass effects at the biological target. It is highly dependent on the amount of precursor and any "cold" fluoride contamination.

Common Troubleshooting Scenarios:

  • Problem: Very low or no radiochemical yield.

    • Likely Cause: Presence of water.

    • Solution: Improve the azeotropic drying step. Check for leaks in the synthesis module. Ensure all reagents and solvents are strictly anhydrous.

  • Problem: Multiple radioactive peaks on HPLC chromatogram.

    • Likely Cause: Precursor or product degradation due to excessive heat or reaction time.

    • Solution: Optimize reaction temperature and time. A temperature or time gradient study can identify the ideal conditions.

  • Problem: Low Molar Activity.

    • Likely Cause: "Cold" (non-radioactive ¹⁹F) contamination from reagents or system components.

    • Solution: Use high-purity reagents. Thoroughly clean the synthesis module and HPLC lines between runs. Minimize the amount of precursor used.

Conclusion

The synthesis of PET agents based on the 2-fluoropyridine scaffold is a powerful and versatile strategy in modern radiopharmaceutical science. By understanding the underlying SNAr mechanism and meticulously controlling the reaction parameters—particularly the exclusion of water—researchers can reliably and efficiently produce high-quality radiotracers. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to harness this chemistry to create novel imaging tools for diagnosing and understanding human disease.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide to the experimental procedures for the nucleophilic aromatic substitution (SNAr) of 2-fluoropyridin-4-ol. As a key intermediate in the synthesis of pharmaceuticals and functional materials, the selective functionalization of this compound is of significant interest. This guide details reaction mechanisms, safety protocols, and step-by-step experimental procedures for the substitution of the 2-fluoro substituent with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. Troubleshooting tips and methods for reaction monitoring and product characterization are also discussed to provide researchers, scientists, and drug development professionals with a robust resource for their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science.[1] The strategic placement of functional groups on this heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is a particularly valuable building block due to the presence of a highly activated fluorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr).[2] The electron-withdrawing nature of the pyridine nitrogen activates the C2 position, making the fluorine an excellent leaving group.[3] This reactivity, coupled with the 4-hydroxy group which can modulate solubility and provide a handle for further functionalization, makes this compound a versatile precursor for a diverse array of substituted pyridines.

The SNAr reaction of 2-fluoropyridines is a powerful tool for C-O, C-N, and C-S bond formation. Notably, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent.[4][5] This increased reactivity allows for milder reaction conditions, which is often crucial when working with complex and sensitive molecules.[4]

This application note will provide detailed protocols for the reaction of this compound with various nucleophiles, offering insights into the underlying mechanistic principles and practical considerations for successful synthesis.

General Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a stepwise addition-elimination mechanism.[3] The key steps are outlined below:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the fluorine atom. This attack is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the electron-withdrawing nitrogen atom of the pyridine ring.[2]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group.

The overall reaction is driven by the formation of a stable aromatic product. While many SNAr reactions are considered stepwise, recent studies suggest that some may proceed through a concerted or borderline mechanism, particularly with less-activated systems.[6][7] However, for the highly activated 2-fluoropyridine system, the stepwise mechanism is the generally accepted model.

G cluster_0 Reaction Pathway Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product 2-Substituted-pyridin-4-ol + F⁻ Intermediate->Product Elimination of Fluoride

Caption: General workflow of the SNAr reaction on this compound.

Safety Precautions and Handling

Working with fluoropyridines and the reagents used in these substitution reactions requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly.[8]

  • Body Protection: A lab coat is required. For larger scale reactions, consider impervious clothing or a chemical-resistant apron.[8]

Engineering Controls:

  • All manipulations should be performed in a well-ventilated fume hood.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling and Storage:

  • Avoid inhalation of vapors or mists.[8]

  • Keep away from sources of ignition as many organic solvents are flammable.[8][9]

  • Store this compound and other reagents in tightly closed containers in a cool, dry, and well-ventilated area.

Waste Disposal:

  • All chemical waste should be disposed of in designated hazardous waste containers according to institutional and local regulations.[10] Do not pour chemicals down the drain.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for O-Arylation (Synthesis of 2-Alkoxypyridin-4-ols)

This protocol describes the reaction of this compound with an alcohol in the presence of a base to form the corresponding 2-alkoxypyridin-4-ol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide (NaOMe))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or the corresponding alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of the base (1.5 equivalents) in the chosen anhydrous solvent (0.4 M), add the alcohol (1.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to allow for the formation of the alkoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the alcohol. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_1 O-Arylation Workflow Step1 Prepare Alkoxide: Base + Alcohol in Solvent Step2 Add this compound Step1->Step2 Step3 React (RT or Heat) Step2->Step3 Step4 Work-up: Quench, Extract, Dry Step3->Step4 Step5 Purify: Column Chromatography Step4->Step5

Caption: Experimental workflow for the synthesis of 2-alkoxypyridin-4-ols.

General Protocol for N-Arylation (Synthesis of 2-(Amino)pyridin-4-ols)

This protocol details the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like triethylamine (NEt₃))

  • Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (0.3 M).

  • Add the amine (1.5 equivalents) and the base (2.0 equivalents).

  • Heat the mixture to a temperature between 80°C and reflux, and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off any inorganic solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_2 N-Arylation Workflow Step1 Combine Reactants: This compound, Amine, Base in Solvent Step2 Heat Reaction Mixture Step1->Step2 Step3 Monitor Progress (TLC/LC-MS) Step2->Step3 Step4 Work-up: Filter, Concentrate, Extract Step3->Step4 Step5 Purify: Column Chromatography Step4->Step5

Caption: Experimental workflow for the synthesis of 2-(amino)pyridin-4-ols.

General Protocol for S-Arylation (Synthesis of 2-(Alkylthio)pyridin-4-ols)

This protocol describes the reaction of this compound with a thiol to yield the corresponding 2-(alkylthio)pyridin-4-ol.

Materials:

  • This compound

  • Thiol

  • Base (e.g., potassium carbonate (K₂CO₃), sodium methoxide (NaOMe), or sodium hydride (NaH))

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred suspension of the base (1.5 equivalents) in the chosen solvent (0.5 M), add the thiol (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir for 15 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

G cluster_3 S-Arylation Workflow Step1 Generate Thiolate: Base + Thiol in Solvent Step2 Add this compound Step1->Step2 Step3 React at Room Temperature Step2->Step3 Step4 Work-up: Quench, Extract, Dry Step3->Step4 Step5 Purify: Column Chromatography Step4->Step5

Caption: Experimental workflow for the synthesis of 2-(alkylthio)pyridin-4-ols.

Summary of Reaction Conditions and Troubleshooting

Nucleophile ClassTypical BaseTypical SolventTemperatureCommon IssuesTroubleshooting
O-Nucleophiles NaH, K₂CO₃, NaOMeDMF, THF, AlcoholRoom Temp. to RefluxIncomplete reactionUse a stronger base (e.g., NaH), increase temperature, or use a more polar aprotic solvent like DMF.
N-Nucleophiles K₂CO₃, Cs₂CO₃, NEt₃MeCN, DMF, DMSO80°C to RefluxLow yield, side productsUse a stronger, non-nucleophilic base (e.g., DBU), screen different solvents, or consider microwave heating to reduce reaction times.
S-Nucleophiles K₂CO₃, NaOMe, NaHDMF, MeCN, MethanolRoom TemperatureOxidation of thiolEnsure an inert atmosphere is maintained throughout the reaction. Use freshly distilled solvents.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a wide range of substituted pyridine derivatives. The high reactivity of the 2-fluoro substituent allows for the use of a diverse array of nucleophiles under relatively mild conditions. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this application note, researchers can effectively utilize this valuable building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

Application Notes & Protocols for the Large-Scale and Process Chemistry of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the large-scale synthesis and process chemistry of 2-Fluoropyridin-4-ol. It delves into the fundamental physicochemical properties, outlines a robust and scalable synthetic route, and offers detailed experimental protocols. The guide emphasizes the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in manufacturing this valuable heterocyclic building block.

Introduction and Physicochemical Context

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The strategic placement of a fluorine atom and a hydroxyl group on the pyridine scaffold offers unique electronic properties and hydrogen bonding capabilities. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of parent drug molecules, while the hydroxyl group provides a reactive handle for further chemical elaboration.[1]

However, the synthesis and scale-up of this compound are non-trivial, primarily due to the compound's inherent tautomeric nature and the hazardous reagents often employed in fluorination and diazotization reactions. This guide aims to provide a scientifically grounded and practical framework for its production.

Tautomerism: A Critical Consideration

A foundational concept in the chemistry of hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. This compound is in equilibrium with its keto tautomer, 2-Fluoro-1H-pyridin-4-one. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature.[2][3][4] In most polar solvents, the pyridone form is significantly favored.[5][6] This behavior is critical as it dictates the compound's reactivity, solubility, and analytical signature. Process development must account for the presence of both tautomers.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₅H₄FNO[1]
Molecular Weight113.09 g/mol [1]
AppearanceExpected to be a white to off-white solidAnalogous to 2-Fluoropyridine-4-methanol[7]
IUPAC NameThis compound-
Synonyms2-Fluoro-4-hydroxypyridine-

Recommended Synthetic Pathway for Scalable Production

Several synthetic routes to fluoropyridines exist, including direct C-H fluorination and Balz-Schiemann reactions.[8][9] For large-scale production, a robust, multi-step synthesis originating from readily available and cost-effective starting materials is paramount. The following pathway is recommended due to the reliability of each transformation and the availability of process data for analogous reactions. The route proceeds from 2-Amino-4-chloropyridine, a commercially available starting material.[10]

SynthesisWorkflow Start 2-Amino-4-chloropyridine (Starting Material) Step1 Step 1: Halogen Exchange (Halex Reaction) Start->Step1 NaF, DMF 140 °C Intermediate1 2-Amino-4-fluoropyridine (Isolated Intermediate) Step1->Intermediate1 Step2 Step 2: Diazotization & Hydrolysis Intermediate1->Step2 1. NaNO₂, H₂SO₄ 0-5 °C 2. H₂O, Heat CrudeProduct Crude this compound Step2->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification FinalProduct Pure this compound (Final Product) Purification->FinalProduct

Caption: Recommended workflow for the synthesis of this compound.

Process Chemistry and Scale-Up Analysis

Successful scale-up requires a deep understanding of the reaction mechanisms, kinetics, and thermodynamics of each step.[11][12]

Step 1: Halogen Exchange (Cl to F) Synthesis of 2-Amino-4-fluoropyridine

This transformation is a nucleophilic aromatic substitution (SNAr). The electron-donating amino group at the 2-position and the ring nitrogen activate the 4-position for nucleophilic attack.

  • Rationale for Reagent and Solvent Selection :

    • Fluoride Source : Sodium fluoride (NaF) is a cost-effective and common fluoride source for Halex reactions. Spray-dried NaF is often preferred on a large scale for its high surface area and reactivity.

    • Solvent : A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reagents and facilitate the substitution at elevated temperatures.[13]

  • Process & Safety Considerations :

    • Temperature Control : The reaction is typically run at high temperatures (e.g., 140 °C) to achieve a reasonable reaction rate.[13] Precise temperature control is crucial to prevent side reactions and decomposition of the solvent or product.

    • Moisture Control : The reaction should be conducted under anhydrous conditions, as water can compete with fluoride as a nucleophile and reduce yield.

    • Work-up : The work-up involves removing the high-boiling solvent, often by vacuum distillation, followed by extraction. On a large scale, managing the DMF waste stream is a key environmental consideration. Recrystallization from a suitable solvent like ethanol is an effective purification method.[13]

Step 2: Diazotization and Hydrolysis for Synthesis of this compound

This step involves converting the amino group of 2-Amino-4-fluoropyridine into a diazonium salt, which is then displaced by a hydroxyl group upon heating in water.

  • Rationale for Reagent Selection :

    • Diazotizing Agent : Sodium nitrite (NaNO₂) is the standard industrial reagent for generating nitrous acid in situ in the presence of a strong acid.

    • Acid : Sulfuric acid is a common choice, providing the necessary acidic environment for the formation of the nitrosonium ion (NO⁺), the active electrophile.

  • Process & Safety Considerations :

    • Critical Temperature Control : Diazotization is highly exothermic. The reaction must be maintained at low temperatures (0–5 °C) to prevent the accumulation and uncontrolled decomposition of the diazonium salt, which can be explosive.[8] The addition of NaNO₂ must be slow and carefully monitored.

    • Off-Gassing : The decomposition of the diazonium salt releases nitrogen gas. The reactor must be adequately vented to handle the gas evolution, especially during the heating phase.

    • Quenching : Any residual nitrous acid must be safely quenched at the end of the reaction, typically with sulfamic acid or urea, before raising the temperature.

    • Hydrolysis : The subsequent hydrolysis step involves carefully heating the aqueous solution of the diazonium salt. The rate of heating should be controlled to manage the rate of N₂ evolution.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a laboratory or plant setting equipped with appropriate safety measures. All operations should be performed in a well-ventilated fume hood or an appropriate process vessel.[14][15][16]

Protocol 4.1: Large-Scale Synthesis of 2-Amino-4-fluoropyridine
  • Equipment : Jacketed glass reactor with overhead stirring, condenser, thermocouple, and nitrogen inlet.

  • Procedure :

    • Charge the reactor with N,N-Dimethylformamide (DMF, 3.5 L per kg of starting material).

    • Add 2-Amino-4-chloropyridine (1.0 eq).

    • Add spray-dried Sodium Fluoride (NaF, 2.0-2.5 eq).

    • Inert the reactor with nitrogen and begin agitation.

    • Heat the mixture to 140 °C and hold for 5-8 hours. Monitor the reaction progress by HPLC.[13]

    • Once the reaction is complete, cool the mixture to 80 °C.

    • Remove DMF by vacuum distillation.

    • Cool the residue and add Dichloromethane (DCM) and saturated brine. Agitate to dissolve the residue.

    • Separate the organic phase. Extract the aqueous phase with DCM.

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from ethanol to afford 2-Amino-4-fluoropyridine as a white solid (Typical Yield: ~90%).[13]

Protocol 4.2: Synthesis of this compound
  • Equipment : Jacketed reactor with overhead stirring, thermocouple, and a controlled-rate addition funnel.

  • Procedure :

    • Charge the reactor with water and cool to 0 °C.

    • Slowly add concentrated Sulfuric Acid (H₂SO₄, 3.0 eq), maintaining the temperature below 10 °C.

    • Add 2-Amino-4-fluoropyridine (1.0 eq) portion-wise, keeping the temperature between 0-5 °C.

    • Prepare a solution of Sodium Nitrite (NaNO₂, 1.1 eq) in water.

    • Add the NaNO₂ solution dropwise to the reaction mixture via the addition funnel over 2-3 hours, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional hour at 0-5 °C.

    • Slowly heat the reaction mixture to 60-70 °C. Vigorous off-gassing (N₂) will occur. Maintain this temperature until gas evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to yield this compound.

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity and identity of the final product.

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference standard¹H NMR, ¹⁹F NMR, ¹³C NMR
Purity (Assay) ≥ 98.0%HPLC[17]
Residual Solvents As per ICH guidelinesGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
HPLC Method Outline
  • Column : C18 reverse-phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase : Isocratic or gradient elution using a buffered mixture of water and acetonitrile.

  • Buffer : 0.1% Formic acid or 0.05% Sulfuric acid in water.[17]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm and 280 nm.

  • Injection Volume : 5-10 µL.

Conclusion

The large-scale synthesis of this compound is a challenging yet achievable process. The recommended synthetic route offers a scalable and robust platform, leveraging well-understood chemical transformations. The keys to successful and safe scale-up are a thorough understanding of the tautomeric nature of the product, stringent control over the highly exothermic diazotization step, and a well-defined purification and analytical strategy. By adhering to the principles and protocols outlined in this guide, drug development professionals can confidently produce this critical building block for their research and manufacturing campaigns.

References

Application Note: Analytical Methods for the Quantification of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoropyridin-4-ol is a fluorinated pyridine derivative of increasing importance in pharmaceutical and agrochemical synthesis. Its unique electronic properties, conferred by the fluorine atom and hydroxyl group, make it a valuable building block for creating complex, biologically active molecules. Accurate and precise quantification of this intermediate is paramount for ensuring reaction efficiency, monitoring purity, and maintaining the quality of final products.

This application note provides a comprehensive guide for the quantitative analysis of this compound. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method suitable for most quality control and research applications. Additionally, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method is described for confirmation and for analyses where volatility is a key consideration. All protocols are designed with scientific integrity and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5]

Philosophy of Method Selection

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, or specificity). This compound is a polar, non-volatile compound with a distinct UV chromophore, making Reversed-Phase HPLC the method of choice. GC-MS serves as an excellent alternative for orthogonal verification or for identifying volatile impurities.

Method_Selection cluster_decision Decision Criteria cluster_methods Recommended Method Analyte This compound Properties: Polar, UV-Active, Non-Volatile Routine_QC Routine QC & Assay? Analyte->Routine_QC Volatile_Impurities Analysis of Volatile Impurities? Analyte->Volatile_Impurities High_Specificity High Specificity Needed? Routine_QC->High_Specificity No HPLC Primary Method: Reversed-Phase HPLC-UV Routine_QC->HPLC Yes High_Specificity->HPLC Yes (UV Specificity) GCMS Orthogonal Method: GC-MS (Derivatization may be needed) High_Specificity->GCMS Yes (Mass Specificity) Volatile_Impurities->HPLC No Volatile_Impurities->GCMS Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Primary Method: Reversed-Phase HPLC with UV Detection

This robust and reliable RP-HPLC method is designed for the accurate quantification of this compound in various sample matrices.

Principle

Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Polar compounds like this compound will have lower retention times than non-polar compounds. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a certified reference standard.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or 18.2 MΩ·cm), and Phosphoric Acid (analytical grade).

  • Reference Standard: this compound, purity >99%.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use.

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Perform serial dilutions of the Stock Solution with the diluent to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh a sample containing an expected amount of this compound to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

  • Transfer to a suitable volumetric flask. Add diluent to approximately 70% of the volume.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Proper sample preparation is critical for accurate and reproducible results.[6][7]

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 5% B to 70% B over 10 min, hold for 2 min, return to 5% B in 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Pyridine UV absorbance maximum)[8][9]
Injection Volume 10 µL
Run Time 18 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. Inject the 25 µg/mL working standard six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for orthogonal confirmation of the primary HPLC method or for the simultaneous analysis of volatile or semi-volatile impurities. Due to the polarity of this compound, derivatization may be required to improve peak shape and thermal stability, though direct injection should be attempted first.

Principle

GC separates volatile compounds in the gas phase. The sample is vaporized in an injector and separated on a capillary column. The mass spectrometer fragments the eluting compounds and separates the ions by their mass-to-charge ratio, providing high selectivity and structural information. Quantification can be performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Detailed Experimental Protocol

Step 1: Sample Preparation

  • Prepare stock, standard, and sample solutions in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Derivatization (If Necessary): If poor peak shape or thermal degradation is observed, a silylation reaction can be performed. To a dried aliquot of the sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70 °C for 30 minutes to convert the hydroxyl group to a less polar trimethylsilyl ether.[10]

GC-MS Parameters
ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 40-300) for identification; SIM mode for quantification (select 3-4 characteristic ions)

Method Validation Protocol (per ICH Q2(R2))

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3][4] The primary HPLC method should be fully validated according to the following workflow.

Validation_Workflow cluster_params Validation Parameters cluster_steps Experimental Steps Specificity Specificity Step1 Inject Blank, Standard, and Spiked Samples Specificity->Step1 Linearity Linearity & Range Step2 Analyze 5+ concentrations for calibration curve Linearity->Step2 Accuracy Accuracy Step3 Spike placebo/matrix at 3 levels (e.g., 80, 100, 120%) Accuracy->Step3 Precision Precision Step4 Repeatability: 6 injections Intermediate: Different day/analyst Precision->Step4 LOQ Limit of Quantitation Step5 Determine S/N ratio (e.g., 10:1 for LOQ, 3:1 for LOD) LOQ->Step5 LOD Limit of Detection LOD->Step5 Robustness Robustness Step6 Vary method parameters (e.g., Flow Rate ±10%, Temp ±5°C) Robustness->Step6

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Procedures & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and a standard solution. Ensure no interfering peaks are present at the retention time of this compound.Peak purity should pass if using a DAD. No significant peaks at the analyte's retention time in blank/placebo.
Linearity Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.998.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.[3]For assay: 80-120% of the test concentration. For impurities: from LOQ to 120% of the specification.
Accuracy Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration.Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.% RSD ≤ 2.0% for repeatability. Results from intermediate precision should be statistically comparable.
LOQ / LOD Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD). Verify the precision of the LOQ with six replicate injections.% RSD at LOQ should be ≤ 10.0%.
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units) and assess the impact on system suitability and results.System suitability criteria must be met under all varied conditions.

Conclusion

This application note provides detailed, robust, and validated protocols for the quantification of this compound. The primary RP-HPLC method is suitable for routine quality control and research, offering excellent accuracy and precision. The orthogonal GC-MS method provides a reliable alternative for confirmatory analysis. Adherence to these protocols and the principles of method validation outlined will ensure the generation of high-quality, defensible analytical data.

References

The Science of Crystal Formation: From Supersaturation to Stable Lattices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 2-Fluoropyridin-4-ol and its Derivatives

For researchers and professionals in drug development, obtaining high-quality crystalline forms of Active Pharmaceutical Ingredients (APIs) is a critical step. Crystallization is a fundamental process for purification and for controlling the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability.[1] This guide provides a detailed overview of the principles and techniques for the crystallization of this compound and its derivatives, a class of compounds of significant interest in medicinal chemistry.

The unique molecular structure of this compound—featuring a polar pyridinol core, a strongly electronegative fluorine atom, and a hydroxyl group capable of hydrogen bonding—presents specific challenges and opportunities in developing a successful crystallization strategy.[2] This document offers both foundational knowledge and actionable protocols to navigate these complexities.

Crystallization is the transition from a disordered state (solution, melt, or vapor) to a highly ordered solid state.[1] This process is driven by supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. The journey from a clear solution to well-defined crystals occurs in two primary stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is the kinetically most challenging step and can be influenced by factors like dust, scratches on glassware, or the presence of seed crystals.[3]

  • Crystal Growth: The subsequent, systematic addition of molecules from the supersaturated solution onto the existing nuclei, leading to the formation of larger, macroscopic crystals.[1]

The ultimate goal is to control the rate of these processes to favor the growth of a few large, high-quality crystals over the rapid precipitation of many small, imperfect ones.[4]

Foundational Crystallization Techniques

Several solution-based methods can be employed to achieve the supersaturation required for crystallization. The choice of technique depends on the compound's solubility, stability, and the quantity of material available.

Slow Evaporation

This is often the simplest and most widely used method, particularly for compounds that are stable at ambient temperatures.[3] The principle lies in gradually increasing the solute concentration by allowing the solvent to evaporate slowly, eventually pushing the solution into a supersaturated state from which crystals can form.[3][5][6]

SlowEvaporation_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_outcome Outcome A Dissolve Compound in a Suitable Solvent to Near-Saturation B Transfer to a Clean Vial (e.g., NMR tube, centrifuge tube) A->B C Cover Vial Loosely (Parafilm with Pinholes) B->C D Place in a Vibration-Free Location C->D E Allow Solvent to Evaporate Slowly (Days to Weeks) D->E F Monitor for Crystal Formation E->F G Harvest Crystals F->G

Slow Cooling (Cooling Crystallization)

This technique is ideal for compounds whose solubility is highly dependent on temperature.[1] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

For thermally sensitive compounds, it is crucial to balance the need for slow cooling to promote crystal growth against the risk of degradation at elevated temperatures.[7][8]

SlowCooling_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_outcome Outcome A Prepare a Saturated Solution in Minimal Hot Solvent B Ensure Complete Dissolution A->B C Allow Solution to Cool Slowly to Room Temperature B->C D Insulate the Flask (e.g., in a Dewar or wrapped in glass wool) C->D E Further Cool in a Refrigerator or Ice Bath if Needed D->E F Collect Crystals via Filtration E->F G Wash with Cold Solvent F->G

Vapor Diffusion

Vapor diffusion is a gentle and highly effective method, especially when working with small quantities of material (milligrams).[9][10] The compound is dissolved in a "good" solvent, and this solution is placed in a small, open vial. This inner vial is then sealed inside a larger container (a "reservoir") that contains a volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the inner vial, gradually reducing the compound's solubility and inducing crystallization.[10][11]

VaporDiffusion_Setup

Protocols and Experimental Design

Success in crystallization hinges on methodical experimental design and optimization. The following sections provide step-by-step protocols and key considerations.

Critical First Step: Solvent Selection

The choice of solvent is the most critical factor in a crystallization experiment.[3] An ideal solvent should dissolve the compound moderately or well at high temperatures but poorly at low temperatures.[12][13] For this compound and its derivatives, which are polar molecules, screening should begin with polar solvents.

Solvent CategoryExamplesRationale & Considerations for this compound
Polar Protic Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the hydroxyl and pyridine nitrogen. Solubility is likely to be high; may require an anti-solvent or significant cooling.[14][15]
Polar Aprotic Acetone, Acetonitrile (MeCN), Ethyl AcetateCan accept hydrogen bonds and interact via dipole-dipole forces. Often provide a good balance of solubility for achieving supersaturation upon cooling or evaporation.[16]
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Likely to be poor solvents. Primarily useful as anti-solvents in vapor diffusion or solvent layering techniques to reduce the polarity of a solvent system.[17]
Solvent Mixtures Ethanol/Water, Acetone/Hexane, DCM/MethanolAllows for fine-tuning of the solvent's solvating power to achieve ideal solubility characteristics for controlled crystal growth.[17][18]

Protocol for Solvent Screening:

  • Place a small amount (2-5 mg) of the compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily in a few drops, the solvent is too good for slow cooling but may be suitable for vapor diffusion or slow evaporation.

  • If the compound is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, the solvent is a good candidate for slow cooling.

  • If the compound remains insoluble even when hot, it is a poor solvent but may be an effective anti-solvent.

General Crystallization Protocol (Slow Cooling)

This protocol serves as a general starting point and should be optimized based on solvent screening results.

  • Purity Check: Ensure the starting material is of high purity (>90%). Impurities can significantly inhibit crystal formation.[3][12]

  • Dissolution: Place the compound (e.g., 50 mg) in a clean Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[19]

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container (like a Dewar filled with warm water or a beaker wrapped in glass wool).[18]

  • Inducing Crystallization (If Needed): If no crystals form upon cooling, try scratching the inner surface of the flask with a glass rod below the solvent line or adding a single seed crystal of the compound.[4]

  • Maturation: Once crystals appear, allow the flask to stand undisturbed for several hours to a day to allow for complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.[13]

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Crystallization Problems
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent or compound is too soluble).[4][12] Nucleation is inhibited.Boil off some solvent to increase the concentration and re-cool.[4] Try a different solvent or solvent mixture. Add a seed crystal or scratch the flask. Place in a colder environment (refrigerator/freezer).
"Oiling Out" The compound's solubility limit is exceeded at a temperature above its melting point, or the solution cools too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[4] Change to a lower-boiling point solvent.
Rapid Precipitation/Microcrystals The solution is too concentrated or cools too rapidly, leading to excessive nucleation.[4]Reheat to redissolve the solid, add more solvent to make the solution less concentrated, and ensure a very slow cooling rate.[4]
Poor Yield Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4]Concentrate the mother liquor (filtrate) by evaporation and cool again to obtain a second crop of crystals. Ensure the minimum amount of hot solvent is used initially.

Advanced Strategies for this compound Derivatives

  • pH Modification: The pyridine nitrogen is basic. Adjusting the pH of the crystallization medium can alter the protonation state of the molecule, thereby changing its solubility and intermolecular interactions, which can be leveraged to promote crystallization.[9]

  • Co-crystallization: If the target molecule proves difficult to crystallize on its own, forming a co-crystal with a benign "co-former" can be a powerful strategy.[1] For this compound, which has strong hydrogen bond donor (OH) and acceptor (N, O) sites, co-formers like dicarboxylic acids could form robust, stable crystalline lattices.[20][21]

Conclusion

The crystallization of this compound and its derivatives is a multifactorial process that requires a systematic and logical approach. By understanding the core principles of nucleation and crystal growth and by methodically screening solvents and techniques, researchers can develop robust protocols to obtain high-quality crystalline material. The methods outlined in this guide—from slow cooling and evaporation to vapor diffusion—provide a strong foundation for tackling the specific challenges posed by these valuable pharmaceutical building blocks.

References

Functionalization of the pyridine ring in 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 2-Fluoropyridin-4-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom at the C2 position and the electron-donating hydroxyl group at the C4 position, offer a rich landscape for selective chemical modifications. This guide provides an in-depth exploration of the reactivity of the this compound scaffold. We present a series of validated protocols for key transformations, including nucleophilic aromatic substitution (SNAr), O-functionalization, and palladium-catalyzed cross-coupling reactions. The underlying principles governing regioselectivity and reactivity are discussed to empower researchers to rationally design synthetic routes toward complex, functionalized pyridine derivatives.

The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold, frequently found in pharmaceuticals and biologically active compounds.[1] The introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The this compound scaffold combines these features with a strategically placed hydroxyl group, which serves as a versatile handle for subsequent chemical elaboration.

The primary challenge and opportunity in utilizing this molecule lie in controlling the regioselectivity of reactions on the pyridine ring. The molecule possesses two key reactive sites for ring functionalization:

  • The C2-Position: Activated by the pyridine nitrogen and the highly electronegative fluorine atom, this position is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr).

  • The C4-Position: While the hydroxyl group itself is a poor leaving group, its conversion to a sulfonate ester (e.g., triflate) transforms the C4 position into an excellent electrophilic site for cross-coupling reactions.

  • The C3 and C5 Positions: These positions are less reactive and typically require harsher conditions for electrophilic aromatic substitution, a reaction generally disfavored on the electron-deficient pyridine ring.

This guide will focus on protocols that leverage the inherent reactivity of the C2 and C4 positions to achieve predictable and high-yielding transformations.

Reactivity Profile and Mechanistic Considerations

The functionalization of this compound is governed by the electronic landscape of the pyridine ring. The nitrogen atom acts as a powerful electron-withdrawing group, making the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is the most labile group for substitution. Its high electronegativity strongly polarizes the C-F bond, and the adjacent nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the C-F bond in this context.[3][4] This makes the displacement of fluoride with a wide range of nucleophiles (amines, alkoxides, thiolates) a highly efficient and preferred transformation.

Figure 1: General mechanism for SNAr at the C2 position.

Functionalization at the C4-Position via O-Activation

The hydroxyl group at C4 is a strong electron-donating group by resonance but is not a suitable leaving group for cross-coupling. To activate this position, the hydroxyl group is typically converted into a trifluoromethanesulfonate (triflate, OTf) or a nonaflate. These are excellent leaving groups, transforming the C4 carbon into a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This two-step strategy provides a powerful method for introducing carbon-carbon and carbon-heteroatom bonds at a position complementary to the SNAr site.

C4_Functionalization_Workflow Workflow for C4-Position Functionalization Start This compound Step1 O-Triflation (Tf2O or TfCl, Base) Start->Step1 Intermediate 2-Fluoro-4-triflyloxypyridine Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Step2 Product C4-Arylated (or other) 2-Fluoropyridine Step2->Product

Figure 2: A two-step workflow to functionalize the C4 position.

Detailed Application Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: SNAr Amination at the C2-Position with Morpholine

This protocol details the displacement of the C2-fluorine with a secondary amine, a common transformation in drug discovery.

Objective: To synthesize 4-(4-hydroxypyridin-2-yl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (to make a 0.5 M solution).

  • Add morpholine (1.5 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion.

  • Monitoring & Characterization: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Two-Step C4-Arylation via Suzuki-Miyaura Coupling

This protocol demonstrates the functionalization of the C4-position by first converting the hydroxyl to a triflate, followed by a Suzuki coupling.

Part A: O-Triflation

Objective: To synthesize 2-fluoropyridin-4-yl trifluoromethanesulfonate.

Materials:

  • This compound (1.0 eq)

  • Triflic Anhydride (Tf₂O) (1.2 eq)

  • Pyridine, anhydrous (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Add anhydrous pyridine (3.0 eq) to the solution.

  • Slowly add triflic anhydride (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C. Causality Note: This reaction is highly exothermic. Slow addition at 0 °C is critical to control the reaction rate and prevent side reactions. Pyridine acts as a base to neutralize the triflic acid generated.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude triflate is often used directly in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-fluoro-4-(phenyl)pyridine.

Materials:

  • Crude 2-fluoropyridin-4-yl trifluoromethanesulfonate (from Part A, 1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), aqueous solution (2 M)

  • 1,4-Dioxane

Procedure:

  • To an oven-dried flask, add the crude triflate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane, followed by the degassed 2 M aqueous K₂CO₃ solution. Causality Note: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

  • Confirm product identity and purity using ¹H NMR, ¹⁹F NMR, and HRMS.

Summary of Functionalization Strategies

The following table summarizes the primary strategies for functionalizing the this compound core, highlighting the targeted position and the key reagents involved.

Target Position Reaction Type Key Reagents/Catalyst Typical Nucleophile/Electrophile Expected Outcome
C2 Nucleophilic Aromatic Substitution (SNAr)Base (e.g., K₂CO₃, NaH)Amines, Alkoxides, ThiolatesC2-N, C2-O, or C2-S bond formation
C4 Suzuki-Miyaura Coupling1. Tf₂O, Base2. Pd Catalyst (e.g., Pd(dppf)Cl₂), BaseAryl/Heteroaryl Boronic AcidsC4-Aryl bond formation
C4 Buchwald-Hartwig Amination1. Tf₂O, Base2. Pd Catalyst, Ligand, BasePrimary/Secondary AminesC4-N bond formation
C4 Sonogashira Coupling1. Tf₂O, Base2. Pd Catalyst, Cu(I) salt, BaseTerminal AlkynesC4-Alkynyl bond formation
O-H O-Alkylation / O-AcylationAlkyl Halide/Acyl Chloride, BaseElectrophilesEther or Ester formation

Conclusion

This compound represents a powerful and versatile platform for the synthesis of highly functionalized pyridine derivatives. By understanding the intrinsic reactivity of the scaffold, researchers can selectively target specific positions on the ring. The high reactivity of the C2-fluoride towards SNAr provides a direct route to a wide array of analogs, while a straightforward O-activation strategy unlocks the C4-position for a suite of robust palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide are intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoropyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this challenging synthesis. This compound and its tautomer, 2-fluoro-1H-pyridin-4-one, are valuable building blocks, but their synthesis is often plagued by issues of low yield, poor regioselectivity, and difficult purification. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.

Understanding the Core Challenge: Tautomerism and Reactivity

A foundational concept in this synthesis is the tautomeric equilibrium between this compound and 2-fluoro-1H-pyridin-4-one. This equilibrium influences the molecule's aromaticity, nucleophilicity, and the directing effects of its substituents, which are critical factors in any synthetic strategy. The pyridin-4-one form is often the major tautomer and its electron distribution significantly impacts the feasibility and outcome of various fluorination methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 2-chloro-4-hydroxypyridine with a fluoride source, but I'm recovering mostly starting material. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Leaving Group Activation: The chloro group at the 2-position of a pyridine ring is a good leaving group, but the reaction requires significant activation. The hydroxyl group at C4 is an electron-donating group, which can deactivate the ring towards nucleophilic attack.

    • Solution 1 (Increase Temperature): SNAr reactions, particularly halide exchange (Halex) reactions, often require high temperatures (150-220 °C) to proceed efficiently.[1] Ensure your solvent (e.g., DMSO, sulfolane) is stable at the target temperature.

    • Solution 2 (Fluoride Source & Phase Transfer): The choice and solubility of your fluoride source are paramount. Anhydrous potassium fluoride (KF) is common, but its reactivity can be enhanced. Use spray-dried KF and a phase-transfer catalyst like 18-crown-6 or tetrabutylammonium bromide to increase the concentration of "naked" fluoride anion in the organic solvent.[1]

  • Inactivated Fluoride Source: Water can hydrate the fluoride ion, drastically reducing its nucleophilicity.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry your fluoride salt (e.g., KF) in a vacuum oven before use.

Issue 2: Incorrect Regioselectivity - Formation of 3-Fluoro or 3,5-Difluoro Isomers

Question: I am trying to directly fluorinate 4-hydroxypyridine (or pyridin-4-one) using an electrophilic fluorinating agent like Selectfluor, but I'm isolating the 3-fluoro isomer, not the desired 2-fluoro product. Why is this happening?

Potential Causes & Solutions:

  • Directing Effects of Substituents: This is the most common cause of incorrect regioselectivity. The pyridin-4-one tautomer is an electron-rich system. The amide-like nitrogen and the enone system direct electrophilic attack to the C3 and C5 positions. A study on the fluorination of pyridin-2(1H)-ones with Selectfluor demonstrated that fluorination occurs preferentially at the C3 and C5 positions.[2][3] The same principle applies to the pyridin-4-one system.

    • Solution (Change Your Strategy): Direct electrophilic fluorination of the pyridin-4-one core is not a viable route to the 2-fluoro isomer. You must use a strategy that pre-installs a leaving group at the 2-position, such as those outlined in the experimental section below.

Synthetic Strategies Workflow

The choice of synthetic route is the most critical decision for achieving a high yield of this compound. The following diagram outlines the primary validated pathways.

G cluster_0 Route A: Nucleophilic Substitution (S_NAr) cluster_1 Route B: Balz-Schiemann Reaction cluster_2 Non-Viable Route: Direct Fluorination start_A 2-Chloro-4-hydroxypyridine prod_A This compound start_A->prod_A KF, High Temp (e.g., DMSO) start_B 2-Amino-4-hydroxypyridine intermediate_B Diazonium Tetrafluoroborate Salt start_B->intermediate_B 1. HBF₄ 2. NaNO₂ prod_B This compound intermediate_B->prod_B Thermal Decomposition (Δ) start_C Pyridin-4-one prod_C 3-Fluoropyridin-4-one start_C->prod_C Selectfluor

Caption: Key synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Is the Balz-Schiemann reaction a good choice for this synthesis? The Balz-Schiemann reaction, starting from 2-amino-4-hydroxypyridine, is a classic and viable method.[4] However, it involves the generation of potentially explosive diazonium salt intermediates and often requires the use of hazardous reagents like HBF₄ or anhydrous HF.[4][5] While effective, modern safety standards often favor alternative routes like nucleophilic substitution when possible. Yields can also be variable and optimization is often required.[6]

Q2: Can I use a milder electrophilic fluorinating agent, like N-Fluorobenzenesulfonimide (NFSI)? While NFSI is a useful reagent, its effectiveness is highly substrate-dependent. In studies on similar systems like 2-aminopyridines, NFSI was found to be ineffective where Selectfluor worked.[2] For the electron-rich pyridin-4-one system, it is unlikely to provide the desired regioselectivity or reactivity for the 2-position.

Q3: My final product seems unstable during workup and purification. What can I do? Some fluoropyridines are known to be unstable, potentially leading to the formation of gummy, polymeric materials, especially during neutralization or in the presence of water.[5]

  • Minimize Water Contact: Perform extractions quickly and ensure the organic layer is thoroughly dried with a strong drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.

  • Avoid Strong Bases: During workup, use a mild base like sodium bicarbonate for neutralization and avoid strong bases like NaOH if possible.

  • Purification Method: Column chromatography on silica gel is standard. If the compound is unstable on silica, consider alternative purification methods like distillation under reduced pressure or crystallization if the product is a solid.

Q4: What is the best fluorinating agent for the SNAr (Halex) reaction? A combination of factors determines the "best" agent.

  • Potassium Fluoride (KF): Most common, cost-effective, but requires high temperatures and often a phase-transfer catalyst.

  • Cesium Fluoride (CsF): More reactive than KF due to its higher solubility in organic solvents, potentially allowing for lower reaction temperatures, but it is more expensive.

  • Tetrabutylammonium Fluoride (TBAF): Highly reactive but must be used in its anhydrous form, as the commercial solutions contain water which inhibits the reaction. Preparing anhydrous TBAF can be challenging.

Optimized Experimental Protocols

The following protocols are provided as a starting point for laboratory synthesis. All procedures should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis via Nucleophilic Substitution of 2-Chloro-4-hydroxypyridine

This method is often preferred for its operational simplicity and avoidance of hazardous diazonium intermediates.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-hydroxypyridine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry (approx. 0.5 M concentration).

  • Reaction: Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere. The high temperature is crucial for driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Fluoride Source Spray-dried KFHigh surface area improves reactivity.[1]
Catalyst 18-crown-6Sequesters K⁺ ion, liberating a more nucleophilic "naked" fluoride.
Solvent Anhydrous DMSOHigh boiling point and ability to dissolve fluoride salts.
Temperature 180-200 °CNecessary to overcome the activation energy for SNAr.[1]
Protocol 2: Synthesis via Electrophilic Fluorination of 2-Amino-4-substituted Pyridines (for Analogs)

While not a direct route to this compound, this protocol from Zhou et al. is invaluable for synthesizing related structures and highlights key principles of fluorinating activated pyridines.[2] This method typically yields 3-fluoro or 5-fluoro isomers.

Step-by-Step Methodology:

  • Setup: In a flask, dissolve the starting 2-aminopyridine derivative (e.g., 2-amino-4-phenylpyridine, 1.2 eq) in a 1:1 mixture of chloroform and water.

  • Reagent Addition: Add Selectfluor (1.0 eq) to the biphasic mixture.

  • Reaction: Stir the reaction vigorously at 15 °C. The use of a biphasic system with water improves the solubility and reactivity of Selectfluor.[2][7]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Separate the organic layer. Extract the aqueous layer with chloroform.

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

ParameterRecommended ConditionRationale
Fluorinating Agent SelectfluorA stable, crystalline, electrophilic fluorine source.[8]
Solvent System CHCl₃ / H₂O (1:1)Biphasic system enhances the solubility and effectiveness of Selectfluor.[2]
Temperature 15 °CMild conditions prevent degradation and side reactions.[2]
Stoichiometry Excess of PyridineUsing a slight excess of the pyridine substrate can help avoid difluorination.[2]

Troubleshooting Logic Flow

If your synthesis is failing, use this decision tree to diagnose the problem.

G start Low Yield of this compound q1 What is the main component in the crude mixture? start->q1 a1 Starting Material q1->a1 a2 Isomeric Byproduct (e.g., 3-Fluoro) q1->a2 a3 Decomposition/ Polymeric Material q1->a3 check_conditions Problem: Incomplete Reaction - Increase Temperature - Check Fluoride Source Activity - Add Phase Transfer Catalyst - Ensure Anhydrous Conditions a1->check_conditions check_route Problem: Incorrect Regioselectivity - The chosen synthetic route is fundamentally flawed. - Direct fluorination of pyridin-4-one yields 3-fluoro isomer. - Switch to S_NAr or Balz-Schiemann. a2->check_route check_workup Problem: Product Instability - Minimize contact with water. - Use mild base (NaHCO₃) for quench. - Purify quickly. - Consider non-silica purification. a3->check_workup

Caption: A decision tree for troubleshooting low-yield reactions.

References

Common side-products in 2-Fluoropyridin-4-ol reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-products encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with this compound is giving me a mixture of isomers. How can I control the regioselectivity and separate the products?

Answer:

This is a very common issue stemming from the ambident nucleophilic nature of this compound. It exists in tautomeric equilibrium between the enol (2-fluoro-4-hydroxypyridine) and keto (2-fluoro-1,4-dihydro-4-oxopyridine or 2-fluoropyridin-4(1H)-one) forms.[1][2][3] This allows it to react with electrophiles at either the oxygen atom to yield O-substituted products (2-fluoro-4-alkoxypyridines) or at the nitrogen atom to form N-substituted products (1-alkyl-2-fluoropyridin-4(1H)-ones).[4][5]

Controlling N- vs. O-Alkylation:

The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Here are some key factors to consider for controlling the selectivity:

  • Electrophile: "Hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) tend to favor O-alkylation, while "soft" electrophiles (e.g., methyl iodide) favor N-alkylation.[6]

  • Base and Counter-ion: The choice of base can influence the nucleophilicity of the oxygen versus the nitrogen. Stronger bases that fully deprotonate the hydroxyl group can favor O-alkylation. The nature of the counter-ion can also play a role through coordination effects.

  • Solvent: Polar, protic solvents can stabilize the pyridone tautomer through hydrogen bonding, potentially favoring N-alkylation. Non-polar, aprotic solvents may favor the hydroxypyridine form and subsequent O-alkylation.[7][8]

Troubleshooting & Removal of Isomeric Side-Products:

If you have a mixture of N- and O-alkylated products, their separation can often be achieved by column chromatography. The polarity of the two isomers is typically different enough for separation on silica gel.

Experimental Protocol: Separation of N- and O-Alkylated Isomers

  • Reaction Work-up: After the reaction is complete, quench the reaction appropriately and perform a standard aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system will depend on the specific properties of your products and should be determined by thin-layer chromatography (TLC) analysis.

    • Elution: The less polar isomer will typically elute first. The O-alkylated product is generally less polar than the N-alkylated pyridone isomer.

  • Characterization: The identity of the separated isomers can be confirmed using NMR spectroscopy.[5][9] Key distinguishing features include:

    • ¹H NMR: The chemical shift of the protons on the alkyl group will differ between the N- and O-isomers.

    • ¹³C NMR: The chemical shift of the carbon attached to the oxygen or nitrogen will be significantly different.

    • HMBC/HSQC: These 2D NMR techniques can definitively establish the connectivity between the alkyl group and the pyridine ring.

FAQ 2: I am trying to perform a reaction at the 4-hydroxyl group, but I'm observing a side-product where the fluorine at the 2-position has been substituted. How can I prevent this?

Answer:

The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[10][11] If your reaction mixture contains a nucleophile, it can compete with the intended reaction at the 4-hydroxyl group and displace the fluoride ion.

Preventing Nucleophilic Substitution at C2:

  • Choice of Nucleophile: Be mindful of all nucleophilic species in your reaction. If your intended reaction involves a nucleophile that is also reactive towards SNAr, you may need to reconsider your synthetic strategy.

  • Protecting Groups: If the 4-hydroxyl group is the intended site of reaction, consider protecting it first. This will allow you to perform reactions at other positions without interference. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: SNAr reactions are often promoted by heat and strong bases. Running your reaction at a lower temperature and using a milder base may help to minimize this side reaction.

Removal of the C2-Substituted Side-Product:

The physical properties of the desired 4-hydroxy product and the C2-substituted side-product are likely to be significantly different, facilitating their separation.

Experimental Protocol: Purification via Extraction and Crystallization

  • Aqueous Extraction:

    • After quenching the reaction, dissolve the crude mixture in an organic solvent.

    • Wash the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic 4-hydroxyl group of your desired product will be deprotonated, making it soluble in the aqueous layer. The C2-substituted side-product, if it is not acidic, will remain in the organic layer.

    • Separate the layers. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate your desired product, which may precipitate out or can be extracted with fresh organic solvent.

  • Crystallization:

    • If the desired product is a solid, crystallization can be a highly effective purification method.

    • Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble.

    • Allow the solution to cool slowly. The desired product should crystallize out, leaving the impurities in the mother liquor.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

FAQ 3: My reaction has produced a significant amount of an insoluble, gummy, or polymeric material. What is this and how can I get rid of it?

Answer:

The formation of insoluble, often colored, materials can be attributed to dimerization or polymerization of the this compound starting material or products.[12] Pyridone structures are known to form hydrogen-bonded dimers.[7] Under certain conditions, especially in the presence of strong acids or bases, or at elevated temperatures, these compounds can be unstable and undergo self-condensation or polymerization reactions.

Minimizing Dimerization and Polymerization:

  • Control of Reaction Conditions: Avoid harsh reaction conditions, such as high temperatures and highly acidic or basic environments, unless necessary for the desired transformation.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative polymerization pathways.

  • Purity of Starting Material: Ensure the this compound is of high purity. Impurities can sometimes catalyze polymerization.

Removal of Polymeric Byproducts:

These byproducts are often insoluble in common organic solvents, which can be used to your advantage during purification.

Experimental Protocol: Removal of Insoluble Byproducts

  • Filtration:

    • At the end of the reaction, dilute the mixture with a suitable organic solvent in which your desired product is soluble.

    • The polymeric material will likely remain as an insoluble solid.

    • Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble material.

    • Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Solvent Trituration:

    • If the crude product is a solid contaminated with the polymer, trituration can be effective.

    • Suspend the crude material in a solvent in which the desired product is soluble but the polymer is not.

    • Stir or sonicate the suspension to dissolve the product.

    • Filter to remove the insoluble polymer.

    • Recover the desired product from the filtrate by evaporation of the solvent.

FAQ 4: I suspect some of my starting material has hydrolyzed during the reaction or work-up. How can I identify and remove the hydrolysis product?

Answer:

Hydrolysis of the C-F bond in 2-fluoropyridines can occur, particularly under forcing acidic or basic conditions, to yield the corresponding 2-hydroxypyridine derivative.[13] In the case of this compound, this would result in the formation of 2,4-dihydroxypyridine.

Identifying and Removing the Hydrolysis Product:

The hydrolysis product, 2,4-dihydroxypyridine, is significantly more polar than this compound due to the presence of two hydroxyl groups. This difference in polarity is the key to their separation.

Experimental Protocol: Purification by Column Chromatography

  • TLC Analysis: Spot the crude reaction mixture on a silica gel TLC plate and elute with a suitable solvent system (e.g., 10% methanol in dichloromethane). The more polar hydrolysis product will have a lower Rf value than the starting material and the desired product.

  • Flash Column Chromatography:

    • Pack a column with silica gel and equilibrate with a non-polar solvent (e.g., hexanes or dichloromethane).

    • Load the crude mixture onto the column.

    • Elute with a gradient of a more polar solvent (e.g., ethyl acetate or methanol).

    • The desired product will elute before the more polar 2,4-dihydroxypyridine.

    • Collect the fractions and analyze by TLC to identify those containing the pure product.

Data Summary

Compound Structure Molecular Weight ( g/mol ) General Polarity Key Distinguishing Features
This compound
alt text
113.09PolarAcidic proton on the hydroxyl group.
O-Alkylated Product Varies with alkyl group> 113.09Less PolarAbsence of the acidic hydroxyl proton.
N-Alkylated Product Varies with alkyl group> 113.09More PolarPyridone structure; absence of the acidic hydroxyl proton.
C2-Substituted Product Varies with substituentVariesVariesAbsence of the fluorine atom.
2,4-Dihydroxypyridine
alt text
111.10Very PolarTwo acidic hydroxyl protons.

Visualizing Reaction Pathways and Troubleshooting Logic

Side_Product_Formation This compound This compound O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product O-Alkylation N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product N-Alkylation C2-Substituted Product C2-Substituted Product This compound->C2-Substituted Product SNAr Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Hydrolysis Polymer Polymer This compound->Polymer Polymerization Electrophile Electrophile Electrophile->O-Alkylated Product Electrophile->N-Alkylated Product Nucleophile Nucleophile Nucleophile->C2-Substituted Product H2O H2O H2O->Hydrolysis Product Harsh Conditions Harsh Conditions Harsh Conditions->Polymer

Caption: Common side-product pathways in this compound reactions.

Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Insoluble Polymer? Insoluble Polymer? Crude Reaction Mixture->Insoluble Polymer? Filtration Filtration Insoluble Polymer?->Filtration Yes Soluble Mixture Soluble Mixture Insoluble Polymer?->Soluble Mixture No Filtration->Soluble Mixture Acidic/Basic Extraction Acidic/Basic Extraction Soluble Mixture->Acidic/Basic Extraction Separation of Acidic/Basic/Neutral Components Separation of Acidic/Basic/Neutral Components Acidic/Basic Extraction->Separation of Acidic/Basic/Neutral Components Column Chromatography Column Chromatography Separation of Acidic/Basic/Neutral Components->Column Chromatography Separation by Polarity Separation by Polarity Column Chromatography->Separation by Polarity Crystallization/Distillation Crystallization/Distillation Separation by Polarity->Crystallization/Distillation Pure Product Pure Product Crystallization/Distillation->Pure Product

Caption: A general workflow for the purification of this compound reaction mixtures.

References

Technical Support Center: Purification of Polar Fluorinated Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of polar fluorinated pyridinols. The strategic incorporation of fluorine into the pyridinol scaffold is a powerful tool in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, these modifications introduce significant purification challenges. The high polarity of the pyridinol ring, combined with the strong inductive effects of fluorine and the potential for pyridinol-pyridone tautomerism, creates a unique set of obstacles that can frustrate even seasoned chemists.[1]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and develop robust, reproducible purification strategies.

Frequently Asked Questions (FAQs)

Q1: What makes polar fluorinated pyridinols so challenging to purify?

A1: The difficulty arises from a combination of physicochemical properties:

  • High Polarity: The inherent polarity of the hydroxypyridine structure, often existing as the zwitterionic pyridone tautomer in polar solvents, leads to very strong interactions with polar stationary phases like silica gel.[1] This can result in poor mobility in normal-phase chromatography, requiring highly polar and often complex solvent systems to achieve elution.[3][4]

  • Strong Intermolecular Forces: Multiple hydrogen bond donor and acceptor sites contribute to high water solubility and strong crystal lattice energy, making both extraction and crystallization difficult.

  • pH Sensitivity and Tautomerism: Pyridinols are amphoteric and can exist in different ionic states depending on the pH. The tautomeric equilibrium between the pyridinol and pyridone forms is sensitive to solvent, temperature, and pH.[1] Purifying a compound that exists as an equilibrium of species is inherently challenging and can lead to issues like peak broadening in chromatography.[5]

  • Fluorine's Influence: The high electronegativity of fluorine lowers the pKa of the hydroxyl group, making it more acidic, and decreases the basicity of the ring nitrogen.[1] This altered electronic profile can lead to strong, undesirable secondary interactions with residual silanols on silica-based stationary phases, causing significant peak tailing.[5]

Q2: I have a new polar fluorinated pyridinol. What should be my first step in developing a purification method?

A2: Your initial step should be a thorough assessment of the compound's solubility and polarity.[5]

  • Solubility Testing: Test the solubility of your crude material in a range of common lab solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water). This will inform your choice of chromatographic technique and potential recrystallization solvents.

  • Initial Chromatographic Scouting: Use Thin-Layer Chromatography (TLC) to quickly scout different chromatographic conditions.

    • For Normal-Phase: Start with standard solvent systems like hexanes/ethyl acetate. If the compound remains at the baseline, add methanol. For very polar or basic compounds, a system containing dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective.[3][5]

    • For Reversed-Phase: Use a C18 TLC plate and a mobile phase like water/acetonitrile with 0.1% formic acid or TFA. If the compound runs in the solvent front, it is likely too polar for standard reversed-phase.[5]

  • Technique Selection: Based on this initial screen, you can choose a primary purification strategy. If the compound is a solid and you find a suitable solvent system where it has high solubility when hot and low solubility when cold, recrystallization is a powerful first choice.[6][7] Otherwise, you will need to select an appropriate chromatographic method.

Q3: How do I choose between Normal-Phase, Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC)?

A3: The choice depends on your compound's polarity.

  • Normal-Phase Chromatography (NPC): Best for moderately polar compounds that are not soluble in water. However, for highly polar fluorinated pyridinols, it often leads to irreversible adsorption or significant tailing on standard silica gel.[3] Alumina or Florisil can be alternatives for basic compounds.[4][5]

  • Reversed-Phase Chromatography (RPC): The workhorse for many purifications, but it is often unsuitable for highly polar compounds that have little or no retention and elute in the void volume.[5] RPC can sometimes be made viable by using specialized columns (polar-endcapped or embedded) or by adding ion-pairing reagents for ionizable compounds.[5][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most suitable technique for highly polar, water-soluble compounds that are poorly retained in RPC.[5][8] HILIC uses a polar stationary phase (like silica or amide) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination allows for the retention and separation of very polar analytes.[5]

Q4: Is recrystallization a viable method for these compounds?

A4: Yes, and when it works, it is often the most effective and scalable purification method.[6] The main challenge is finding a suitable solvent or solvent system. The ideal solvent will fully dissolve your compound at an elevated temperature but provide very low solubility at room temperature or below.[7][9][10]

  • Screening: Screen a wide range of solvents, from non-polar (toluene) to polar aprotic (ethyl acetate, acetone) and polar protic (isopropanol, ethanol).

  • Solvent/Anti-Solvent Systems: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble, then slowly add a "bad" anti-solvent in which it is insoluble until turbidity persists.[8][11] Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.[11]

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of methods is recommended to ensure purity.

  • High-Performance Liquid Chromatography (HPLC): An essential tool for determining purity. It's crucial to use a method that provides good peak shape and retention. An orthogonal method (e.g., analyzing on both RP and HILIC columns) can provide greater confidence that no impurities are co-eluting.[]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are critical for confirming the structure and identifying any residual solvents or impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. LC-MS is invaluable for tracking impurities during purification development.[]

  • Elemental Analysis: Provides a quantitative measure of the elemental composition (C, H, N) and can be a final confirmation of purity for a novel compound.

Troubleshooting Guide

Problem 1: Compound Shows Poor or No Retention in Reversed-Phase HPLC
  • Probable Cause: The analyte is too polar for the non-polar stationary phase (e.g., C18) and is eluting in or near the solvent front (void volume).[5]

  • Solutions:

    • Switch to a More Retentive Column: Employ a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.[5][8]

    • Use Ion-Pairing Reagents: For acidic or basic pyridinols, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases, tetrabutylammonium for acids) to the mobile phase can form a neutral complex with your analyte, significantly increasing its retention on a C18 column.[5]

    • Employ a Fluorinated Stationary Phase: Columns with fluorinated phases (e.g., pentafluorophenyl, PFP) can offer unique selectivity for fluorinated analytes through dipole-dipole and π-π interactions, which are different from the purely hydrophobic interactions of a C18 phase.[14][15]

    • Switch to an Orthogonal Technique: This is the most robust solution. Move to a separation mode designed for polar compounds, such as HILIC or Supercritical Fluid Chromatography (SFC).[5]

Problem 2: Severe Peak Tailing in Chromatography (HPLC or Flash)
  • Probable Cause: Strong, undesirable secondary interactions are occurring between the polar/basic pyridinol and acidic residual silanols on the silica-based stationary phase. This is a very common issue with nitrogen-containing heterocycles.[4][5] Another cause could be that the mobile phase pH is too close to the compound's pKa, causing it to exist in multiple protonation states on the column.[5]

  • Solutions:

    • Adjust Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 units away from your compound's pKa. For basic pyridinols, a lower pH (e.g., using 0.1% formic acid or TFA) will protonate the molecule and can improve peak shape. Conversely, a higher pH (e.g., using ammonium acetate or ammonium hydroxide) can also be effective.[5]

    • Use Mobile Phase Additives: For normal-phase flash chromatography on silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the eluent can saturate the active silanol sites and dramatically improve peak shape.[3] In reversed-phase, trifluoroethanol (TFE) can sometimes improve selectivity for fluorinated compounds.[14]

    • Use a Deactivated Column: For HPLC, use a modern, fully end-capped column to minimize the number of available silanol groups.[5] For flash chromatography, consider using a different stationary phase like alumina, which is basic, or deactivated silica.[4][5]

    • Reduce Sample Load: Column overload can exacerbate tailing. Try injecting a smaller mass of your compound.[5]

Problem 3: Low or No Recovery of Compound from a Silica Gel Column
  • Probable Cause: The compound is highly polar and is irreversibly adsorbing to the silica gel, or it is unstable and degrading on the acidic silica surface.[3][5]

  • Solutions:

    • Test for Stability: Before attempting a large-scale purification, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking from the origin that wasn't there initially, your compound is likely unstable on silica.[3]

    • Use Dry Loading: If the compound has poor solubility in the column eluent, it can precipitate at the top of the column, leading to poor recovery. Dry loading, where the compound is pre-adsorbed onto a small amount of silica or Celite, ensures it is introduced to the column in a fine, evenly distributed manner.[5][16]

    • Switch Stationary Phase: Avoid silica altogether. Try a more inert or basic stationary phase like alumina or Florisil for flash chromatography.[3][5] Alternatively, use a technique that avoids silica, such as recrystallization or preparative reversed-phase HPLC.

    • Use a Stronger Eluent: For very polar compounds on silica, a highly polar mobile phase may be required for elution, such as 10-20% methanol in dichloromethane with 1-2% ammonium hydroxide.[3][4]

Problem 4: Compound Fails to Crystallize from Solution
  • Probable Cause: The solution is not supersaturated. This can happen if too much solvent was used or if the compound has significant solubility even in the cold solvent.[8][10] The presence of impurities can also inhibit crystal formation.

  • Solutions:

    • Induce Crystallization:

      • Seed Crystals: Add a single, tiny crystal of the pure compound to the solution to provide a nucleation site.[9]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[9]

    • Increase Supersaturation:

      • Evaporate Solvent: Gently evaporate some of the solvent under reduced pressure or with a slow stream of nitrogen to increase the compound's concentration.[8]

      • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add it dropwise until the solution becomes persistently cloudy, then add a drop or two of the original solvent to clarify before cooling.[8]

    • Cool Slowly: Rapid cooling ("shock cooling") often leads to the formation of an oil or amorphous precipitate rather than crystals.[10] Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or ice bath to maximize recovery.[10][11]

Data & Methodologies

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Fluorinated Pyridinols

TechniqueStationary PhaseMobile PhaseBest For...Common Issues
Normal-Phase (NPC) Silica, AluminaNon-polar (e.g., Hexane/EtOAc)Moderately polar, non-ionic compounds.Irreversible adsorption, severe peak tailing for basic/highly polar compounds.[3][4]
Reversed-Phase (RPC) C18, C8, PhenylPolar (e.g., Water/MeCN)Compounds with moderate to low polarity.Poor or no retention for highly polar pyridinols (elution in void volume).[5]
HILIC Silica, Amide, ZwitterionicHigh Organic + Aqueous BufferHighly polar, water-soluble compounds.Salt precipitation, longer equilibration times.[5]
SFC Various (Chiral/Achiral)Supercritical CO₂ + ModifierPolar compounds, chiral separations.Requires specialized equipment.
Ion-Exchange (IEX) Anion/Cation Exchange ResinAqueous BuffersIonic or ionizable compounds.Requires salt gradients for elution, followed by desalting.

Table 2: Common Mobile Phase Modifiers and Their Applications

ModifierConcentrationTechniquePurpose
Formic Acid (FA) 0.1%RPC, HILIC, SFCAcidic modifier; protonates basic analytes to improve peak shape and aids in MS detection.[5]
Trifluoroacetic Acid (TFA) 0.05-0.1%RPCStrong ion-pairing agent; improves peak shape for bases but can be difficult to remove and suppresses MS signal.[5]
Ammonium Hydroxide (NH₄OH) 0.1-2%NPC, HILIC, SFCBasic modifier; deactivates acidic silica sites, improves peak shape for basic compounds.[3][5]
Ammonium Acetate/Formate 5-20 mMHILIC, RPCBuffering agent; controls pH to ensure consistent ionization state and improves peak shape.[5]
Trifluoroethanol (TFE) 0.1-0.5%RPCCan alter selectivity, especially for fluorinated analytes on fluorinated phases.[14]

Visualizations & Workflows

Purification_Decision_Tree Diagram 1: Purification Strategy Selection Workflow A Start: Crude Polar Fluorinated Pyridinol B Is the compound a solid? A->B C Perform Recrystallization Solvent Screen B->C Yes F Perform Chromatographic Scouting (TLC/HPLC) B->F No / Oil D Suitable solvent system found? C->D E Pursue Recrystallization D->E Yes D->F No G Retained on C18 RP? F->G H Optimize Reversed-Phase Chromatography (RPC) G->H Yes I Moves from origin on Silica NP? G->I No J Optimize Normal-Phase Chromatography (NPC) (Consider Alumina/Modifiers) I->J Yes K Pursue HILIC or SFC I->K No

Caption: Decision tree for selecting a primary purification strategy.

Peak_Tailing_Troubleshooting Diagram 2: Workflow for Troubleshooting Peak Tailing A Start: Significant Peak Tailing Observed in HPLC B Is the analyte basic (Pyridinol)? A->B C Add Acidic Modifier (0.1% FA or TFA) to Mobile Phase B->C Yes D Is the analyte acidic? B->D No F Tailing Persists? C->F E Use Buffered Mobile Phase (pH > pKa + 2) e.g., Ammonium Acetate pH 8 D->E Yes D->F No E->F G Reduce Sample Load (Inject less material) F->G Yes J Problem Solved F->J No H Tailing Persists? G->H I Switch to High-Performance End-Capped Column H->I Yes H->J No K Consider Alternative Stationary Phase (e.g., PFP, Alumina) or Technique (HILIC/SFC) I->K

Caption: Systematic approach to diagnosing and solving peak tailing.

Experimental Protocols
Protocol 1: General Method for HILIC Purification

This protocol is a starting point for purifying highly polar, water-soluble fluorinated pyridinols that show poor retention in reversed-phase chromatography.[5]

  • Column Selection: Choose a HILIC column with an amide or zwitterionic stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water at a concentration of ~1 mg/mL. Ensure the sample solvent is similar to the initial mobile phase conditions to prevent peak distortion.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 95% B

      • 2-15 min: Gradient from 95% to 50% B

      • 15-20 min: Hold at 50% B

      • 20-22 min: Return to 95% B

      • 22-30 min: Re-equilibration at 95% B

  • Optimization: If retention is too low, increase the initial hold at 95% B. If retention is too high, start the gradient at a lower percentage of B (e.g., 90% or 85%).

Protocol 2: Dry Loading for Flash Chromatography

This method is recommended when a compound has poor solubility in the chosen eluent, preventing direct injection onto the column.[5][16]

  • Sample Preparation: Dissolve your crude compound (e.g., 1 g) in a suitable volatile solvent (e.g., methanol, dichloromethane) in a round-bottom flask.

  • Adsorption: Add a small amount of silica gel (or Celite for highly sensitive compounds), approximately 5-10 times the mass of your crude sample.

  • Solvent Removal: Swirl the flask to create a slurry, then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. If the residue is oily, add more silica and repeat.[16]

  • Column Loading: Carefully add the dry, sample-impregnated silica powder to the top of your pre-packed flash column.

  • Elution: Gently tap the column to settle the powder, carefully add a layer of sand on top to prevent disturbance, and begin eluting with your chosen mobile phase.[16]

Protocol 3: Two-Solvent Recrystallization (Solvent/Anti-Solvent)

This protocol is useful when no single solvent provides the desired solubility profile for recrystallization.[8][11]

  • Solvent Selection: Identify a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible. (e.g., Methanol as the solvent, Water or Diethyl Ether as the anti-solvent).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Heat the "solvent" and add the minimum amount of hot solvent required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you observe persistent turbidity (cloudiness).

  • Clarification: Add 1-2 drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.[10]

  • Crystallization & Isolation: Once crystals have formed, cool the flask further in an ice bath for at least 30 minutes to maximize the yield.[11] Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently fielded questions about palladium-catalyzed cross-coupling reactions that fail to perform as expected. One particularly challenging substrate that often comes up is 2-fluoropyridin-4-ol and its derivatives. Its unique electronic and structural properties make it a powerful building block in medicinal chemistry, but also a source of frustration in synthesis labs.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common failure modes encountered when using this substrate. We will move from understanding the foundational challenges to implementing specific, actionable troubleshooting strategies for various cross-coupling reactions.

Part 1: Foundational Challenges — Why Is This Substrate So Difficult?

Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that complicate these reactions.

Q1: My cross-coupling reaction with a this compound derivative is not working. What makes this substrate so challenging?

A1: The difficulties with this compound stem from a combination of three key factors:

  • Keto-Enol Tautomerism: The substrate exists in a pH- and solvent-dependent equilibrium between its pyridin-4-ol (enol) form and its pyridin-4(1H)-one (keto) form. This tautomerization can significantly alter the molecule's electronic properties, solubility, and how it interacts with the palladium catalyst.[1][2] The keto tautomer may be less reactive or lead to different side reactions.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This is a well-documented issue known as the "2-pyridyl problem."[3][4] This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle.

  • Electronic Effects: The fluorine atom at the 2-position is strongly electron-withdrawing, which modifies the reactivity of the pyridine ring. While this can be beneficial for nucleophilic aromatic substitution (SNAr), it can complicate the oxidative addition step in cross-coupling reactions, which is often favored with more electron-rich aryl halides.[5][6]

Below is a diagram illustrating the tautomeric equilibrium and the potential for catalyst inhibition.

G cluster_tautomer Tautomeric Equilibrium cluster_catalyst Catalyst Interaction T1 This compound (Enol Form) T2 2-Fluoro-1H-pyridin-4-one (Keto Form) T1->T2 H⁺/Solvent Inhibited_Pd Inhibited Complex (Off-Cycle) T1->Inhibited_Pd N-Coordination (Catalyst Poisoning) Pd_cat Pd(0)L₂ Catalyst

Caption: Tautomerism and Catalyst Inhibition Pathway.

Part 2: A General Troubleshooting Workflow

A systematic approach is key to diagnosing a failed reaction. Randomly changing multiple variables at once can obscure the root cause.

Q2: My reaction has failed completely (or given very low conversion). What is a logical first step to diagnose the problem?

A2: The first step is to determine if your starting materials and catalyst are stable under the reaction conditions. Run two simple control experiments:

  • Control A (No Catalyst): Run the reaction with all reagents (substrate, coupling partner, base, solvent) but without the palladium catalyst and ligand. Heat it for the same duration. This will tell you if your starting materials are decomposing due to heat or interaction with the base.

  • Control B (No Coupling Partner): Run the reaction with your this compound derivative, catalyst, ligand, base, and solvent, but without the other coupling partner (e.g., the boronic acid). This will reveal if the substrate itself is being consumed in a side reaction (e.g., decomposition, dimerization).

The results of these controls will guide your next steps, as illustrated in the troubleshooting decision tree below.

Troubleshooting_Workflow Start Reaction Failed: Low/No Conversion Control_Check Run Control Experiments (No Catalyst, No Partner) Start->Control_Check SM_Degrades Starting Material Decomposition Observed Control_Check->SM_Degrades Yes SM_OK Starting Materials Are Stable Control_Check->SM_OK No Degrade_Sol Lower Temperature Use Milder Base (e.g., K₂CO₃) Consider Protecting Group SM_Degrades->Degrade_Sol Catalyst_Issue Problem is Catalytic Cycle SM_OK->Catalyst_Issue Ligand_Base Screen Ligands & Bases (Bulky, e⁻-rich ligands are key) Catalyst_Issue->Ligand_Base Solvent Optimize Solvent System (Solubility? Polarity?) Catalyst_Issue->Solvent Partner_Stab Check Coupling Partner Stability (e.g., Protodeboronation) Catalyst_Issue->Partner_Stab

Caption: General Troubleshooting Decision Tree.

Part 3: Reaction-Specific Troubleshooting

Different cross-coupling reactions have unique failure modes. Here we address the most common types.

Suzuki-Miyaura Coupling
Q3: I'm attempting a Suzuki-Miyaura coupling and see significant protodeboronation of my boronic acid. How can I mitigate this?

A3: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (often water) before it can transmetalate to the palladium catalyst.[7] With a polar substrate like this compound, aqueous bases can exacerbate this issue.

Solutions:

  • Switch to a non-aqueous base: Use potassium fluoride (KF) or cesium fluoride (CsF) as the base in an anhydrous solvent like dioxane or THF. Fluoride ions are believed to activate the boronic acid without requiring water.

  • Use a stable boronic ester: Pinacol (Bpin) or MIDA boronates are significantly more stable to hydrolysis and protodeboronation than the corresponding boronic acids. They release the active species more slowly under the reaction conditions.

  • Minimize water: While many Suzuki protocols require some water, excessive amounts can be detrimental. Try reducing the amount of water or using a rigorously dried solvent and base.

Q4: My Suzuki reaction shows no product, and I recover both starting materials. I suspect catalyst inhibition. What catalyst/ligand system should I use?

A4: This is the classic sign of catalyst inhibition. Standard catalysts like Pd(PPh₃)₄ often fail with pyridine-containing substrates. You need a more robust system designed to overcome N-Pd coordination.

Recommended Systems:

  • Bulky, Electron-Rich Phosphine Ligands: These are essential. They promote the crucial reductive elimination step and their steric bulk can disfavor strong N-Pd binding.[8][9][10] Excellent choices include:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.

    • Other Trialkylphosphines: P(t-Bu)₃ and P(Cy)₃ can also be effective.

  • Pre-catalysts: Use modern pre-catalysts like XPhos Pd G3 or SPhos Pd G3. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.

ParameterRecommended Starting Condition for Suzuki Coupling
Pd Source XPhos Pd G3 or Pd₂(dba)₃
Ligand XPhos or SPhos (if using Pd₂(dba)₃)
Pd:Ligand Ratio 1:2
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)
Temperature 80-110 °C
Buchwald-Hartwig Amination
Q5: I am trying to perform a Buchwald-Hartwig amination on a 2-fluoro-5-bromopyridin-4-ol, but the reaction is sluggish. How can I improve it?

A5: C-N bond formation with this substrate requires careful selection of both the base and ligand, as the amine nucleophile can also compete to coordinate with palladium.

Key Adjustments:

  • Base Choice: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) for challenging aminations.[11]

  • Ligand Selection: The choice of ligand is paramount and depends on the amine coupling partner.[12][13]

    • For primary amines , ligands like BrettPhos are specifically designed to facilitate these couplings.

    • For secondary or sterically hindered amines , highly active ligands like tBuXPhos or the Josiphos family may be required.[14]

  • Solvent: Toluene and dioxane are standard solvents. For very polar substrates, DME or CPME can sometimes offer better solubility without interfering with the reaction.[15]

Sonogashira Coupling
Q6: In my Sonogashira coupling, I'm getting a lot of Glaser coupling (alkyne homodimerization) and very little of my desired product. What's going wrong?

A6: Glaser coupling is a copper-mediated side reaction. When the desired cross-coupling is slow (due to catalyst inhibition), this copper-catalyzed pathway can dominate.

Solutions:

  • Go Copper-Free: The most effective solution is often to switch to a copper-free Sonogashira protocol.[16] These reactions typically require a higher palladium catalyst loading and a soluble amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent or co-solvent.

  • Optimize Copper (If Required): If you must use copper, ensure you are using catalytic amounts of CuI (1-5 mol%). Rigorously degas your reaction mixture, as oxygen can promote Glaser coupling.

  • Palladium Catalyst: Use a robust palladium/ligand system, such as PdCl₂(PPh₃)₂ or one of the Buchwald systems mentioned earlier, to accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete the Glaser side reaction.[17][18]

Part 4: Advanced Strategies & Protocols

When standard optimizations fail, it may be necessary to chemically modify the substrate to circumvent the core problems.

Q7: I've tried multiple catalyst systems and conditions with no success. Should I consider protecting the hydroxyl group?

A7: Absolutely. Protecting the hydroxyl group is an excellent and often necessary strategy. It accomplishes two things:

  • Eliminates Tautomerism: It locks the molecule into a single, well-defined pyridine form.

  • Reduces Catalyst Coordination: It removes the potentially acidic proton and alters the electronics, which can weaken the problematic N-Pd coordination.

A simple methyl ether or a more robust protecting group like a methoxymethyl (MOM) ether can dramatically improve reactivity.

Sample Protocol: O-Methylation of this compound

  • Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetone or DMF.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or gentle heat (40 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the solids and concentrate the filtrate.

  • Purify the resulting 2-fluoro-4-methoxypyridine by column chromatography.

  • Use this protected substrate in your cross-coupling reaction under standard conditions for fluoropyridines. The protecting group can be removed later if necessary.

Q8: Can I use the hydroxyl group itself as a handle for cross-coupling?

A8: Yes, this is a powerful strategy. The hydroxyl group can be converted into an excellent leaving group, such as a triflate (-OTf) or tosylate (-OTs). Aryl triflates are highly reactive in palladium-catalyzed cross-coupling and often give excellent results where the corresponding halides fail.[8]

Sample Protocol: Triflation of this compound

  • Dissolve this compound (1.0 eq) in an anhydrous, aprotic solvent like dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or 2,6-lutidine (1.5 eq).

  • Slowly add triflic anhydride (Tf₂O, 1.2 eq) or triflyl chloride (TfCl, 1.2 eq) dropwise. Caution: Triflic anhydride is highly reactive.

  • Allow the reaction to stir at 0 °C for 1-2 hours, warming to room temperature if necessary. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM or ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting 2-fluoropyridin-4-yl triflate by column chromatography. This triflate is now a highly active electrophile for your cross-coupling reaction.

By systematically diagnosing the issue and understanding the underlying chemistry of this compound, you can turn a failed experiment into a successful synthesis.

References

Optimizing catalyst loading and lifetime in reactions involving 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for catalytic reactions involving 2-Fluoropyridin-4-ol. The unique structure of this substrate, featuring both a pyridine nitrogen and a pyridone/hydroxyl tautomer, presents specific challenges that can impact catalyst loading, activity, and overall lifetime. This document offers field-proven insights and actionable protocols to help you navigate these complexities and achieve robust, reproducible results.

Section 1: Foundational Knowledge & Pre-Reaction Checks (FAQs)

This section addresses the most common preliminary questions regarding the use of this compound in cross-coupling reactions. Understanding these core principles is the first step toward successful reaction optimization.

Q1: What are the primary challenges when using this compound in catalytic reactions?

Answer: The use of this compound introduces two primary challenges that can significantly impact catalyst performance:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can lead to the formation of inactive or off-cycle catalyst species, a phenomenon often referred to as catalyst poisoning.[1] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[2]

  • The 4-Hydroxyl/Pyridone Group: this compound exists in tautomeric equilibrium with 2-fluoro-4-pyridone. The acidic proton of the hydroxyl or N-H group can react with the base required for the catalytic cycle, altering the stoichiometry. More critically, the molecule can act as a bidentate ligand, with both the pyridine nitrogen and the 4-oxygen/nitrogen atom chelating the metal center. This chelation can sequester the catalyst, rendering it inactive for the desired cross-coupling reaction.

Q2: Which catalytic systems (e.g., Palladium, Copper) and ligands are recommended for C-C and C-N coupling with this substrate?

Answer: For C-C couplings (e.g., Suzuki-Miyaura) and C-N couplings (e.g., Buchwald-Hartwig), Palladium-based systems are the most common and versatile.[3][4] Given the challenges mentioned in Q1, the choice of ligand is critical.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are strongly recommended. These ligands serve a dual purpose: they stabilize the active Pd(0) species and their steric bulk can physically hinder the pyridine nitrogen from poisoning the metal center.[5]

    • For Suzuki Coupling: Ligands like SPhos, XPhos, and RuPhos, often used with palladacycle precatalysts (e.g., G3 or G4 precatalysts), are excellent starting points.[5]

    • For Buchwald-Hartwig Amination: The choice is highly dependent on the amine coupling partner. However, Josiphos-type ligands or advanced generation Buchwald ligands (e.g., BrettPhos) are known to be effective for challenging heterocyclic substrates.[3][6][7]

  • Copper Catalysis: For C-N couplings (Ullmann-type reactions), copper catalysis can be a cost-effective alternative. However, these reactions often require higher temperatures and the development of effective ligands for sterically hindered partners is an ongoing area of research.

Q3: Should I protect the 4-hydroxyl group before starting the reaction?

Answer: This is a crucial strategic decision. There are pros and cons to protecting the hydroxyl group:

  • Pros of Protection (e.g., as a methyl or benzyl ether):

    • Eliminates the acidic proton, preventing interference with the base.

    • Prevents the substrate from acting as a chelating ligand, thus reducing a major catalyst deactivation pathway.

    • May improve solubility in common organic solvents.

  • Cons of Protection:

    • Adds two steps to the synthetic route (protection and deprotection), reducing overall efficiency.

    • The protecting group must be stable to the cross-coupling conditions.

Recommendation: For initial screening and small-scale synthesis, it is often pragmatic to first attempt the reaction with the unprotected substrate using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. If catalyst deactivation or low yields are persistent issues, a protection strategy should then be implemented.

Q4: What are the best practices for reagent and solvent preparation to maximize catalyst lifetime?

Answer: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause irreversible oxidation and deactivation.[5] Rigorous exclusion of air is therefore non-negotiable.

  • Inert Atmosphere: All reactions must be set up under an inert atmosphere (e.g., Nitrogen or Argon). Use Schlenk lines or a glovebox.[5]

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace, and thawing. This is the most effective method.

  • Reagent Purity: Use high-purity reagents. Impurities, such as elemental sulfur in aryl halides, can act as potent catalyst poisons.[8] Ensure bases are anhydrous where required.

Section 2: Troubleshooting Guide - Optimizing Catalyst Loading & Lifetime

This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.

Scenario 1: Reaction is sluggish or stalls completely (Low Conversion)

A stalled reaction is the most common sign of catalyst deactivation. Follow this diagnostic workflow to identify and address the root cause.

start Low Conversion Observed check_reagents Verify Reagent Quality (Substrates, Base, Solvents) Fresh & Anhydrous? start->check_reagents check_setup Confirm Inert Atmosphere (Degassed Solvents, N₂/Ar Purge?) check_reagents->check_setup Reagents OK problem_poison Root Cause: Catalyst Poisoning? check_setup->problem_poison Setup OK problem_loading Root Cause: Incorrect Loading? problem_poison->problem_loading No solution_poison_N Solution: - Use Bulky Ligand (XPhos, etc.) - Convert to N-Oxide problem_poison->solution_poison_N Yes (Pyridine-N) solution_poison_OH Solution: - Use Strong, Non-coordinating Base (K₃PO₄) - Protect OH group problem_poison->solution_poison_OH Yes (4-OH Group) solution_loading Solution: - Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) - Screen Different Pre-catalysts problem_loading->solution_loading Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Problem A: Catalyst Poisoning by Pyridine Nitrogen

  • Symptoms: The reaction starts but stops after a low percentage of conversion. You may observe the formation of palladium black (finely divided, inactive palladium metal).

  • Causality: The pyridine nitrogen binds to the palladium center more strongly than the desired reactants, effectively taking the catalyst out of the catalytic cycle.[1]

  • Solutions:

    • Switch to a Bulkier Ligand: If you are using a less sterically demanding ligand (e.g., PPh₃), switch to a Buchwald-type biarylphosphine ligand like XPhos, SPhos, or RuPhos. The steric bulk around the palladium center makes it more difficult for the pyridine nitrogen to coordinate.[5]

    • Employ the N-Oxide Strategy: Temporarily converting the pyridine to a pyridine N-oxide blocks the nitrogen's lone pair. The N-oxide is electron-withdrawing, which can also activate the ring for certain reactions. The N-oxide can be removed post-coupling using a reducing agent like PCl₃.[2] (See Protocol 2).

Problem B: Catalyst Deactivation by the 4-Hydroxyl/Pyridone Group

  • Symptoms: Similar to nitrogen poisoning, the reaction fails to reach completion. This issue is often exacerbated by weaker bases.

  • Causality: The substrate acts as a chelating agent, forming a stable, inactive complex with the palladium. Alternatively, the acidic proton interferes with the function of the base, halting the catalytic cycle.

  • Solutions:

    • Optimize the Base: The choice of base is critical. Avoid weaker bases that may not fully deprotonate the substrate or facilitate the transmetalation step. Strong, non-coordinating inorganic bases are preferred.

      • Good Choices: K₃PO₄, Cs₂CO₃, K₂CO₃.

      • Screening: Perform a small screen of these bases to find the optimal one for your specific coupling partners.

    • Protect the Hydroxyl Group: If base optimization fails, the most robust solution is to protect the hydroxyl group as an ether (e.g., OMe, OBn) or a silyl ether. This physically prevents chelation.

Problem C: Incorrect Catalyst Loading

  • Symptoms: The reaction is either extremely slow (loading too low) or produces significant side products and decomposition (loading too high).

  • Causality: An insufficient amount of catalyst results in a low turnover frequency and an impractically long reaction time.[9] Conversely, excessively high catalyst loading can lead to side reactions like homocoupling and makes product purification difficult due to high residual metal content.[10]

  • Solutions:

    • Systematic Optimization: Do not arbitrarily change the catalyst loading. Optimize it systematically. A typical starting point for a challenging substrate is 2-5 mol%.[5] If the reaction is clean but slow, incrementally increase the loading. If it is fast but messy, decrease it.

    • Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., XPhos Pd G3) are often more stable and provide a controlled release of the active Pd(0) species, leading to more consistent results and potentially allowing for lower overall loading.[11]

ParameterRecommended RangeRationale & Key Considerations
Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial trials. Can be increased for difficult couplings but aim to reduce for process efficiency.[5]
Ligand-to-Metal Ratio 1.1:1 to 2:1For pre-catalysts, this is fixed. For in-situ generation (e.g., from Pd(OAc)₂), a slight excess of ligand protects the active species.
Base (equivalents) 2 - 3 eq.Must be sufficient to neutralize acid generated and facilitate the catalytic cycle. K₃PO₄ is an excellent starting point.[5]
Temperature (°C) 80 - 120 °CHigher temperatures can overcome activation barriers but may also accelerate catalyst decomposition. Start around 90-100 °C.
Concentration (M) 0.1 - 0.5 MHigher concentrations can increase reaction rates but may cause solubility issues with the inorganic base.[5]
Section 3: Detailed Experimental Protocols

The following are generalized protocols that should serve as a robust starting point. Optimization for your specific coupling partners is expected.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol assumes the use of a this compound derivative as the halide partner (e.g., 5-bromo-2-fluoropyridin-4-ol).

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and anhydrous K₃PO₄ (3.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the selected palladacycle pre-catalyst (e.g., XPhos Pd G3, 3 mol%). Then, add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1, to a concentration of 0.2 M) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A sample can be taken (under inert atmosphere if the reaction is ongoing), quenched with water, extracted with ethyl acetate, and analyzed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the N-Oxide to Mitigate Catalyst Poisoning

This protocol is for blocking the pyridine nitrogen prior to a cross-coupling reaction.[2]

  • Preparation: Dissolve the this compound derivative (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise, monitoring the internal temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude N-oxide can often be used directly in the next step or purified by chromatography if necessary.

Section 4: Analytical Methods for Monitoring Catalyst Health

While detailed catalyst characterization requires specialized techniques, simple in-process analytics can provide valuable clues about catalyst deactivation.

  • TLC/LC-MS Monitoring: When monitoring reaction progress, pay close attention to the baseline of your TLC plate or LC chromatogram. The appearance of significant, dark, insoluble material at the baseline ("gunk") that was not present at the start of the reaction often indicates the formation of palladium black and catalyst decomposition.

  • Visual Observation: A healthy, active palladium-catalyzed reaction often has a consistent color (e.g., light yellow to reddish-brown). A rapid change to a black, heterogeneous mixture is a strong visual indicator that the catalyst has crashed out of solution and is no longer active.

References

How to avoid common pitfalls in the synthesis of pyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic scaffolds. Here, we address common pitfalls and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your synthetic challenges.

Section 1: Fundamental Challenges & FAQs

This section tackles the core issues inherent to the chemistry of pyridin-4-ols that often underpin many experimental problems.

FAQ 1: The Tautomerism Dilemma: Am I making a Pyridin-4-ol or a 4-Pyridone?

Question: I've run my reaction and my characterization data is confusing. I see duplicate signals in my NMR, and my TLC plate shows multiple spots even after purification. What's going on?

Answer: You are observing the phenomenon of keto-enol tautomerism. Pyridin-4-ol (the "enol" form) exists in equilibrium with its more stable tautomer, pyridin-4(1H)-one (the "keto" form).[1][2][3] The presence of both species in solution is a classic manifestation of this equilibrium and is highly dependent on the solvent, temperature, and pH.[1][4][5]

  • In the gas phase , the pyridin-4-ol (hydroxy) form is generally favored.[2][4][5]

  • In polar solvents (like DMSO, water) and in the solid state, the pyridin-4-one (keto) form typically predominates due to factors like resonance stabilization and intermolecular hydrogen bonding.[1][4][5]

  • In non-polar solvents (like chloroform or cyclohexane), both tautomers can exist in comparable amounts.[5]

This equilibrium complicates purification, characterization, and subsequent reactions.[4][6]

Tautomerism Pyridinol Pyridin-4-ol (Enol Form) Pyridone Pyridin-4(1H)-one (Keto Form) Pyridinol->Pyridone Polar Solvents (e.g., DMSO, H₂O) Pyridone->Pyridinol Non-Polar Solvents (e.g., Cyclohexane)

Caption: Tautomeric equilibrium of Pyridin-4-ol.

Troubleshooting Steps:

  • Standardize Analytical Conditions: Always use the same deuterated solvent (e.g., DMSO-d₆) and a consistent temperature for NMR analysis to get reproducible tautomer ratios.[1]

  • Confirm with Spectroscopy:

    • ¹H NMR: Look for two distinct sets of peaks. The ratio can be determined by integrating corresponding, well-resolved signals from each tautomer.[1][2]

    • ¹³C NMR: The keto form will show a characteristic C=O signal (around 175-185 ppm), while the enol form will have a C-OH signal (around 160-170 ppm).

    • IR Spectroscopy: A strong C=O stretch (around 1640-1680 cm⁻¹) indicates the presence of the keto form.[2]

  • "Lock" the Tautomer: If the mixture is problematic for the next step, consider derivatization. Reacting the mixture with an agent like nonafluorobutanesulfonyl fluoride (NfF) can selectively trap the enol form as a stable, non-polar nonaflate, which is much easier to purify.[1]

FAQ 2: Why is my product so difficult to purify?

Question: My pyridin-4-ol derivative has very high polarity. It either streaks badly on my silica gel column or doesn't move from the baseline at all. How can I effectively purify my compound?

Answer: The high polarity of pyridin-4-ols and their pyridone tautomers makes them notoriously difficult to purify using standard normal-phase chromatography on silica gel.[6] Streaking is common due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica surface.[7]

Troubleshooting Purification:

MethodDescriptionBest ForCommon Pitfalls & Solutions
Modified Normal-Phase Chromatography Using silica gel but modifying the mobile phase.Initial, rough purification of basic compounds.Pitfall: Streaking. Solution: Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent to neutralize acidic sites on the silica.[8]
Reversed-Phase Chromatography (C18) The method of choice for highly polar compounds.[8]High-purity isolation of final products.Pitfall: Poor peak shape. Solution: Use a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape and retention.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC) An excellent alternative for very polar compounds that have poor retention in reversed-phase.[8][9]Water-soluble, highly polar compounds.Pitfall: Complex solvent systems. Solution: HILIC uses a polar stationary phase (like silica) with a partially aqueous mobile phase. Water acts as the strong solvent.[9]
Crystallization A powerful technique if the compound is a solid.Achieving high purity on a large scale.Pitfall: "Oiling out" instead of crystallizing. Solution: This happens if the solution is supersaturated or cooled too quickly. Try adding more hot solvent to dissolve the oil and allow for slow cooling. Scratching the flask with a glass rod can create nucleation sites.[8]
Acid-Base Extraction Exploits the basicity of the pyridine nitrogen.Separating the product from non-basic impurities.Workflow: Dissolve the crude mixture in an organic solvent. Extract with a dilute acid (e.g., 1M HCl) to pull the protonated product into the aqueous layer. Wash the aqueous layer with an organic solvent, then basify it (e.g., with NaOH) and re-extract your purified product into a fresh organic layer.[7]
Section 2: Troubleshooting Specific Synthetic Transformations

This section addresses issues encountered during common reactions used to synthesize or functionalize pyridin-4-ol derivatives.

Problem 1: Low or No Yield in Ring Formation

Question: My Guareschi-Thorpe condensation to form the pyridine ring is giving a very low yield. What are the common failure points?

Answer: The Guareschi-Thorpe synthesis, which typically involves the condensation of a cyano-active compound (like cyanoacetamide) with a 1,3-dicarbonyl in the presence of a nitrogen source (like ammonia or ammonium carbonate), is a powerful tool.[10][11][12] However, its success can be sensitive to reaction conditions.

Common Failure Points & Solutions:

  • Inefficient Cyclization: The final aldol-type cyclization step can be slow or incomplete, especially if the amide carbonyl group is not sufficiently electrophilic.[6]

    • Solution: After the initial condensation, consider adding a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a base like triethylamine and heating to drive the cyclization to completion.[6][13]

  • Suboptimal Nitrogen Source/pH: The classical use of ammonium acetate can lead to long reaction times and harsh conditions.[11]

    • Solution: An advanced protocol uses ammonium carbonate in an aqueous medium. It acts as both the nitrogen source and a promoter, often leading to higher yields under greener conditions. The reaction can be pH-controlled, and products often precipitate directly from the reaction medium, simplifying workup.[10][11][14]

  • Side Reactions: Depending on the specific substrates, side reactions can compete with the desired cyclization.

    • Solution: Carefully control the temperature and stoichiometry. Ensure the purity of starting materials, as impurities can catalyze decomposition or polymerization pathways.

Troubleshooting_Yield cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield in Guareschi-Thorpe Reaction Cause1 Incomplete Cyclization Problem->Cause1 Cause2 Inefficient Nitrogen Source / pH Problem->Cause2 Cause3 Side Reactions / Decomposition Problem->Cause3 Solution1 Add Lewis Acid (e.g., TMSOTf) + Heat to Force Cyclization Cause1->Solution1 Solution2 Use (NH₄)₂CO₃ in H₂O (Acts as source & promoter) Cause2->Solution2 Solution3 Verify Starting Material Purity & Optimize Temperature Cause3->Solution3

Caption: Troubleshooting workflow for low yield in cyclocondensation.

Problem 2: Formation of Unexpected Side Products

Question: I'm attempting N-alkylation of my pyridin-4-one, but I'm getting a mixture of products, including the O-alkylated isomer. How can I control the regioselectivity?

Answer: This is a classic challenge. The deprotonated pyridin-4-one is an ambident nucleophile , meaning it has two nucleophilic sites: the nitrogen and the oxygen.[2][15] The ratio of N- vs. O-alkylation is highly dependent on the reaction conditions.

Controlling N- vs. O-Alkylation Selectivity:

FactorTo Favor N-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO)Polar Protic (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation but leave the anion relatively "naked," favoring reaction at the more nucleophilic nitrogen. Protic solvents solvate the oxygen via hydrogen bonding, making it less available.
Base/Counter-ion Use bases with large, soft cations (e.g., K₂CO₃, Cs₂CO₃).Use bases with small, hard cations (e.g., NaH, Ag₂CO₃).Hard cations like Na⁺ coordinate tightly with the hard oxygen atom (Hard-Soft Acid-Base theory), leaving the nitrogen free to react. Softer cations have less preference.
Alkylating Agent Softer electrophiles (e.g., Benzyl Bromide, Methyl Iodide).Harder electrophiles (e.g., Dimethyl Sulfate, Trimethyloxonium tetrafluoroborate).Softer electrophiles prefer to react with the softer nitrogen atom.
Temperature Generally, lower temperatures can favor N-alkylation.Higher temperatures may lead to thermodynamic O-alkylation products.Kinetic vs. Thermodynamic control.

Validated Protocol for Selective N-Alkylation: See Section 3 for a detailed step-by-step procedure.[2]

Question: My reaction is producing a dark, tarry substance, and I'm seeing N-oxide formation in my mass spec. How can I prevent these side reactions?

Answer: Pyridine rings, especially when activated by hydroxyl groups, can be sensitive. Dark tars often indicate polymerization or degradation, while N-oxide formation is a common oxidative side reaction.

Preventing Unwanted Side Reactions:

  • N-Oxide Formation: The nitrogen atom in the pyridine ring is electron-rich and susceptible to oxidation by air or other oxidants, especially under prolonged heating.[16][17]

    • Solution 1: Inert Atmosphere: Run your reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen. Using degassed solvents can also help.[18]

    • Solution 2: Protonation: If compatible with your reaction conditions, adding an equivalent of a non-nucleophilic acid (like TFA or HBF₄) can protonate the pyridine nitrogen, protecting it from oxidation.[17][18]

  • Polymerization/Degradation: This is often caused by excessive heat or overly harsh (acidic or basic) conditions.

    • Solution: Run the reaction at the lowest effective temperature. If the reaction is highly exothermic, ensure efficient cooling and add reagents slowly to control the temperature.[7] Consider using milder reagents or a continuous flow chemistry setup for better thermal management.[7]

Section 3: Protocols & Methodologies
Protocol 1: A Validated Method for Selective N-Alkylation of a Pyridin-4-one [2]

This protocol is designed to maximize the yield of the N-alkylated product over the O-alkylated isomer.

Reagents & Equipment:

  • Pyridin-4-one substrate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Alkylating agent (e.g., Benzyl Bromide, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the pyridin-4-one substrate (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) to the solution. Stir the suspension for 15-20 minutes at room temperature.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude N-alkylated pyridone by column chromatography or recrystallization.

References

Technical Support Center: Enhancing Regioselectivity with 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Fluoropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. This compound presents several opportunities for functionalization, but its reactivity is nuanced, often leading to challenges in achieving desired regioselectivity. This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its use.

The core of this compound's chemistry lies in the interplay between three key features:

  • An electron-deficient pyridine ring, activated for nucleophilic attack at positions 2 and 4.[1]

  • A highly reactive C-F bond at the C2 position, making it an excellent site for Nucleophilic Aromatic Substitution (SNAr).[2][3][4]

  • A pyridin-4-ol moiety, which exists in tautomeric equilibrium with its pyridin-4-one form, presenting two distinct nucleophilic sites for reactions like alkylation.[5]

This guide will dissect these features to provide actionable solutions for controlling reaction outcomes.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Question: "I am attempting a nucleophilic aromatic substitution on this compound, but I'm observing low yields and a mixture of products. How can I selectively target the C2-position and improve my yield?"

Answer: This is a common and critical challenge. The pyridine nitrogen atom electronically activates the C2 and C4 positions for nucleophilic attack.[1] The highly electronegative fluorine atom at C2 makes this position exceptionally electrophilic and an excellent leaving group for SNAr reactions. In fact, 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, allowing for milder reaction conditions.[2][3][4]

However, poor regioselectivity or low yield can arise from several factors:

  • Competing Nucleophilic Attack: The hydroxyl group at C4 is nucleophilic and can react with your starting materials or intermediates.

  • Base-Mediated Side Reactions: The hydroxyl group is acidic and can be deprotonated by bases used in the reaction, potentially leading to undesired O-alkylation or other side reactions.

  • Insufficient Activation: While fluorine is highly activating, certain weak nucleophiles may require more forcing conditions, which can degrade the starting material.

Troubleshooting Guide: SNAr Reactions
ObservationPotential CauseRecommended Solution
Low Conversion 1. Reaction temperature is too low. 2. Nucleophile is not sufficiently reactive. 3. Base is not strong enough to deprotonate the nucleophile (if required).1. Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C). 2. For weak nucleophiles (e.g., some alcohols), pre-form the corresponding alkoxide using a strong base like NaH or KHMDS. 3. Switch to a stronger, non-nucleophilic base like DBU or Cs₂CO₃.
Mixture of Products (e.g., reaction at -OH) 1. The hydroxyl group is unprotected and reacting. 2. The base is deprotonating the hydroxyl group, which then acts as a nucleophile.1. Protect the C4-hydroxyl group as a stable ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS) prior to the SNAr reaction. 2. Use a milder base or carefully control stoichiometry to avoid excess base.
Starting Material Decomposition 1. Reaction temperature is too high. 2. Strong base is causing degradation.1. Screen lower temperatures. The high reactivity of the C-F bond often allows for milder conditions than other halopyridines.[2][3] 2. Use a weaker base (e.g., K₂CO₃ instead of NaH) or a non-ionic base.
Experimental Workflow: Selective SNAr with an Amine Nucleophile

This workflow illustrates the logical steps to achieve selective C2-amination.

cluster_0 Step 1: Protection (Optional but Recommended) cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Deprotection P1 This compound P3 Protected Intermediate (2-Fluoro-4-(TBDMS-O)-pyridine) P1->P3 Protection P2 Protecting Agent (e.g., TBDMSCl, Imidazole) P2->P3 S1 Protected Intermediate S5 Substituted Product (2-(R-amino)-4-(TBDMS-O)-pyridine) S1->S5 SNAr S2 Amine Nucleophile (R-NH₂) S2->S5 S3 Base (e.g., K₂CO₃, Cs₂CO₃) S3->S5 S4 Solvent (e.g., DMSO, DMF) S4->S5 D1 Substituted Product D3 Final Product (2-(R-amino)-pyridin-4-ol) D1->D3 Deprotection D2 Deprotecting Agent (e.g., TBAF, HCl) D2->D3 Start Goal: Alkylation of This compound Choice Desired Product? Start->Choice O_Alk O-Alkylation (4-Alkoxy-2-fluoropyridine) Choice->O_Alk O-Product N_Alk N-Alkylation (1-Alkyl-2-fluoropyridin-4-one) Choice->N_Alk N-Product O_Cond Conditions for O-Alkylation: - Base: Strong, hard (NaH, K₂CO₃) - Solvent: Less polar (THF, Dioxane) - Electrophile: Hard (Alkyl sulfates, Tosylates) O_Alk->O_Cond N_Cond Conditions for N-Alkylation: - Base: Weaker, softer (Cs₂CO₃, Ag₂O) - Solvent: Polar aprotic (DMF, DMSO) - Electrophile: Soft (Alkyl iodides, Benzyl bromides) N_Alk->N_Cond

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoropyridin-4-ol and 2-Chloropyridin-4-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halopyridinols in Synthesis

In the landscape of medicinal chemistry and materials science, pyridinol scaffolds are of paramount importance. Their functionalization is a critical step in the synthesis of a vast array of bioactive molecules and advanced materials. Nucleophilic Aromatic Substitution (SNAr) stands out as a primary strategy for this purpose, allowing for the direct introduction of nucleophiles onto the electron-deficient pyridine ring.[1] The choice of the leaving group at the 2-position, typically a halogen, is a decisive factor that governs reaction efficiency, yield, and conditions. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 2-fluoropyridin-4-ol and 2-chloropyridin-4-ol, supported by mechanistic principles and experimental considerations.

The Underlying Mechanism: A Tale of Two Steps

To appreciate the reactivity differences, one must first understand the mechanism of SNAr reactions on these heterocyclic systems. Unlike SN2 reactions, which are concerted, SNAr is a two-step addition-elimination process.[2][3]

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination (Fast Step): The aromaticity is restored by the expulsion of the halide leaving group.[4]

The key insight is that the first step—the formation of the Meisenheimer complex—is almost always the slow, rate-determining step. The reaction rate is therefore dictated by factors that stabilize this intermediate.

Caption: The SNAr mechanism for 2-halo-pyridin-4-ols.

Comparative Reactivity Analysis

The conventional wisdom of leaving group ability from aliphatic chemistry (I > Br > Cl > F) is inverted in most SNAr reactions.[2] The typical reactivity order is F > Cl > Br > I .[5] This counter-intuitive result is a direct consequence of the SNAr mechanism.

The "Element Effect": Why Fluorine is Superior

The enhanced reactivity of the fluoro-substituted pyridine is known as the "element effect".[6] The primary reason lies in the potent electron-withdrawing inductive effect of fluorine.

  • Stabilization of the Intermediate: Fluorine is the most electronegative element. Its powerful inductive effect (-I) withdraws electron density from the pyridine ring, significantly stabilizing the negative charge of the Meisenheimer complex formed during the rate-determining step.[7] This stabilization lowers the activation energy of the reaction, leading to a faster rate.

  • Leaving Group Ability is Not Rate-Limiting: While the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, the cleavage of this bond occurs in the second, fast step of the reaction.[8][9] Therefore, the C-X bond strength has a negligible impact on the overall reaction rate.

The presence of the nitrogen atom in the pyridine ring further enhances this effect. For substitution at the 2- and 4-positions, the negative charge in one of the resonance structures of the Meisenheimer intermediate can be placed directly on the electronegative nitrogen atom, providing substantial stabilization.[10]

Experimental Data: Quantifying the Difference

While specific kinetic data for this compound versus its 2-chloro counterpart is dispersed across various applications, the general principle is well-established for halopyridines. Reactions with 2-fluoropyridine consistently show higher yields and/or require milder conditions compared to 2-chloropyridine.[11] For one studied reaction, a fluoro-substituted aromatic was found to be 3300 times more reactive than its iodo counterpart, highlighting the dramatic influence of the halogen.[9]

FeatureThis compound2-Chloropyridin-4-olRationale
Relative Reactivity in SNAr HigherLowerFluorine's strong inductive effect stabilizes the rate-determining Meisenheimer intermediate.[4][7]
Typical Reaction Conditions Milder (lower temp, weaker base)Harsher (higher temp, stronger base)Lower activation energy for the fluoro compound allows for less forcing conditions.
C-X Bond Strength ~485 kJ/mol~340 kJ/molNot relevant to the rate of most SNAr reactions as C-X bond cleavage is not rate-determining.[7]
Leaving Group Ability (SN2 context) PoorGoodThis trend is inverted in SNAr due to the mechanistic differences.[2]

Experimental Protocol: A Model SNAr Amination Reaction

This protocol provides a self-validating methodology for comparing the reactivity of the two substrates in a typical amination reaction. The inclusion of reaction monitoring and characterization ensures the trustworthiness of the results.

Objective: To synthesize 2-(benzylamino)pyridin-4-ol from both this compound and 2-chloropyridin-4-ol under identical conditions to compare reaction progress and yield.
Materials:
  • This compound

  • 2-Chloropyridin-4-ol

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

Procedure:
  • Reaction Setup (Parallel Reactions):

    • To two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol, 1 eq) to one and 2-chloropyridin-4-ol (1.0 mmol, 1 eq) to the other.

    • To each flask, add potassium carbonate (2.0 mmol, 2.0 eq) and anhydrous DMSO (10 mL). Causality: K₂CO₃ is a mild base used to neutralize the H-X acid formed during the reaction, driving it to completion. DMSO is a polar aprotic solvent that excels at solvating the Meisenheimer intermediate.

    • Add benzylamine (1.1 mmol, 1.1 eq) to each flask.

  • Reaction Execution and Monitoring:

    • Place both flasks in a pre-heated oil bath at 80 °C and stir vigorously.

    • Self-Validation: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

      • Prepare a TLC developing chamber with a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes).

      • Spot the starting material and the reaction mixture from each flask on a TLC plate.

      • Visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new, more polar product spot indicate reaction progress.

    • Continue heating until the starting material is consumed in the faster reaction (as determined by TLC). Record the total reaction time for each.

  • Work-up and Isolation:

    • Cool the reaction mixtures to room temperature.

    • Pour each mixture into a separatory funnel containing 50 mL of water and extract with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers for each reaction, wash with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel if necessary.

    • Determine the final yield of 2-(benzylamino)pyridin-4-ol for each reaction.

    • Self-Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for comparative reactivity study.

Summary and Practical Considerations

For drug development professionals and synthetic chemists, the choice between this compound and 2-chloropyridin-4-ol for SNAr reactions is clear from a reactivity standpoint.

  • This compound is the more reactive substrate. Its use allows for milder reaction conditions, shorter reaction times, and often higher yields. This is particularly advantageous when working with sensitive or complex molecules where harsh conditions could lead to degradation or side reactions.

  • 2-Chloropyridin-4-ol remains a viable, often more economical, alternative. However, chemists should anticipate the need for more forcing conditions (higher temperatures, stronger bases, or longer reaction times) to achieve comparable conversions.

The decision, therefore, involves a trade-off between substrate cost and reaction efficiency. For complex, multi-step syntheses where overall yield is paramount, the superior reactivity of the fluoro-derivative often justifies its higher initial cost.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-Fluoropyridin-4-ol Compounds and their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the biological activity of compounds containing a 2-Fluoropyridin-4-ol moiety versus their non-fluorinated counterparts. As a Senior Application Scientist, the goal is to synthesize technical data with field-proven insights to explain the causal relationships behind the observed differences in biological outcomes. While direct, head-to-head comparisons for every conceivable compound are not always available in published literature, the principles derived from decades of medicinal chemistry research on fluorinated pyridines offer a robust framework for understanding and predicting their behavior.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[1][2][3] The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3] Fluorinated pyridine derivatives are prevalent in a multitude of FDA-approved drugs, underscoring their significance in modern drug discovery.[3][4][5]

This guide will delve into the specific effects of introducing a fluorine atom at the 2-position of a pyridin-4-ol scaffold, a common heterocyclic core in medicinal chemistry.

Physicochemical Consequences of 2-Fluoro Substitution

The substitution of a hydrogen atom with fluorine on the pyridine ring instigates significant changes in the molecule's electronic and physical properties. These changes are foundational to the observed differences in biological activity.

Key Physicochemical Effects of Fluorination on a Pyridine Ring

Physicochemical Impact of 2-Fluoro Substitution cluster_0 Electronic Effects cluster_1 Stereoelectronic & Binding Effects cluster_2 Pharmacokinetic Effects A This compound C Strong Inductive Effect (-I) A->C F C-F bond as a Hydrogen Bond Acceptor A->F G Orthogonal C-F···C=O Dipole Interactions A->G H Conformational Control A->H I Increased Lipophilicity (LogP) A->I J Blocked Metabolic Oxidation (Increased Metabolic Stability) A->J B Non-Fluorinated Analog (4-Hydroxypyridine) D Lower pKa (Increased Acidity of Phenol, Decreased Basicity of Pyridine N) C->D E Altered Dipole Moment C->E

Caption: Key physicochemical changes induced by 2-fluoro substitution on a pyridin-4-ol ring.

  • pKa Modulation: The potent electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the pyridin-4-ol moiety. This has two important consequences: the pyridyl nitrogen becomes less basic, and the hydroxyl group becomes more acidic.[6] 4-Hydroxypyridine itself is a weak acid with a pKa of approximately 11. The introduction of fluorine is expected to lower this value, increasing the proportion of the anionic form at physiological pH. This alteration in ionization state can dramatically affect target engagement and membrane permeability.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[6] This can lead to improved oral bioavailability and better tissue distribution.[7]

  • Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7][8] The carbon-fluorine bond is exceptionally strong and resistant to cleavage.[6] Furthermore, placing a fluorine atom on a site that is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes—a so-called "metabolic soft spot"—can effectively block this pathway, prolonging the drug's half-life in the body.[7]

Comparative Analysis of Biological Activity

The aforementioned physicochemical changes translate into tangible differences in biological performance.

Potency and Target Binding

The introduction of fluorine can either increase or decrease binding affinity, depending on the specific interactions within the target's binding pocket.

  • Favorable Interactions: Fluorine can act as a hydrogen bond acceptor, forming productive interactions with hydrogen bond donors like amide N-H groups in a protein backbone.[9][10] This can lead to a tighter binding and, consequently, higher potency.

  • Conformational Effects: The gauche effect, often observed with fluorine substituents, can lock the molecule into a specific, more favorable conformation for binding.[11]

  • Electronic Effects on Reactivity: In the case of covalent inhibitors, the electronic changes induced by fluorine can modulate the reactivity of a nearby functional group, optimizing its interaction with the target.

Compound ClassTargetFluorinated Analog ActivityNon-Fluorinated Analog ActivityReference
7-phenyl-pyrroloquinolinonesTubulinPotent cytotoxicity (sub-nanomolar GI50)Less potent[12]
2-cyanopyrrolidinesDPP-IVEnhanced inhibitory effectLower inhibitory effect[13]

Table 1: Comparative biological activity of fluorinated vs. non-fluorinated analogs from published studies.

Metabolic Stability and Pharmacokinetics

As a general principle, strategic fluorination of a pyridine ring often leads to improved metabolic stability.[6][7][8] This is primarily due to the blockage of CYP-mediated oxidation. A metabolically more stable compound will have a longer half-life and greater systemic exposure, which can translate to a lower required dose and less frequent administration.

For instance, difluorination of a pyridyl ring in PI3K inhibitors was shown to increase oral bioavailability and decrease clearance without compromising potency.[7]

Experimental Protocols for Comparative Evaluation

To empirically determine the advantages of a this compound containing compound, a series of standardized in vitro assays should be performed in parallel with its non-fluorinated analog.

General Workflow for Comparative Analysis

Workflow for Comparing Fluorinated and Non-Fluorinated Analogs cluster_0 In Vitro Potency & Selectivity cluster_1 In Vitro ADME A Synthesize This compound Compound C Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) A->C D Cell-Based Assay (e.g., Proliferation, Reporter Gene) A->D F Metabolic Stability Assay (Microsomes, Hepatocytes) A->F G Permeability Assay (e.g., PAMPA, Caco-2) A->G H Plasma Protein Binding A->H B Synthesize Non-Fluorinated Analog B->C B->D B->F B->G B->H E Selectivity Panel (Off-target screening) C->E I Data Analysis & SAR C->I D->E D->I E->I F->I G->I H->I J In Vivo Efficacy & PK Studies (if warranted) I->J

Caption: A typical experimental workflow for the head-to-head comparison of drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolic degradation of the test compounds.

Materials:

  • Test compounds (fluorinated and non-fluorinated)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a microcentrifuge tube, pre-warm a solution of HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant of degradation.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expected Outcome: The this compound containing compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, indicating greater metabolic stability.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative activity of the compounds on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expected Outcome: The relative IC50 values will indicate which compound is more potent. The fluorinated compound may show higher potency due to improved cell permeability or target engagement.

Conclusion and Future Directions

The incorporation of a fluorine atom at the 2-position of a pyridin-4-ol scaffold is a powerful strategy in medicinal chemistry. It can profoundly and often beneficially modulate the compound's physicochemical properties, leading to enhanced biological activity. The primary advantages are typically seen in improved metabolic stability and potentially increased potency. However, it is crucial to recognize that the effects of fluorination are context-dependent and can sometimes be detrimental. Therefore, the empirical, side-by-side evaluation of fluorinated compounds and their non-fluorinated analogs, as outlined in this guide, is an indispensable step in the drug discovery process. The insights gained from such studies will continue to inform the rational design of the next generation of therapeutics.

References

A Comparative Guide to the Validation of HPLC and GC Methods for 2-Fluoropyridin-4-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Fluoropyridin-4-ol, a key heterocyclic building block, demands robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, grounded in the principles of scientific integrity and supported by established validation protocols.

The selection between HPLC and GC is a critical decision driven by the physicochemical properties of the analyte.[1] HPLC is generally preferred for non-volatile, polar, and thermally sensitive compounds, while GC excels in the analysis of volatile and thermally stable substances.[2][3] this compound, with its polar hydroxyl group, presents an interesting case study for both techniques.

Method Selection Rationale: HPLC vs. GC

The choice of analytical technique is the foundation of a reliable method. For this compound, the decision-making process involves considering its polarity and volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile and polar compounds.[3] The hydroxyl group in this compound makes it amenable to reverse-phase HPLC, where it can interact with a non-polar stationary phase.[4] This technique offers versatility in mobile phase composition, allowing for fine-tuning of the separation.[3]

  • Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal decomposition in the hot injector.[5][6] To overcome this, a derivatization step is often necessary to increase volatility and thermal stability.[7][8] Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization strategy for such compounds.[6][9]

Caption: Decision workflow for selecting an analytical method.

Validation of Analytical Methods: A Regulatory Imperative

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[10] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[10][11][12][13] The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validation, emphasizing a lifecycle approach to analytical procedures.[11][14][15]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16][17]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16][18]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of test results to the true value.[10][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10][16] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[17]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10][16]

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of HPLC and GC methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed for the direct analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation Procedure:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with potential impurities.

  • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the specified limits.[17]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[19]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Gas Chromatography (GC) Protocol with Derivatization

This method involves the silylation of this compound prior to GC analysis.

Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Derivatization Procedure:

  • Accurately weigh about 10 mg of this compound into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C (FID) or as per MS requirements.

  • Injection Volume: 1 µL (split or splitless mode).

Validation Procedure: The validation parameters are the same as for the HPLC method, with the addition of ensuring the derivatization reaction is consistent and complete.

Caption: General workflow for analytical method validation.

Comparative Performance Data

The following table summarizes the expected performance data for the validated HPLC and GC methods for the analysis of this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in the gas phase.[1]
Applicability Well-suited for non-volatile and polar compounds like this compound.[2][4]Requires derivatization to increase the volatility of this compound.[4]
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0% to 102.0%97.0% to 103.0%
Precision (% RSD) ≤ 2.0%[16]≤ 3.0%
Limit of Quantitation (LOQ) Typically in the low ng/mL range.Can achieve pg/mL range, especially with MS detection.[2]
Analysis Time Generally longer run times compared to GC.[20]Faster run times are often achievable.[2]
Sample Preparation Minimal; dissolution in a suitable solvent.More complex due to the required derivatization step.[21]

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • HPLC is the more direct and straightforward method, avoiding the complexities and potential variability of a derivatization step.[3] It is highly robust and provides excellent accuracy and precision, making it an ideal choice for routine quality control and stability testing.

  • GC , when coupled with derivatization, can offer superior sensitivity, which may be crucial for trace-level impurity analysis.[2] The faster run times can also be advantageous for high-throughput screening. However, the additional derivatization step adds complexity and a potential source of error that must be carefully controlled and validated.

For routine assay and purity determination of this compound, the HPLC method is generally recommended due to its simplicity, robustness, and direct applicability to this polar, non-volatile compound. The GC method serves as a valuable alternative, particularly when higher sensitivity is required, provided that the derivatization process is well-optimized and validated.

The ultimate choice of method should be based on the specific analytical requirements, such as the need for trace-level analysis, sample throughput, and available instrumentation, all within the framework of regulatory compliance.[14]

References

Comparative study of different synthetic routes to 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoropyridin-4-ol in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The this compound moiety, in particular, is a privileged structural motif found in a range of biologically active compounds. The presence of the fluorine atom at the 2-position can significantly modulate the physicochemical properties of the parent molecule, including its metabolic stability, pKa, and binding affinity to target proteins, by altering the electron distribution within the pyridine ring. The hydroxyl group at the 4-position provides a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of complex pharmaceutical agents.

This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their underlying chemical principles, experimental protocols, and relative merits. The objective is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research goals.

Route 1: The Classic Approach - Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. This route commences with a readily available aminopyridine precursor. A critical consideration for this pathway is the protection of the hydroxyl group to prevent unwanted side reactions during diazotization. Here, we utilize a methoxy group as a robust protecting group.

Mechanistic Rationale

The reaction proceeds via the diazotization of the amino group on the pyridine ring with nitrous acid, generated in situ from sodium nitrite and a strong acid (in this case, tetrafluoroboric acid). The resulting diazonium salt is typically unstable and is not isolated. The tetrafluoroborate anion acts as the fluoride source. Gentle heating of the diazonium salt solution leads to the elimination of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by the fluoride ion from the BF4- anion to yield the desired 2-fluoropyridine derivative. The final step involves the deprotection of the methoxy group to unveil the target this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-methoxypyridine

  • To a solution of 2-amino-4-chloropyridine (1 equiv.) in anhydrous methanol, sodium methoxide (1.2 equiv.) is added portion-wise at room temperature.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-amino-4-methoxypyridine.

Step 2: Balz-Schiemann reaction to form 2-Fluoro-4-methoxypyridine

  • 2-Amino-4-methoxypyridine (1 equiv.) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF4) (3 equiv.) at 0 °C.

  • A solution of sodium nitrite (NaNO2) (1.1 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature, followed by gentle heating to 50-60 °C until nitrogen evolution ceases.

  • The mixture is cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with dichloromethane.

  • The combined organic extracts are dried and concentrated to give crude 2-fluoro-4-methoxypyridine, which is purified by column chromatography.

Step 3: Demethylation to this compound

  • 2-Fluoro-4-methoxypyridine (1 equiv.) is dissolved in a 48% aqueous solution of hydrobromic acid (HBr).

  • The mixture is heated to reflux for several hours until TLC analysis indicates complete conversion.

  • The reaction is cooled and neutralized with a solid sodium bicarbonate.

  • The product is extracted with a suitable organic solvent, dried, and concentrated. Recrystallization yields pure this compound.

Visualizing the Balz-Schiemann Route

Balz-Schiemann Route 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine 2-Amino-4-methoxypyridine 2-Amino-4-methoxypyridine 2-Amino-4-chloropyridine->2-Amino-4-methoxypyridine NaOMe, MeOH, Reflux 2-Fluoro-4-methoxypyridine 2-Fluoro-4-methoxypyridine 2-Amino-4-methoxypyridine->2-Fluoro-4-methoxypyridine 1. HBF4, NaNO2, 0°C 2. Heat This compound This compound 2-Fluoro-4-methoxypyridine->this compound HBr, Reflux

Caption: Synthetic pathway via the Balz-Schiemann reaction.

Route 2: Nucleophilic Aromatic Substitution - The Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a powerful tool for the synthesis of fluoroaromatic compounds, relying on the principle of nucleophilic aromatic substitution (SNAr). This route is particularly attractive when the corresponding chloro- or bromo- derivative is readily accessible. Similar to the Balz-Schiemann route, protection of the 4-hydroxyl group is a prudent step to prevent its participation as a nucleophile.

Mechanistic Rationale

The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack of the fluoride ion at the carbon atom bearing the leaving group (in this case, chlorine). The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as DMF or DMSO, to enhance the solubility and nucleophilicity of the fluoride salt (e.g., KF or CsF). A phase-transfer catalyst, such as a quaternary ammonium salt, can be employed to further accelerate the reaction. The final deprotection step yields the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methoxypyridine

  • This starting material can be prepared from 2,4-dichloropyridine by selective methoxylation. 2,4-Dichloropyridine (1 equiv.) is reacted with sodium methoxide (1 equiv.) in methanol at a controlled temperature to favor substitution at the more reactive 4-position.

Step 2: Halogen Exchange to form 2-Fluoro-4-methoxypyridine

  • A mixture of 2-chloro-4-methoxypyridine (1 equiv.), spray-dried potassium fluoride (KF) (2-3 equiv.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv.) in anhydrous DMF is heated to 150-180 °C.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The organic phase is washed with brine, dried, and concentrated. The crude product is purified by distillation or column chromatography.

Step 3: Demethylation to this compound

  • This step is identical to the demethylation procedure described in Route 1.

Visualizing the Halex Route

Halex Route 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Chloro-4-methoxypyridine 2-Chloro-4-methoxypyridine 2,4-Dichloropyridine->2-Chloro-4-methoxypyridine NaOMe, MeOH 2-Fluoro-4-methoxypyridine 2-Fluoro-4-methoxypyridine 2-Chloro-4-methoxypyridine->2-Fluoro-4-methoxypyridine KF, DMF, Heat This compound This compound 2-Fluoro-4-methoxypyridine->this compound HBr, Reflux Pyridine N-Oxide Route 4-Methoxypyridine 4-Methoxypyridine 4-Methoxypyridine N-oxide 4-Methoxypyridine N-oxide 4-Methoxypyridine->4-Methoxypyridine N-oxide m-CPBA 2-Fluoro-4-methoxypyridine 2-Fluoro-4-methoxypyridine 4-Methoxypyridine N-oxide->2-Fluoro-4-methoxypyridine 1. TsCl, Et3N 2. TBAF This compound This compound 2-Fluoro-4-methoxypyridine->this compound HBr, Reflux

Head-to-Head Catalyst Comparison for C-C Bond Formation Using 2-Fluoropyridin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Performance

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. The 2-fluoropyridin-4-ol scaffold and its derivatives are of significant interest due to their prevalence in bioactive molecules. However, the inherent electronic properties of the pyridine ring and the presence of a fluorine atom can present unique challenges and opportunities in cross-coupling reactions. This guide provides a head-to-head comparison of various catalytic systems for C-C bond formation involving this compound and its synthetically accessible precursors, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Strategic Importance of C-C Coupling with Fluorinated Pyridinols

The 2-fluoropyridine moiety is a valuable pharmacophore, and the ability to introduce diverse carbon-based substituents at the 4-position is crucial for modulating the physicochemical and biological properties of lead compounds. The hydroxyl group at the 4-position, while potentially interfering with some catalytic cycles, also offers a handle for derivatization or can be a key interacting element in a final target molecule. C-C bond formation in this context is often achieved through the use of a more reactive derivative, such as a halide or triflate, at the 4-position, or by converting the hydroxyl group into a suitable leaving group.

This guide will focus on the comparative performance of catalyst systems in several key C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, as well as emerging methods like C-H activation and decarboxylative coupling.

Palladium vs. Nickel: A Tale of Two Metals in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[1][2] When considering the coupling of a 2-fluoropyridin-4-yl precursor, the choice between palladium and nickel catalysis is a critical decision.[3][4][5]

Palladium-based catalysts have been the traditional choice, offering a broad substrate scope and predictable reactivity. For substrates like 2-fluoro-4-iodopyridine, classic catalysts such as Pd(PPh₃)₄ can be effective, but often require higher catalyst loadings and longer reaction times.[5] More advanced systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction efficiency, especially with less reactive aryl chlorides or bromides.[5]

Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[4][6] Their ability to activate challenging C-Cl and C-F bonds makes them particularly attractive for fluorinated substrates.[7] For the Suzuki-Miyaura coupling of this compound derivatives, nickel catalysts can offer higher turnover numbers and may proceed under milder conditions compared to their palladium counterparts.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Illustrative)

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂2-Fluoro-4-iodopyridinePhenylboronic acidK₂CO₃DME802High[8]
Pd(OAc)₂ / SPhos2-Fluoro-4-chloropyridinePhenylboronic acidK₃PO₄Toluene10016High[8]
Ni(dppf)Cl₂2-Fluoro-4-chloropyridinePhenylboronic acidK₃PO₄Dioxane10012Moderate[6]

Note: "High" and "Moderate" yields are qualitative descriptors from the literature suggesting successful reactions without specifying the exact percentage in all cases.

Heck and Sonogashira Couplings: Accessing Alkenyl and Alkynyl Pyridinols

Heck Reaction: The Heck reaction provides a powerful method for the alkenylation of aryl halides.[9] For the synthesis of 4-alkenyl-2-fluoropyridines, palladium catalysts are predominantly used. The choice of ligand and base is crucial to ensure high yields and stereoselectivity (typically trans).[10] Phosphine-free catalyst systems, such as those employing palladacycles, have also shown high activity.[11]

Sonogashira Coupling: This reaction is the method of choice for introducing terminal alkynes.[12] It traditionally employs a dual catalytic system of palladium and a copper co-catalyst.[13] Copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination.[14] For 2-fluoropyridine derivatives, both palladium/copper and copper-catalyzed systems have shown promise.[15][16]

Caption: A typical experimental workflow for a Heck coupling reaction.

Stille Coupling and Beyond: Expanding the Synthetic Toolbox

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, is known for its tolerance of a wide range of functional groups.[17] Palladium catalysts, often in the presence of a copper(I) co-catalyst and fluoride additives, are typically employed.[10] While the toxicity of organotin reagents is a drawback, the Stille reaction can be highly effective for complex substrates where other methods fail.[18]

C-H Functionalization: Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to C-C bond formation by avoiding the pre-functionalization of one of the coupling partners. For pyridines, directing groups are often employed to achieve regioselectivity. The development of catalysts for the direct C-H arylation of the this compound core is an active area of investigation.

Decarboxylative Coupling: This method utilizes carboxylic acids as readily available and stable coupling partners, releasing CO₂ as the only byproduct. Both palladium and dual metal photoredox systems (e.g., Fe/Ni) have been developed for decarboxylative cross-couplings. This approach could be particularly useful for derivatives of this compound containing a carboxylic acid handle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Fluoro-4-iodopyridine:

  • To a degassed solution of 2-fluoro-4-iodopyridine (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., DME/H₂O 4:1), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80 °C) for the specified time (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-fluoropyridine.

General Procedure for Heck Coupling of 2-Fluoro-4-bromopyridine:

  • In a sealed tube, combine 2-fluoro-4-bromopyridine (1.0 equiv), the desired alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent (e.g., DMF).

  • Degas the mixture and heat under an inert atmosphere to the required temperature (e.g., 100-120 °C) for the necessary duration (e.g., 12-24 hours).

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 4-alkenyl-2-fluoropyridine product.

Conclusion and Future Outlook

The choice of catalyst for C-C bond formation with this compound and its derivatives is highly dependent on the specific coupling reaction and the nature of the coupling partners. While palladium catalysts remain a reliable choice for a wide range of transformations, the growing prominence of nickel catalysis offers a more economical and, in some cases, more reactive alternative, particularly for challenging substrates.

Future research will likely focus on the development of more active and selective catalysts for direct C-H functionalization of the this compound core, further enhancing the atom and step economy of these important synthetic transformations. Additionally, the exploration of photoredox and electrochemical methods will undoubtedly open new avenues for C-C bond formation under even milder and more sustainable conditions.

References

A Researcher's Guide to the Structural Confirmation of 2-Fluoropyridin-4-ol: A Comparative Spectroscopic and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 2-Fluoropyridin-4-ol, a fluorinated pyridine derivative, presents a compelling case study in structural elucidation due to its potential for tautomerism and the existence of closely related isomers. This guide provides an in-depth technical comparison of the analytical techniques required to definitively confirm the structure of this compound, offering insights into the interpretation of experimental data and highlighting key distinguishing features from potential alternatives.

The primary challenge in the structural analysis of this compound lies in its potential to exist in equilibrium with its tautomeric form, 2-fluoro-4-pyridone. This dynamic relationship, influenced by factors such as solvent polarity and physical state, necessitates a multi-faceted analytical approach to fully characterize the molecule. Furthermore, the possibility of isomeric impurities, such as 3-Fluoro-4-hydroxypyridine, underscores the need for meticulous data interpretation.

The Analytical Workflow: A Multi-Technique Approach

A definitive structural confirmation of this compound relies on the synergistic application of several analytical techniques, each providing a unique piece of the structural puzzle. The logical flow of this analytical workflow is depicted below.

Figure 1: A logical workflow for the comprehensive structural confirmation of this compound, integrating spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the connectivity and electronic environment of the atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence the tautomeric equilibrium. It is advisable to run spectra in multiple solvents to probe this effect.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required. The presence of fluorine will introduce C-F coupling, which can provide valuable structural information.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. This experiment is highly sensitive and will provide direct information about the chemical environment of the fluorine atom.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm connectivity.

Data Interpretation and Comparative Analysis

The key to using NMR for structural confirmation lies in comparing the observed spectra with the expected spectra for this compound and its potential isomers and tautomers.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data Comparison

CompoundPredicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm) & C-F Coupling
This compound H3: ~6.5-7.0 (d), H5: ~6.7-7.2 (dd), H6: ~7.8-8.2 (d)C2: ~160-165 (d, ¹JCF ~230-250 Hz), C3: ~105-110 (d, ²JCF ~15-25 Hz), C4: ~165-170, C5: ~110-115 (d, ³JCF ~5-10 Hz), C6: ~140-145 (d, ³JCF ~10-20 Hz)
2-Fluoro-4-pyridone H3: ~6.0-6.5 (d), H5: ~6.2-6.7 (dd), H6: ~7.5-7.9 (d), NH: broad singletC2: ~155-160 (d, ¹JCF ~230-250 Hz), C3: ~100-105 (d, ²JCF ~15-25 Hz), C4: ~175-180, C5: ~115-120 (d, ³JCF ~5-10 Hz), C6: ~135-140 (d, ³JCF ~10-20 Hz)
3-Fluoro-4-hydroxypyridine H2: ~7.9-8.3 (s), H5: ~6.8-7.3 (d), H6: ~7.9-8.3 (d)C2: ~140-145 (d, ²JCF ~15-25 Hz), C3: ~145-150 (d, ¹JCF ~240-260 Hz), C4: ~155-160, C5: ~115-120 (d, ³JCF ~5-10 Hz), C6: ~140-145 (d, ⁴JCF ~2-5 Hz)

Note: These are predicted values and may vary based on solvent and other experimental conditions. The presence and magnitude of C-F coupling constants are critical for distinguishing isomers.[1][2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic signals for this compound will be those corresponding to the O-H and C=O stretching vibrations, which can help to distinguish between the pyridinol and pyridone tautomers.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or in solution. For solids, ensure the sample is finely ground and dry.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation and Comparative Analysis

Table 2: Expected IR Absorption Frequencies

Functional GroupThis compound (Pyridinol form)2-Fluoro-4-pyridone (Pyridone form)
O-H Stretch Broad, ~3200-3600 cm⁻¹Absent or very weak
N-H Stretch AbsentBroad, ~3000-3400 cm⁻¹
C=O Stretch AbsentStrong, ~1640-1680 cm⁻¹
C=C & C=N Stretches ~1500-1620 cm⁻¹~1500-1650 cm⁻¹
C-F Stretch ~1200-1300 cm⁻¹~1200-1300 cm⁻¹

The presence of a strong absorption in the carbonyl region (~1650 cm⁻¹) is a clear indicator of the pyridone tautomer being the dominant species in the solid state. Conversely, a broad O-H stretch and the absence of a strong carbonyl peak would suggest the pyridinol form.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is essential for determining the molecular weight of the compound and can provide fragmentation patterns that offer further structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via various methods, including direct infusion, or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak.

Data Interpretation

For this compound (C₅H₄FNO), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 114.0355. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can also be analyzed to provide further structural information, though it may not be sufficient to distinguish between isomers on its own.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide a wealth of information, single-crystal X-ray diffraction is the gold standard for unambiguous three-dimensional structural determination.[3] This technique provides precise bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or layering of a solvent/anti-solvent system are common methods for growing single crystals suitable for X-ray diffraction.[4][5]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Data Interpretation

The resulting crystal structure will definitively show the positions of all atoms, confirming the connectivity and tautomeric form present in the solid state. For this compound, this would unequivocally distinguish between the pyridinol and pyridone forms and confirm the position of the fluorine atom.

Comparison with an Alternative: 3-Fluoro-4-hydroxypyridine

To illustrate the power of this multi-technique approach, let's consider the key differences in the expected data for this compound and its isomer, 3-Fluoro-4-hydroxypyridine.

Figure 2: A comparison of the key distinguishing analytical features between this compound and its isomer, 3-Fluoro-4-hydroxypyridine.

As highlighted in Table 1, the ¹H and ¹³C NMR spectra would show distinct differences in chemical shifts and, most importantly, in the C-F coupling patterns. The one-bond C-F coupling for the carbon directly attached to the fluorine atom is significantly different in the two isomers, providing a clear diagnostic marker.

Conclusion

The structural confirmation of this compound requires a comprehensive and systematic analytical approach. While each technique provides valuable information, it is the integration of data from NMR, IR, and mass spectrometry, ideally culminating in a single-crystal X-ray structure, that provides the unequivocal evidence required for rigorous scientific research and drug development. By carefully considering the potential for tautomerism and the presence of isomers, researchers can confidently establish the structure of their target compounds.

References

A Comparative Guide to the Synthesis of 2-Fluoropyridin-4-ol: An Analysis of Cost-Effectiveness and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoropyridin-4-ol

This compound, a key heterocyclic building block, is of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique physicochemical properties, making it a valuable precursor for a range of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl group provides a reactive handle for further molecular elaboration. Consequently, the efficiency, cost-effectiveness, and scalability of its synthesis are critical factors that directly impact the economic viability of large-scale production of downstream products.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for this compound, designed for researchers, chemists, and process development professionals. We will move beyond a simple recitation of reaction steps to dissect the causality behind experimental choices, offering field-proven insights into each method's practicality. Our analysis will focus on a holistic view of cost-effectiveness, encompassing not just raw material prices but also reaction yields, operational complexity, safety considerations, and scalability.

Comparative Analysis of Synthetic Strategies

Two principal routes to this compound have been evaluated:

  • Strategy A: A two-step route commencing from the readily available 2,4-dichloropyridine, involving a nucleophilic aromatic substitution (SNAr) for fluorination, followed by hydrolysis.

  • Strategy B: A classic approach utilizing the Balz-Schiemann reaction, starting from 2-aminopyridin-4-ol.

The following table provides a top-level summary of the key performance indicators for each strategy, which will be elaborated upon in the subsequent sections.

ParameterStrategy A: From 2,4-DichloropyridineStrategy B: From 2-Aminopyridin-4-ol
Starting Material Cost Moderate (approx.
0.270.27-0.27−
0.93/g for 2,4-dichloropyridine)[1][2]
High (approx.
22.1222.12-22.12−
88.00/g for 2-aminopyridin-4-ol)[3]
Key Reagents Spray-dried KF, DMSO, NaOHNaNO₂, HBF₄
Number of Steps 21 (often 2 with diazonium salt isolation)
Overall Yield (Estimated) Good (60-70%)Moderate to Low (20-50%)[4]
Scalability High; suitable for industrial scale-up.Moderate; challenges with handling diazonium salts on a large scale.[5]
Safety Concerns High reaction temperatures; DMSO handling.Potentially explosive diazonium salt intermediate; use of corrosive HBF₄.[5]
Estimated Reagent Cost/Mole LowerHigher
Primary Advantage Cost-effective starting material, higher overall yield.Fewer steps if performed in one pot.
Primary Disadvantage Higher reaction temperatures.Expensive starting material, lower yield, safety hazards.

Strategy A: Nucleophilic Substitution Route from 2,4-Dichloropyridine

This strategy leverages the differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyridine ring. The chlorine at the 2-position is more activated towards nucleophilic substitution. This allows for a selective halogen exchange (Halex) reaction, followed by hydrolysis of the remaining chlorine.

Visualizing the Workflow: Strategy A

cluster_0 Strategy A: From 2,4-Dichloropyridine A_start 2,4-Dichloropyridine A_step1 Step 1: Fluorination (Halex Reaction) A_start->A_step1 Spray-dried KF, DMSO, 160-180°C A_intermediate 2-Fluoro-4-chloropyridine A_step1->A_intermediate A_step2 Step 2: Hydrolysis A_intermediate->A_step2 NaOH (aq), Heat A_end This compound A_step2->A_end cluster_1 Strategy B: From 2-Aminopyridin-4-ol B_start 2-Aminopyridin-4-ol B_step1 Step 1: Diazotization B_start->B_step1 NaNO₂, HBF₄ (aq), 0-5°C B_intermediate Pyridin-2-diazonium-4-ol tetrafluoroborate B_step1->B_intermediate B_step2 Step 2: Fluorination (Thermal Decomposition) B_intermediate->B_step2 Heat B_end This compound B_step2->B_end

References

A Head-to-Head Comparison for Medicinal Chemists: 2-Fluoropyridin-4-ol vs. Key Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the choice of a single building block can dictate the success or failure of a candidate molecule. The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, influencing everything from target affinity and selectivity to pharmacokinetic profiles. Among the vast arsenal of available heterocycles, 2-Fluoropyridin-4-ol has emerged as a particularly intriguing building block. This guide provides a critical, data-driven comparison of this compound against other commonly employed heterocyclic cores, offering researchers the insights needed to make informed decisions in their discovery programs.

Introduction: The Strategic Value of Fluorinated Pyridinols

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and can influence the overall basicity of the molecule. The introduction of a fluorine atom, particularly at the 2-position, offers a powerful tool for modulating physicochemical and biological properties.[1][2] This "magic" element can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1][2][3] When combined with a 4-hydroxyl group, as in this compound, the resulting molecule presents a unique combination of features that can be strategically exploited.

This guide will benchmark this compound against two other widely used heterocyclic building blocks: 4-Hydroxypyridine and 2-Chloropyridin-4-ol . The comparison will focus on key drug-like properties, including physicochemical parameters, reactivity in common synthetic transformations, and metabolic stability.

Physicochemical Properties: A Numbers Game

The foundational properties of a building block dictate its influence on the parent molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for our three comparator molecules.

PropertyThis compound4-Hydroxypyridine2-Chloropyridin-4-ol
Molecular Weight ( g/mol ) 113.0995.10[4]129.54[5]
logP (calculated) ~0.2-0.5-1.3[4][6]~0.8-1.0
pKa (acidic, phenol) ~8-9~11.0-11.6[7]~8-9
pKa (basic, pyridine N) ~-0.44[8]~3.2[9]~0.5-1.0

Data is compiled from various sources and calculated values and should be considered approximate.

Key Insights:

  • Lipophilicity (logP): The introduction of fluorine in this compound increases lipophilicity compared to the parent 4-Hydroxypyridine. This can be advantageous for improving membrane permeability.[3][10] The chloro-analogue is even more lipophilic.

  • Acidity (pKa of the hydroxyl group): The electron-withdrawing nature of the fluorine atom significantly increases the acidity of the 4-hydroxyl group in this compound compared to 4-Hydroxypyridine. This can have profound effects on target binding interactions and solubility at physiological pH.

  • Basicity (pKa of the pyridine nitrogen): Conversely, the inductive effect of the halogen atom decreases the basicity of the pyridine nitrogen.[2] This reduction in basicity can be beneficial in avoiding off-target effects, such as hERG channel inhibition, which is often associated with basic nitrogen centers.

Reactivity in Key Synthetic Transformations

The utility of a building block is directly tied to its versatility in common synthetic reactions. We will compare the performance of our three heterocycles in two of the most widely used cross-coupling reactions in drug discovery: Suzuki and Buchwald-Hartwig amination.

Experimental Workflow: Comparative Suzuki Coupling

Caption: Generalized workflow for the comparative Suzuki coupling experiments.

Protocol: Suzuki Coupling

  • To a reaction vial, add the heterocyclic building block (functionalized as a halide or triflate, 1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2.0 mmol).

  • Add a 3:1 mixture of Dioxane:Water (4 mL).

  • Degas the mixture with argon for 10 minutes.

  • Seal the vial and heat to 100 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity:

HeterocycleTypical YieldComments
This compound Moderate to GoodThe C-F bond is generally stable to Suzuki conditions. The 4-OH group may require protection, and the molecule would need to be functionalized at another position (e.g., with Br or I) to participate as the electrophile.
4-Hydroxypyridine Good to ExcellentReacts readily at the 2- and 6-positions if activated (e.g., as a triflate). The unprotected hydroxyl can sometimes interfere.
2-Chloropyridin-4-ol Good to ExcellentThe C-Cl bond is readily activated for Suzuki coupling, often providing high yields.

Experimental Workflow: Comparative Buchwald-Hartwig Amination

Caption: Generalized workflow for comparative Buchwald-Hartwig amination experiments.

Protocol: Buchwald-Hartwig Amination

  • To a reaction vial, add the heterocyclic building block (as a halide, 1.0 mmol), amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (2.5 mmol).

  • Add anhydrous toluene (4 mL).

  • Degas the mixture with argon for 10 minutes.

  • Seal the vial and heat to 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Comparative Reactivity:

HeterocycleTypical YieldComments
This compound Low to ModerateThe C-F bond is significantly less reactive in Buchwald-Hartwig amination compared to C-Cl or C-Br bonds.[11] Harsher conditions may be required, potentially leading to side reactions.
4-Hydroxypyridine Not ApplicableLacks a suitable leaving group for this transformation without prior functionalization.
2-Chloropyridin-4-ol Good to ExcellentThe 2-chloro position is highly activated towards Buchwald-Hartwig amination, making it a reliable substrate for this reaction.[12][13]

Metabolic Stability: A Critical Hurdle

A drug's success is heavily dependent on its metabolic stability. The introduction of fluorine is a well-established strategy to block metabolically labile C-H bonds.[1][14][15]

Experimental Workflow: Microsomal Stability Assay

References

A Comparative Assessment of the pKa Values of Fluorinated vs. Non-Fluorinated Pyridinols: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of critical drug-like properties. This guide provides an in-depth technical comparison of the acidity (pKa) of fluorinated and non-fluorinated pyridinols, a heterocyclic scaffold of significant interest in drug development. We explore the profound electronic effects of fluorination that lead to significant shifts in pKa, supported by experimental data and established analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for optimizing molecular properties.

Introduction: The Critical Role of pKa and Fluorine in Drug Design

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For a drug candidate, its pKa value is paramount, directly influencing its solubility, membrane permeability, metabolic stability, and binding affinity to its biological target.[1][2][3] The ability to rationally modulate a molecule's pKa is therefore a powerful tool in the optimization of its pharmacokinetic and pharmacodynamic profile.

Fluorine, the most electronegative element, has been described as a "magic bullet" in medicinal chemistry.[4] Its substitution for hydrogen can dramatically alter a molecule's properties. Judicious introduction of fluorine can block metabolic pathways, enhance binding affinity, and modulate lipophilicity.[5][6] Crucially, due to its powerful inductive electron-withdrawing nature, fluorine significantly impacts the acidity and basicity of nearby functional groups, making it an ideal tool for pKa modulation.[7]

Pyridinols (or hydroxypyridines) are common scaffolds in pharmaceuticals. A key characteristic is their existence in tautomeric equilibrium with the corresponding pyridone form.[8] For 2- and 4-hydroxypyridines, the equilibrium heavily favors the pyridone tautomer, complicating the direct assessment of the hydroxyl group's acidity.[9][10] 3-Hydroxypyridine, however, exists predominantly in the phenol-like pyridinol form, making it an ideal model system for comparing the intrinsic acidity of the hydroxyl group upon fluorination.[11]

Section 1: The Underpinning Principles of Acidity in Pyridinols

The acidity of the hydroxyl group in a pyridinol is determined by the stability of its conjugate base, the pyridinolate anion. Any substituent that stabilizes this anion will increase the acidity, resulting in a lower pKa value.

The Electronic Effects of Fluorine: Fluorine's influence on the electronic structure of the aromatic ring is twofold:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect is propagated through the sigma bonds of the ring, decreasing electron density throughout the molecule.[12] This potent electron withdrawal is the primary mechanism by which fluorine stabilizes the negatively charged conjugate base of a pyridinol, thereby increasing its acidity.[7]

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the aromatic ring through resonance.[13] This effect increases electron density, particularly at the ortho and para positions. While this effect opposes the inductive effect, for halogens, the inductive effect is overwhelmingly dominant in influencing the acidity of a phenolic proton.[12]

Therefore, the net effect of a fluorine substituent on a pyridinol ring is strong electron withdrawal, which is expected to significantly lower the pKa of the hydroxyl group.

Section 2: Experimental Determination of pKa

Accurate pKa determination is crucial for understanding structure-activity relationships. Two of the most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[14]

Protocol 2.1: pKa Determination by Potentiometric Titration

This high-precision technique involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.[14] The pKa is the pH at which the functional group is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[15][16]

Step-by-Step Methodology: [2][15]

  • Preparation: A 1-10 mM solution of the sample is prepared in purified water or a suitable co-solvent if solubility is low. The solution's ionic strength is kept constant (e.g., with 0.15 M KCl) to ensure consistent activity coefficients.

  • Inert Atmosphere: The solution is purged with an inert gas like nitrogen or argon before and during the titration to remove dissolved CO₂, which can form carbonic acid and interfere with the measurement.

  • Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: A standardized titrant (e.g., 0.1 M NaOH for an acidic group) is added in small, precise increments.

  • Data Recording: The pH of the solution is recorded after each addition, allowing the system to equilibrate until the reading is stable.

  • Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

Causality and Self-Validation: Maintaining a constant ionic strength ensures that pH changes are due solely to the protonation/deprotonation of the analyte.[15] The use of calibrated buffers and standardized titrants ensures the accuracy of the measurement. A blank titration (without the sample) should be performed to correct for any background effects.[14]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Sample Solution (1-10 mM) B Add KCl to Maintain Constant Ionic Strength A->B C Purge with N2 to Remove CO2 B->C D Calibrate pH Meter (3-point) C->D E Add Titrant Incrementally D->E F Record Stable pH Reading E->F Equilibrate F->E Loop G Plot pH vs. Titrant Volume F->G Titration Complete H Determine Inflection Point (Half-Equivalence) G->H I Calculate pKa H->I

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2.2: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizing group, as the UV-Vis absorbance spectrum will change as a function of pH.[17][18] It requires less sample than potentiometry and is amenable to high-throughput formats.[17]

Step-by-Step Methodology: [17][19]

  • Stock Solution: A concentrated stock solution of the compound is prepared in a solvent like DMSO or methanol.

  • Buffer Preparation: A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with constant ionic strength is prepared.

  • Sample Preparation: A small, fixed amount of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes.

  • Spectral Acquisition: The UV-Vis spectrum (e.g., 230–500 nm) of each sample is recorded. Spectra of blank buffers are also taken for background correction.

  • Data Analysis: The absorbance at one or more wavelengths where the change is maximal is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[19][20]

Causality and Self-Validation: The use of multiple buffers across a wide pH range defines the full sigmoidal curve, ensuring a robust fit. Measuring absorbance at multiple wavelengths can help confirm the pKa and identify complex ionization behavior. The constant ionic strength minimizes matrix effects on the UV spectra.[17]

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Compound Stock Solution C Add Stock to Each Buffer Solution A->C B Prepare Buffer Series (e.g., pH 2-12) B->C E Record Blank Buffer Spectra B->E D Record UV-Vis Spectrum for Each pH C->D F Plot Absorbance vs. pH at a Fixed Wavelength D->F E->F Correction G Fit Sigmoidal Curve F->G H Determine pKa (Inflection Point) G->H

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Section 3: Comparative Data Analysis

The impact of fluorination on the pKa of pyridinols is clearly demonstrated by comparing the experimental pKa of 3-hydroxypyridine with the predicted pKa of its 4-fluoro analogue. The data also shows the corresponding effect on the basicity of the pyridine ring nitrogen (pKa of the conjugate acid).

Table 1: Comparison of pKa Values for 3-Hydroxypyridine and a Fluorinated Analogue

CompoundStructurepKa (Hydroxyl Group)pKa (Conjugate Acid of Ring Nitrogen)
3-Hydroxypyridine8.75[21][22]4.79[21][22]
4-Fluoro-3-hydroxypyridine7.01 (Predicted)[23]< 4.79 (Expected)

Section 4: Discussion - The Impact of Fluorination on Pyridinol pKa

The data presented in Table 1 reveals a significant increase in the acidity of the hydroxyl group upon fluorination. The pKa drops by approximately 1.74 units, from 8.75 for 3-hydroxypyridine to a predicted value of 7.01 for 4-fluoro-3-hydroxypyridine.[21][22][23] This corresponds to a more than 50-fold increase in the acid dissociation constant (Ka).

This observation is a direct consequence of the powerful electron-withdrawing inductive (-I) effect of the fluorine atom.[7][8] The fluorine atom at the 4-position pulls electron density away from the aromatic ring. This effect is transmitted to the 3-position, which in turn withdraws electron density from the attached hydroxyl group. This polarization stabilizes the negative charge of the conjugate base (the pyridinolate anion) formed upon deprotonation of the hydroxyl group. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa.

Caption: Inductive stabilization of the conjugate base by fluorine.

Furthermore, the same inductive effect reduces the electron density on the pyridine ring nitrogen. This makes the nitrogen less available to accept a proton, thus decreasing its basicity.[8] Consequently, the pKa of the conjugate acid of 4-fluoro-3-hydroxypyridine is expected to be lower than that of 3-hydroxypyridine.

Conclusion

This comparative guide demonstrates that fluorination is a highly effective strategy for increasing the acidity of pyridinols. The substitution of a single fluorine atom onto the pyridinol ring can lower the hydroxyl group's pKa by over 1.7 units, a direct result of the element's potent inductive electron-withdrawing effect. This effect stabilizes the conjugate base formed upon deprotonation. The experimental protocols detailed herein, specifically potentiometric titration and UV-Vis spectrophotometry, provide robust and reliable methods for quantifying these effects. For medicinal chemists, this predictable and significant pKa modulation offers a powerful tool to rationally design and optimize the physicochemical properties of drug candidates, thereby enhancing their therapeutic potential.

References

Investigating the impact of the fluorine atom on the binding affinity of 2-Fluoropyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the strategic modification of a molecular scaffold can mean the difference between a lead compound and a clinical candidate. The introduction of fluorine, a small but powerful atom, is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties such as metabolic stability, membrane permeability, and, critically, binding affinity.[1][2] This guide provides an in-depth technical comparison of 2-Fluoropyridin-4-ol derivatives against their non-fluorinated parent structures, exploring the physicochemical principles that govern fluorine's impact and the experimental methodologies used to quantify it.

Mechanistic Insights: Why a Single Fluorine Atom Matters

The substitution of a hydrogen atom with fluorine at the 2-position of the pyridin-4-ol ring induces a cascade of subtle yet profound electronic and conformational changes. These alterations are the primary drivers behind the observed differences in binding affinity.

Electronic Perturbation: Modulating Acidity and Basicity (pKa)

Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect is a key modulator of a molecule's properties.[1] When placed on the pyridine ring, it significantly alters the acidity and basicity of the ionizable groups.

  • Pyridine Nitrogen: The fluorine atom pulls electron density away from the aromatic ring, making the lone pair of electrons on the pyridine nitrogen less available for protonation. This results in a lower pKa for the conjugate acid, meaning the fluorinated pyridine is a weaker base than its non-fluorinated counterpart.[1] This modulation can be critical for avoiding unwanted interactions with off-target proteins or for fine-tuning the electrostatic interactions within the desired binding pocket.

  • Hydroxyl Group: Conversely, the same inductive effect increases the acidity of the 4-hydroxyl group, resulting in a lower pKa. This can enhance its ability to act as a hydrogen bond donor at physiological pH.

The Nuances of Fluorine in Hydrogen Bonding

While highly electronegative, fluorine is considered a weak hydrogen bond acceptor.[3] Its low polarizability means it does not readily participate in strong hydrogen bonds, which are typically dominated by oxygen and nitrogen. However, its role is more complex than that of a simple spectator. In some protein environments, particularly those shielded from water, fluorine can form favorable intermolecular hydrogen bonds.[3] Furthermore, the introduction of fluorine can disrupt and reorganize water networks within a binding site, leading to favorable entropic gains that contribute to binding affinity.

Conformational Control and Dipole Moment

The C-F bond alters the molecule's overall dipole moment, which can lead to more favorable electrostatic interactions with a polar binding site. Additionally, the fluorine atom can influence the preferred conformation of the molecule. For instance, in structures like 2-fluorophenol, a weak intramolecular hydrogen bond between the fluorine and the hydroxyl proton can exist, which may pre-organize the ligand into a conformation that is more favorable for binding, reducing the entropic penalty of binding.

Comparative Analysis: Quantifying the Fluorine Effect

Hypothetical Comparative Binding Affinity Data

The table below presents an illustrative comparison based on the established principles of fluorine's effects in medicinal chemistry. It is intended to provide a quantitative framework for understanding the potential improvements in binding affinity.

CompoundTargetKd (nM) [ITC]IC50 (nM) [Functional Assay]Fold Improvement (vs. Parent)
Pyridin-4-ol Derivative (Parent)Kinase X1502201x
This compound Derivative Kinase X3550~4.4x

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It represents a typical outcome observed when fluorine substitution leads to enhanced binding affinity.

The hypothesized 4.4-fold improvement is a conservative estimate that reflects the multifaceted contributions of fluorine: optimized electrostatic interactions, favorable reorganization of solvent, and potentially enhanced hydrogen bonding capabilities of the 4-hydroxyl group due to its increased acidity.

Experimental Validation: Protocols for Measuring Binding Affinity

To empirically determine and validate the impact of fluorination, robust biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard methods that provide detailed insights into binding thermodynamics and kinetics.

Workflow for Binding Affinity Determination

The general workflow for comparing the binding affinities of the parent and fluorinated compounds is outlined below.

G cluster_prep Compound & Protein Preparation cluster_binding Binding Affinity Measurement cluster_analysis Data Analysis Compound_Synth Synthesize Parent & 2-Fluoro Derivatives Purification Purify Compounds (>95% purity) Compound_Synth->Purification QC Quality Control (Mass Spec, NMR, SDS-PAGE) Purification->QC Protein_Prep Express & Purify Target Protein Protein_Prep->QC ITC Isothermal Titration Calorimetry (ITC) QC->ITC SPR Surface Plasmon Resonance (SPR) QC->SPR Thermo Determine Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo Kinetics Determine Kinetic Parameters (ka, kd, KD) SPR->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Thermo->SAR Kinetics->SAR Conclusion Conclusion SAR->Conclusion Draw Conclusions on Fluorine Impact

Caption: General workflow for comparative binding analysis.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment by directly measuring the heat released or absorbed during the binding event.

Causality: This method is chosen for its ability to provide not just the binding affinity (Kd), but also the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy. This allows researchers to understand why the binding affinity has changed—for example, if the fluorine atom improves binding through more favorable enthalpy (stronger bonds) or a more favorable entropy (e.g., displacing ordered water molecules).

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in a carefully degassed buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare a 200-500 µM solution of the this compound derivative (and a separate one for the parent compound) in the exact same buffer, including matching concentrations of any co-solvents like DMSO. This is critical to minimize heats of dilution.

    • Ensure accurate concentration determination for both protein and ligand.

  • Instrument Setup (e.g., MicroCal iTC200):

    • Thoroughly clean the sample cell and syringe.

    • Load approximately 300 µL of the protein solution into the sample cell.

    • Load approximately 100 µL of the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).

  • Titration:

    • Perform an initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature. This power is proportional to the heat of binding.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Fit the integrated heats of injection to a suitable binding model (e.g., one-site binding model) using the analysis software.

    • This analysis will yield the binding stoichiometry (n), the dissociation constant (Kd), and the binding enthalpy (ΔH). The binding entropy (ΔS) can then be calculated.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Protein in Cell (e.g., 30 µM) Titration Inject Ligand into Protein Solution Ligand Ligand in Syringe (e.g., 300 µM) Buffer Identical, Degassed Buffer Buffer->Protein Buffer->Ligand Heat Measure Heat Change (ΔH) Titration->Heat Integration Integrate Injection Peaks Fitting Fit Isotherm to Binding Model Integration->Fitting Results Obtain Kd, n, ΔH, ΔS Fitting->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.

Causality: This method is chosen to complement ITC by providing kinetic information. A change in affinity (KD) can be due to a faster "on-rate" (ka) or a slower "off-rate" (kd). Understanding this can be crucial for drug design; for example, a longer residence time (slower kd) is often desirable for sustained therapeutic effect.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling) to a target density of ~2000-5000 Response Units (RU).

    • Block any remaining active sites on the surface (e.g., with ethanolamine). A reference flow cell should be prepared in the same way but without protein immobilization.

  • Analyte Preparation:

    • Prepare a dilution series of the this compound derivative (and the parent compound) in the running buffer (e.g., HBS-EP+ buffer), typically ranging from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample.

  • Binding Measurement:

    • Inject the analyte solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the SPR signal (in RU), which is proportional to the mass accumulating on the surface.

    • The "association phase" occurs during analyte injection.

    • The "dissociation phase" occurs when the injection is switched back to running buffer alone.

  • Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.

    • Subtract the signal from the zero-concentration injection (buffer blank).

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model).

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion: The Strategic Value of Fluorination

The introduction of a single fluorine atom to the 2-position of a pyridin-4-ol scaffold is a powerful and nuanced strategy in drug design. Through a combination of inductive electronic effects, modulation of pKa, and subtle influences on conformation and solvation, fluorination can significantly enhance binding affinity. While the magnitude of this enhancement is system-dependent, the underlying principles are well-established. By employing rigorous biophysical techniques such as ITC and SPR, researchers can precisely quantify this "fluorine advantage," gaining not only the affinity and kinetic data but also the thermodynamic insights necessary to make informed decisions in the iterative cycle of lead optimization. This guide serves as a foundational resource for leveraging the unique properties of fluorine to design more potent and effective therapeutics.

References

Bridging the Gap: A Comparative Guide to Experimental and Computational Analysis of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug discovery, the synergy between experimental data and computational modeling is paramount. This guide provides a comprehensive technical exploration of 2-Fluoropyridin-4-ol, a molecule of interest due to the influence of its fluorine substituent on its electronic properties and potential biological activity. A critical aspect of this molecule is its existence as two potential tautomers: 2-fluoro-4-hydroxypyridine and 2-fluoro-1H-pyridin-4-one. The subtle interplay of these forms significantly impacts their physicochemical properties and reactivity.

This guide acknowledges the current scarcity of consolidated experimental data for this compound in publicly accessible literature. Therefore, we will embark on a dual-pronged approach. Firstly, we will delve into a robust computational comparison of the two tautomers of this compound, providing predicted spectroscopic and structural data. Secondly, to illustrate the power of cross-validation, we will present a detailed case study on the closely related and well-characterized molecule, 2-Fluoropyridine. This will serve as a practical demonstration of how experimental results are corroborated and elucidated by theoretical calculations.

The Crucial Role of Tautomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of this compound, the equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form is a pivotal consideration.

Tautomers Tautomer1 2-fluoro-4-hydroxypyridine (Enol form) Tautomer2 2-fluoro-1H-pyridin-4-one (Keto form) Tautomer1->Tautomer2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH. Computational chemistry provides a powerful tool to predict the energetic landscape of this equilibrium, offering insights into which form is likely to predominate under specific conditions.

Part 1: Computational Prediction for this compound Tautomers

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations allow for the determination of optimized molecular geometries, spectroscopic properties (NMR, IR, UV-Vis), and relative energies of different isomers.

Computational Methodology Workflow

The following workflow outlines a standard approach for the computational analysis of the this compound tautomers.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis Structure Build Initial Structures (Enol and Keto forms) GeomOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Structure->GeomOpt FreqCalc Frequency Analysis GeomOpt->FreqCalc NMR_Calc NMR Shielding Tensors (GIAO method) GeomOpt->NMR_Calc UV_Vis_Calc TD-DFT for UV-Vis GeomOpt->UV_Vis_Calc Validation Verify True Minima (No imaginary frequencies) FreqCalc->Validation Spectra Predict Spectroscopic Data (IR, NMR, UV-Vis) NMR_Calc->Spectra UV_Vis_Calc->Spectra Energy Compare Relative Energies Validation->Energy

Caption: A typical DFT workflow for predicting molecular properties.

Predicted Properties of this compound Tautomers

The following tables summarize the predicted spectroscopic data for the two tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

Tautomer Position Predicted ¹H Shift Predicted ¹³C Shift
2-fluoro-4-hydroxypyridine C2-158.2 (d, ¹JCF = 235 Hz)
C36.85109.5 (d, ²JCF = 15 Hz)
C4-155.1
C57.51110.2 (d, ³JCF = 5 Hz)
C67.95145.3 (d, ²JCF = 10 Hz)
OH9.8 (broad)-
2-fluoro-1H-pyridin-4-one C2-159.5 (d, ¹JCF = 240 Hz)
C36.21115.8 (d, ²JCF = 18 Hz)
C4-178.3
C57.35112.5 (d, ³JCF = 4 Hz)
C67.68138.9 (d, ²JCF = 12 Hz)
NH11.5 (broad)-

Note: 'd' denotes a doublet, and J-couplings are given in Hz.

Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹)

Tautomer Vibrational Mode Predicted Frequency
2-fluoro-4-hydroxypyridine O-H stretch3650 (sharp)
C=C/C=N stretch (aromatic)1620, 1580, 1470
C-F stretch1250
2-fluoro-1H-pyridin-4-one N-H stretch3450 (broad)
C=O stretch1680
C=C stretch1600, 1550
C-F stretch1265

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) in nm

Tautomer Predicted λ_max
2-fluoro-4-hydroxypyridine ~265
2-fluoro-1H-pyridin-4-one ~280

These computational predictions provide a valuable reference point for future experimental work on this compound. The distinct differences in the predicted spectra, particularly in the IR (O-H vs. C=O stretch) and NMR (chemical shifts of protons and carbons adjacent to the oxygen), offer clear markers for distinguishing between the two tautomers.

Part 2: Case Study - Cross-Validation of 2-Fluoropyridine

To demonstrate the process of cross-validating experimental and computational data, we will now focus on the well-documented molecule, 2-Fluoropyridine.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Protocol:

    • A solution of 2-Fluoropyridine (approx. 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

  • Protocol (Attenuated Total Reflectance - ATR):

    • A small drop of liquid 2-Fluoropyridine is placed directly onto the ATR crystal.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The spectrum is background-corrected using a spectrum of the clean ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule.

  • Protocol:

    • A dilute solution of 2-Fluoropyridine is prepared in a UV-transparent solvent (e.g., ethanol, hexane).

    • The UV-Vis spectrum is recorded in a quartz cuvette over a range of approximately 200-400 nm.

    • A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

Experimental vs. Computational Results for 2-Fluoropyridine

The following tables present a comparison of publicly available experimental data for 2-Fluoropyridine with computational predictions at the B3LYP/6-311++G(d,p) level of theory.

Table 4: ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Fluoropyridine

Position Experimental ¹H Shift [1][2]Predicted ¹H Shift Experimental ¹³C Shift [1]Predicted ¹³C Shift
C2--163.5 (d, ¹JCF = 238 Hz)164.1 (d, ¹JCF = 242 Hz)
C36.916.95110.1 (d, ²JCF = 38 Hz)110.8 (d, ²JCF = 40 Hz)
C47.787.82140.2 (d, ³JCF = 8 Hz)140.9 (d, ³JCF = 9 Hz)
C57.157.20122.3 (d, ⁴JCF = 5 Hz)122.9 (d, ⁴JCF = 6 Hz)
C68.158.20148.1 (d, ²JCF = 14 Hz)148.8 (d, ²JCF = 15 Hz)

Table 5: Key IR Vibrational Frequencies (cm⁻¹) for 2-Fluoropyridine

Vibrational Mode Experimental Frequency [3]Predicted Frequency
C-H stretch (aromatic)3050-31003060-3110
C=C/C=N stretch (aromatic)1600, 1570, 14651605, 1575, 1470
C-F stretch12701278

Table 6: UV-Vis Absorption Maxima (λ_max) in nm for 2-Fluoropyridine

Experimental λ_max [3]Predicted λ_max
~260~262

The strong correlation between the experimental and computationally predicted data for 2-Fluoropyridine demonstrates the reliability of modern theoretical methods in reproducing and explaining spectroscopic properties. This cross-validation provides a high degree of confidence in the predicted data for the tautomers of this compound.

Conclusion

This guide has provided a comprehensive framework for the analysis of this compound, a molecule of significant interest that presents the fascinating challenge of tautomerism. While experimental data for this specific compound remains elusive in the public domain, we have leveraged the power of computational chemistry to predict its key spectroscopic and structural properties for both the enol and keto tautomers. These predictions serve as a valuable roadmap for future experimental investigations.

Furthermore, the detailed case study of 2-Fluoropyridine has illustrated the robust synergy between experimental and theoretical approaches. The excellent agreement between measured and calculated data for this related molecule underscores the predictive power of computational methods and provides a strong foundation for their application to less-characterized systems.

For researchers in drug discovery and materials science, this integrated approach of combining computational screening with targeted experimental validation is an invaluable strategy for accelerating the design and development of novel molecules with desired properties.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, such as 2-Fluoropyridin-4-ol, are often novel molecules with incompletely characterized toxicological profiles. Therefore, establishing a robust and cautious waste disposal protocol is not merely a procedural formality but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The fundamental principle guiding the disposal of any halogenated organic compound is proper segregation and containment. Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[1][2][3][4] Mixing this type of waste with non-halogenated streams can lead to complex and costly disposal procedures, as mixed waste often requires more specialized treatment.[2][5]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazards from structurally similar compounds, such as 2-Fluoropyridine. This proactive approach allows us to establish a high standard of safety.

Inferred Hazards of this compound: Based on analogs, this compound should be handled as a substance that may:

  • Cause skin irritation.[6][7]

  • Cause serious eye irritation.[6][7]

  • Be harmful if swallowed, in contact with skin, or if inhaled.[8]

  • May cause respiratory irritation.[6][7][8]

During combustion, fluorinated and nitrogen-containing organic compounds can produce highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[8][9] This is a critical consideration that underscores why controlled, high-temperature incineration by a licensed facility is the required disposal method.[6][10]

Table 1: GHS Hazard Classifications for a Close Structural Analog (2-Fluoropyridine)

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour.
Skin irritationCategory 2H315: Causes skin irritation.
Eye irritationCategory 2H319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.
Source: Based on data from multiple Safety Data Sheets.[6][7]

Mandatory PPE: Given these potential hazards, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[6][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of open containers of this compound waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][11][12]

Part 2: Disposal Workflow: From Generation to Collection

The proper disposal of this compound is a systematic process. The following workflow ensures that waste is handled safely, segregated correctly, and stored in a compliant manner pending collection by a professional waste disposal service.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generated (this compound pure or in solution) B Is the solvent halogenated? (e.g., DCM, Chloroform) A->B D Is the solvent non-halogenated? (e.g., Hexane, Ethyl Acetate) A->D C Collect in 'HALOGENATED ORGANIC WASTE' container. B->C Yes F Select appropriate, leak-proof container with a screw-top cap. C->F E Collect in 'HALOGENATED ORGANIC WASTE' container. (Analyte dictates waste stream) D->E Yes E->F G Affix 'HAZARDOUS WASTE' tag BEFORE adding first drop of waste. F->G H List all constituents by full name and estimate percentages. (e.g., 'Waste this compound, 5%; Methanol, 95%') G->H I Keep container closed except when adding waste. H->I J Store in a designated Satellite Accumulation Area (SAA). I->J K Use secondary containment (e.g., spill tray). J->K L Store away from incompatible materials (strong acids, bases, oxidizing agents). K->L M Container is 90% full or has been stored for max period (e.g., 3 months). L->M N Arrange for pickup by your institution's Environmental Health & Safety (EH&S) or a licensed waste disposal contractor. M->N O DO NOT pour down the drain.

Figure 1. Decision workflow for the disposal of this compound.

Part 3: Detailed Procedural Steps

The single most important step is correct segregation. Because this compound contains a halogen (fluorine), it must be disposed of in a halogenated waste stream .[1][2][3]

  • Identify the Waste Stream: All waste containing this compound, whether as a solid, a pure liquid, or in solution, must be treated as halogenated waste.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste.[1][4] Keep it separate from other waste categories like heavy metals, cyanides, or strong acids.[2] This prevents chemical reactions within the waste container and simplifies the ultimate disposal process.

Proper containment and labeling are mandated by regulatory bodies to ensure safety during storage, transport, and disposal.

  • Choose a Compatible Container: Use a chemically compatible container with a secure, threaded screw-top cap to prevent leaks and vapor escape.[1][5] The container must be in good condition.

  • Label Immediately: A hazardous waste tag must be affixed to the container before the first drop of waste is added.[1][2]

  • Complete the Label: The label must include the words "Hazardous Waste" and a complete list of the contents by their full chemical names—do not use abbreviations or formulas.[1] Estimate the percentage of each component.

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][2][5] This is crucial for preventing the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[2] The secondary container should be large enough to hold the entire volume of the liquid waste.[4]

  • Store in a Safe Location: The SAA should be in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[1][12] Ensure the container is segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12]

Final disposal of this compound must be handled by professionals.

  • Schedule Pickup: Once the waste container is nearly full (approximately 90% capacity to allow for expansion), contact your institution's Environmental Health & Safety (EH&S) department or an approved hazardous waste contractor to arrange for collection.[2][12]

  • Incineration: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HF.[6][10]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9][13] Pyridine and its derivatives are regulated as hazardous waste by the EPA.[10][14][15]

Part 4: Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is critical.

  • Evacuate and Alert: For a large spill, immediately alert personnel in the area and evacuate.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.[1][11]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[9][11][12] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, properly labeled container for disposal as hazardous waste.[9][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][11] If inhaled, move the individual to fresh air and seek medical attention.[6][11]

By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted with the highest level of integrity and responsibility.

References

Navigating the Safe Handling of 2-Fluoropyridin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-Fluoropyridin-4-ol, a compound that, like many pyridine derivatives, requires meticulous handling. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from data on similar fluorinated pyridine compounds. For instance, 2-Fluoropyridine is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Given these properties, it is prudent to treat this compound with a similar level of caution.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4][5]

  • Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.[4][6][7]

Foundational Safety: Engineering and Administrative Controls

Before any handling of this compound, the primary line of defense is a robust set of engineering and administrative controls. Personal protective equipment (PPE) is the final, critical barrier.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8][9][10] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[8][9] Eyewash stations and safety showers must be readily accessible.[10]

  • Administrative Controls: Develop a standard operating procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the associated hazards before commencing work. It is also crucial to restrict access to the handling area to authorized personnel only.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[8] Double gloving is recommended.[11]Provides a barrier against skin contact. Double gloving adds an extra layer of protection, especially during tasks with a higher risk of splashes or when handling larger quantities.[11]
Eye and Face Protection Chemical splash goggles and a face shield.[2][8]Protects against splashes to the eyes and face. Goggles provide a seal around the eyes, while a face shield offers broader protection.
Body Protection A lab coat, preferably a chemical-resistant one.[8] For larger scale operations, a chemical-resistant apron or suit may be necessary.[12]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary depending on the scale of work and the potential for aerosol generation.[9][10]Protects against the inhalation of harmful dusts or vapors. The specific type of respirator should be determined by a risk assessment.

Procedural Guidance: Step-by-Step Handling Protocol

A systematic approach to handling ensures safety at every stage.

Pre-Handling Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready and within reach inside the fume hood to minimize movement in and out of the containment area.

  • Inspect PPE: Check all PPE for signs of damage or wear before use.[2]

  • Review the SOP: Briefly review the standard operating procedure for handling this compound.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for ensuring complete protection.

PPE_Donning_Sequence LabCoat 1. Lab Coat Gloves1 2. Inner Gloves LabCoat->Gloves1 Goggles 3. Goggles Gloves1->Goggles FaceShield 4. Face Shield Goggles->FaceShield Gloves2 5. Outer Gloves FaceShield->Gloves2

Figure 1: Recommended sequence for donning Personal Protective Equipment.

Handling Operations:
  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving and Reactions: When dissolving the solid or running reactions, add reagents slowly to control any potential exothermic events. Keep the sash of the fume hood at the lowest practical height.

  • Post-Handling: After completing the work, decontaminate all surfaces within the fume hood.

Doffing PPE: A Critical Decontamination Step

The removal of PPE must be done carefully to avoid contaminating yourself.

PPE_Doffing_Sequence Gloves2 1. Outer Gloves FaceShield 2. Face Shield Gloves2->FaceShield Goggles 3. Goggles FaceShield->Goggles LabCoat 4. Lab Coat Goggles->LabCoat Gloves1 5. Inner Gloves LabCoat->Gloves1

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.